Trimethylsilyl propionate
Description
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Properties
IUPAC Name |
hydroxy(trimethyl)silane;propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O2.C3H10OSi/c1-2-3(4)5;1-5(2,3)4/h2H2,1H3,(H,4,5);4H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNCAFHFXBFKFQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)O.C[Si](C)(C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16O3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Trimethylsilyl Propionate: The Unsung Hero of NMR Spectroscopy in Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Trimethylsilyl propionate (TSP), particularly its deuterated sodium salt form (TSP-d4), is a cornerstone of modern Nuclear Magnetic Resonance (NMR) spectroscopy, especially for studies conducted in aqueous media. While it has broader applications as a silylating agent in organic synthesis and chromatography, its primary role in research is that of an indispensable internal standard for ¹H NMR. Its unique chemical structure gives rise to a sharp, intense singlet at a predictable resonance, defined as 0.0 ppm, providing a reliable reference point for calibrating chemical shifts of other metabolites and biomolecules. This guide delves into the fundamental properties of TSP, the mechanistic rationale for its use, detailed protocols for its application in both qualitative and quantitative NMR, and its expanding role in fields like metabolomics.
The Quintessential NMR Standard: Understanding this compound (TSP)
At its core, TSP, or more formally 3-(trimethylsilyl)propionic acid, is an organosilicon compound.[1] For NMR applications, its sodium salt is typically used to ensure solubility in aqueous solutions like deuterium oxide (D₂O), the standard solvent for biological NMR.[2]
Chemical Identity and Physicochemical Properties
The utility of TSP stems directly from its molecular structure and resulting properties. The key feature is the trimethylsilyl (TMS) group, -(Si(CH₃)₃), which contains nine chemically equivalent protons.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₄O₂Si (acid form) | [3] |
| Molecular Weight | 146.26 g/mol (acid form) | [1][3] |
| Appearance | Colorless clear liquid (acid form) | [3][4] |
| Boiling Point | 122 °C (acid form) | [3][4] |
| Solubility | The sodium salt is used for solubility in aqueous solvents (e.g., D₂O) | [1][2] |
| Synonyms | TMSP, 3-(Trimethylsilyl)propanoic acid | [1][5] |
Note: The properties listed are primarily for the acid form. The sodium salt is a solid with high water solubility.
The Proton NMR Spectrum of TSP: The "Zero-Point" Reference
The nine protons of the trimethylsilyl group are highly shielded due to the low electronegativity of the silicon atom to which they are attached. This shielding causes them to resonate at a very high field, distinct from the signals of most organic analytes. By convention, this sharp singlet is defined as the zero point (δ = 0.00 ppm) on the chemical shift scale.[6]
The non-deuterated form of TSP also shows two other signals from its propionate backbone—two methylene groups appearing at approximately 0.770 and 2.154 ppm.[7] To avoid these additional peaks, which can obscure regions of interest in a spectrum, the deuterated version, 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP-d₄) , is overwhelmingly preferred in research.[5][8] This leaves only the single, sharp reference peak at 0.00 ppm.
Caption: Chemical structure of TSP-d4 highlighting the key functional groups.
Why TSP? A Mechanistic Rationale for its Selection
The selection of TSP as the gold standard for aqueous NMR is not arbitrary. It is based on a set of ideal characteristics:
-
Chemical Inertness : TSP does not typically react with analytes in biological samples, ensuring the integrity of both the sample and the standard.
-
Single, Sharp Resonance : The nine equivalent protons produce a strong, sharp singlet, which is easy to identify and provides a precise reference point.
-
High-Field Resonance : Its signal at 0.0 ppm appears in a region of the ¹H NMR spectrum that is generally free of signals from common metabolites, preventing overlap.
-
Aqueous Solubility : The sodium salt form is readily soluble in D₂O, making it perfect for studying biological samples like urine, plasma, cerebrospinal fluid, and cell extracts.[2][9]
Practical Application & Experimental Protocols
TSP's primary role is to provide a reliable frequency reference for calibrating chemical shifts and, in quantitative NMR (qNMR), to act as a concentration standard.
Core Application: TSP as an Internal Chemical Shift Reference
In any NMR experiment, the absolute resonance frequency of a nucleus can vary slightly depending on the magnetic field strength and electronic environment. By adding a small, known amount of TSP directly to the sample, the TSP signal provides an internal "anchor." All other peaks in the spectrum are then reported relative to this 0.0 ppm reference, ensuring that spectra are comparable across different samples and even different spectrometers.
Step-by-Step Protocol: Preparing an Aqueous Sample with TSP for ¹H NMR
This protocol outlines the standard procedure for preparing a biological fluid or extract for NMR analysis using TSP-d₄.
Materials:
-
Biological sample (e.g., urine, cell extract)
-
Deuterium oxide (D₂O)
-
TSP-d₄ sodium salt
-
Phosphate buffer (e.g., 1.5 M KH₂PO₄ in D₂O, pH 7.4)
-
NMR tubes (high precision)
-
Vortex mixer
-
Centrifuge
-
Pipettes
Methodology:
-
Prepare a TSP/Buffer Stock Solution: To ensure consistency, it is best practice to prepare a stock solution. Dissolve TSP-d₄ and a buffering agent (like potassium phosphate) in D₂O. A typical concentration is 10 mM TSP-d₄ in a 1.5 M phosphate buffer. The buffer is crucial for minimizing pH-dependent chemical shift variations in biological samples.
-
Sample Thawing and Centrifugation: Thaw frozen biological samples on ice. Centrifuge the sample (e.g., 10,000 x g for 10 minutes at 4°C) to pellet any proteins and cellular debris that can broaden NMR signals.
-
Combine Sample and Standard: In a clean microcentrifuge tube, combine a specific volume of the biological sample supernatant with a volume of the TSP/buffer stock solution. A common ratio is 9:1 (e.g., 540 µL of sample supernatant to 60 µL of stock solution). This will result in a final TSP concentration of approximately 1 mM.
-
Vortexing and Transfer: Gently vortex the mixture to ensure homogeneity.
-
Transfer to NMR Tube: Carefully pipette the final mixture into a clean, high-quality NMR tube, ensuring no solid particles are transferred. Solid particles will degrade the magnetic field homogeneity and result in poor quality spectra.
-
Equilibration and Analysis: Allow the sample to equilibrate to the spectrometer's temperature before beginning data acquisition.
Caption: Experimental workflow for preparing a biological sample with TSP.
Considerations for Quantitative NMR (qNMR)
Quantitative NMR (qNMR) leverages the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to it.[10] By using TSP-d₄ not just as a chemical shift reference but also as an internal concentration standard, the absolute concentration of an analyte can be determined.
The formula for calculating the concentration of an analyte ([Analyt]) is: [Analyt] = ([Std] * Int_Analyt * N_Std) / (Int_Std * N_Analyt)
Where:
-
[Std] is the known concentration of the TSP standard.
-
Int_Analyt is the integrated area of the analyte signal.
-
Int_Std is the integrated area of the TSP signal.
-
N_Analyt is the number of protons giving rise to the analyte signal.
-
N_Std is the number of protons for the standard signal (which is 9 for TSP).
For accurate qNMR, it is crucial that the standard is added directly to the sample at a precisely known concentration.[9]
Potential Pitfalls and Troubleshooting
While robust, the use of TSP is not without potential complications. The primary concern is its tendency to bind to proteins, particularly albumin, in samples like blood plasma or serum. This interaction can lead to a broadening of the TSP signal and a slight shift in its resonance, compromising its reliability as a reference.[11] For such samples, alternative standards like DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) may be preferred, or sample preparation methods involving protein precipitation (e.g., with methanol or ultrafiltration) may be necessary.[12]
Broader Utility in Metabolomics and Beyond
The reliability of TSP has made it an essential tool in the large-scale, high-throughput analysis required in metabolomics.
TSP in Metabolomics: A Reliable Anchor in Complex Mixtures
Metabolomics involves the comprehensive study of small molecules within a biological system.[13] NMR-based metabolomics is a powerful technique for obtaining a snapshot of the metabolic state of an organism.[14][15] In these studies, which can involve hundreds or thousands of samples, precise spectral alignment is critical for accurate statistical analysis. TSP provides the constant, unwavering reference point needed to align all spectra correctly, allowing for meaningful comparisons between different experimental groups (e.g., healthy vs. disease).[8]
Beyond NMR, the trimethylsilyl group is widely used in other analytical techniques. In gas chromatography-mass spectrometry (GC-MS), trimethylsilylation is a common derivatization technique used to increase the volatility and thermal stability of metabolites containing active hydrogen atoms (e.g., in hydroxyl or carboxyl groups), making them suitable for GC analysis.[16]
Conclusion: The Enduring Role of TSP in Modern Spectroscopy
This compound, particularly in its deuterated sodium salt form, remains an indispensable tool in the researcher's arsenal. Its function as an internal standard in NMR spectroscopy provides the foundation for reproducible and quantifiable analysis of complex biological mixtures. From fundamental structural elucidation to large-scale metabolomics studies in drug development and clinical research, the sharp, reliable signal of TSP at 0.0 ppm ensures data integrity and comparability. Understanding its properties, the rationale for its use, and the proper protocols for its implementation is fundamental to generating high-quality, reliable NMR data.
References
-
Chem-Impex. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (2026). Sodium 3-(trimethylsilyl)propionate. National Center for Biotechnology Information. Retrieved from [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
-
ResearchGate. (n.d.). Nuclear magnetic resonance (NMR) spectra of (a) synthetic TSP, (b) raw... [Image]. Retrieved from [Link]
-
Marsmann, H. C. (2001). 29Si NMR Spectroscopy of Trimethylsilyl Tags. Academia.edu. Retrieved from [Link]
-
ResearchGate. (n.d.). Stacked 1 H NMR spectra of the trimethylsilyl resonance of (a) DSA and... [Image]. Retrieved from [Link]
-
PubChem. (2026). 3-(Trimethylsilyl)propionic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (2023). Trimethylsilylpropanoic acid. Retrieved from [Link]
-
Carl ROTH. (n.d.). 3-(Trimethylsilyl)propionic-2,2,3,3 acid sodium salt D4 (TSP-D4). Retrieved from [Link]
-
PubChem. (2025). Sodium 3-(trimethylsilyl)(2,2,3,3-2H4)propionate. National Center for Biotechnology Information. Retrieved from [Link]
- Barupal, D. K., & Fiehn, O. (2019). Machine Learning-Based Retention Time Prediction of Trimethylsilyl Derivatives of Metabolites. Metabolites, 9(12), 299.
- Emwas, A. H., et al. (2021). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Metabolites, 11(5), 282.
-
University of Leicester. (n.d.). NMR Sample Preparation. Retrieved from [Link]
- Wikoff, W. R., et al. (2009). Metabolomics analysis reveals large effects of gut microflora on mammalian blood metabolites. Proceedings of the National Academy of Sciences, 106(10), 3698–3703.
- Powers, R. (2012). Application of Quantitative Proton Nuclear Magnetic Resonance Spectroscopy for the Compositional Analysis of Short Chain Fatty Acid Benzyl Ester Mixtures.
-
Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
NMRProcFlow. (n.d.). Spectra processing. Retrieved from [Link]
- Wikoff, W. R., et al. (2007). Metabolomics identifies perturbations in human disorders of propionate metabolism. Clinical Chemistry, 53(12), 2169–2176.
-
SpectraBase. (n.d.). 3-trimethylsilylpropionic acid. Retrieved from [Link]
- MDPI. (2022). Preclinical and Clinical Applications of Metabolomics and Proteomics in Glioblastoma Research. International Journal of Molecular Sciences, 23(19), 11843.
-
PubChem. (2007). Conformational analysis of 3-(trimethylsilyl)propionic acid by NMR spectroscopy: an unusual expression of the beta-silyl effect. National Center for Biotechnology Information. Retrieved from [Link]
- Frontiers Media S.A. (2022). Untargeted Metabolomics Study of Three Matrices: Seminal Fluid, Urine, and Serum to Search the Potential Indicators of Prostate Cancer. Frontiers in Molecular Biosciences, 9, 831853.
- MDPI. (2021).
-
The Royal Society of Chemistry. (n.d.). Supporting Information A Minimalistic Hydrolase based on Co-Assembled Cyclic Dipeptides. Retrieved from [Link]
Sources
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- 3. chemimpex.com [chemimpex.com]
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Technical Guide: Trimethylsilyl Propionate (TSP) in Quantitative NMR and Metabolomics
Executive Summary
3-(Trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt (commonly abbreviated as TSP or TMSP) represents the "gold standard" internal reference for aqueous Nuclear Magnetic Resonance (NMR) spectroscopy. While Tetramethylsilane (TMS) dominates organic solvent applications, TSP bridges the gap for biofluids and polar drug formulations due to its high water solubility and chemical inertness.
However, TSP is not a "one-size-fits-all" reagent. In drug development—particularly within protein-ligand interaction studies and plasma metabolomics—TSP exhibits specific physicochemical limitations, such as pH-dependent chemical shift migration and non-specific protein binding. This guide analyzes the structural properties of TSP, establishes protocols for its rigorous application in quantitative NMR (qNMR), and delineates the decision matrix for its use versus alternatives like DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid).
Section 1: Chemical Architecture and Physicochemical Properties
To understand the utility of TSP, one must analyze its structural components. It is an organosilicon compound designed to mimic the magnetic shielding of TMS while incorporating a hydrophilic tail for aqueous solubility.
Structural Logic
The molecule consists of three functional domains:
-
Trimethylsilyl Head: Provides nine equivalent protons that are highly shielded by the silicon atom, resulting in a sharp singlet signal defined as 0.00 ppm.
-
Deuterated Propionate Chain (d4): The ethyl chain connecting the silicon to the carboxylate is fully deuterated (
). This is critical to ensure the reference standard does not produce interfering signals in the aliphatic region (approx. 0.5–3.0 ppm) of the -NMR spectrum. -
Carboxylate Salt Tail: The sodium carboxylate group confers high water solubility.
Key Physicochemical Data
| Property | Value / Description | Relevance to Experimentation |
| IUPAC Name | Sodium 3-(trimethylsilyl)propionate-2,2,3,3-d4 | Standard nomenclature for procurement. |
| CAS Number | 24493-21-8 (d4 form) | Verification for purchasing reagents. |
| Molecular Weight | 172.27 g/mol | Essential for gravimetric preparation of qNMR standards. |
| Solubility | > 50 mg/mL in | Allows for concentrated stock solutions. |
| pKa | ~4.8 - 5.0 (Carboxyl group) | CRITICAL: Signal position is pH-dependent near pKa. |
| Chemical Shift | 0.00 ppm (defined) | The anchor point for spectral phasing and referencing. |
Structural Visualization
The following diagram illustrates the functional decomposition of the TSP molecule and its experimental implications.
Figure 1: Functional decomposition of Trimethylsilyl propionate (TSP). The modular design addresses shielding, spectral silence, and solubility.
Section 2: Application in Drug Discovery & Metabolomics
The Reference Standard Dilemma
In drug discovery, particularly Fragment-Based Drug Discovery (FBDD) and metabolomics, the choice of reference standard dictates the accuracy of quantification.
The Mechanism of Referencing:
TSP is an internal standard. It is dissolved directly into the sample. The spectrometer frequency is locked to the deuterium signal of the solvent (
Critical Limitation: pH Sensitivity
Unlike DSS (which uses a sulfonate group), TSP uses a carboxylate group.
-
The Risk: If the sample pH is close to the pKa of TSP (~5.0), the protonation state of the carboxyl group fluctuates. This electronic change propagates to the silicon atom, causing the "0.00 ppm" peak to drift slightly.
-
The Solution: TSP is best used in buffered solutions (typically Phosphate buffer pH 7.4) where the carboxyl group is fully deprotonated and the shift is stable.
Critical Limitation: Protein Binding
This is the most significant "trap" for novice researchers.
-
The Phenomenon: TSP is somewhat lipophilic due to the trimethylsilyl group. It binds non-specifically to hydrophobic pockets of proteins, particularly Human Serum Albumin (HSA).
-
The Consequence: When bound to a large protein, the rotational correlation time of TSP increases, causing extreme line broadening (T2 relaxation). The TSP signal becomes short and wide, leading to massive underestimation of concentration if used for qNMR.
-
Guideline: NEVER use TSP for quantification in plasma or serum unless proteins have been precipitated/removed. Use Formate or ERETIC (electronic reference) for plasma. TSP is, however, excellent for Urine and Cell Media (low protein content).
Section 3: Decision Matrix for Reference Standards
To ensure scientific integrity, researchers must select the standard based on the matrix and solvent.
Figure 2: Decision matrix for selecting NMR internal standards. Note the exclusion of TSP for high-protein matrices.
Section 4: Experimental Protocols (qNMR)
This protocol describes the preparation of a self-validating Phosphate Buffer stock containing TSP for metabolomic analysis of urine or tissue extracts.
Reagents Required
-
TSP-d4: 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt (98 atom % D).
-
D2O: Deuterium Oxide (99.9% D).
-
Buffer Salt: Sodium Phosphate Monobasic (
) and Dibasic ( ). -
Azide: Sodium Azide (
) – acts as a biocide to prevent bacterial growth during autosampler queuing.
Preparation Workflow (Step-by-Step)
Goal: Create a 100 mM Phosphate Buffer (pH 7.4) containing 1.0 mM TSP and 2 mM
-
Gravimetric Weighing:
-
Weigh
and to achieve 100 mM concentration in the final volume. -
Weigh TSP-d4. Note: Because TSP is hygroscopic, weigh quickly or use a dry box. For qNMR, use an ultra-microbalance.
-
-
Dissolution:
-
Dissolve salts in 80% of the final volume of
.
-
-
pH Adjustment (The "Expert" Step):
-
Adjust pH to 7.4 using
or . -
Correction: The pH meter reading in
is lower than the true pD. Use the equation: . Target a meter reading of 7.0 to achieve pD 7.4.
-
-
Final Volume:
-
Top up to exact volume with
.
-
-
Validation:
-
Run a 1D proton spectrum of the buffer alone. Ensure the TSP peak is symmetric and at 0.00 ppm.
-
Sample Preparation Workflow
Figure 3: Standard operating procedure for preparing biofluids with TSP buffer.
Section 5: Troubleshooting & Artifacts
When reviewing data generated using TSP, look for these common failure modes:
-
Split Peak at 0.00 ppm:
-
Cause: Poor shimming or pH drift causing multiple species.
-
Fix: Re-shim the magnet. Check sample pH.
-
-
Broad Hump under TSP:
-
Cause: Protein binding (Albumin).
-
Fix: Ultrafiltration (3 kDa cutoff) of the sample before adding TSP, or switch to DSS.
-
-
Satellite Peaks:
-
Cause:
satellites (natural abundance ~4.7%). -
Fix: This is normal. Do not integrate the satellites for qNMR; integrate only the central peak.
-
References
-
Wishart, D. S. (2008). Quantitative metabolomics using NMR. TrAC Trends in Analytical Chemistry.
-
Beckonert, O., et al. (2007). Metabolic profiling, neuroprotective and disease-modifying effects of... (Nature Protocols: Metabolic profiling strategy). Nature Protocols.
-
Sigma-Aldrich. (n.d.). 3-(Trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt Product Specification. Merck KGaA.
-
National Institute of Standards and Technology (NIST). (n.d.). Standard Reference Materials for NMR.
-
Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine.
Technical Guide: Trimethylsilyl Propionate (TSP) in NMR Spectroscopy
Synonyms, Chemical Identity, and Application Protocols
Executive Summary
Trimethylsilyl propionate (TSP) serves as the primary internal chemical shift reference standard for aqueous solution nuclear magnetic resonance (NMR) spectroscopy, particularly in metabolomics and small-molecule structural elucidation.[1] Functioning as the hydrophilic analog of Tetramethylsilane (TMS), TSP anchors the proton (
This guide provides a definitive technical breakdown of TSP’s nomenclature, including critical distinctions between its acid, salt, and deuterated forms. It further details preparation protocols and mechanistic considerations for avoiding common experimental artifacts related to pH and protein binding.
Part 1: Nomenclature & Chemical Identity
Inaccurate nomenclature often leads to procurement errors, particularly distinguishing between the free acid (pH-sensitive, lower solubility) and the sodium salt (standard reagent).[1] The following table consolidates the accepted synonyms and identifiers for the three primary commercial forms.
Table 1: Chemical Identity and Synonyms[2][3]
| Chemical Form | Primary Name (Common) | Synonyms & Abbreviations | CAS Number | Molecular Formula | Application Context |
| Deuterated Salt (Standard) | TSP-d4 | Sodium 3-(trimethylsilyl)propionate-2,2,3,3-d4TMSP-d43-(Trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt | 24493-21-8 | Primary NMR Standard. Deuteration prevents signal overlap in the 1.0–3.0 ppm region. | |
| Sodium Salt | TSP | Sodium 3-(trimethylsilyl)propionateSodium 3-(trimethylsilyl)propanoateTMSP | 37013-20-0 | General aqueous reference where methylene signal overlap is acceptable.[1] | |
| Free Acid | TMSP Acid | 3-(Trimethylsilyl)propionic acid3-(Trimethylsilyl)propanoic acid | 5683-30-7 | Synthesis intermediate; rarely used directly in NMR due to pH/solubility issues.[1][2] |
Visualization: Nomenclature Hierarchy
The following diagram illustrates the relationship between the chemical forms to aid in correct reagent selection.
Figure 1: Hierarchical classification of TSP forms.[1] Researchers should prioritize the Deuterated Salt (Green) for spectral clarity.
Part 2: Technical Utility & Mechanism[1]
Why TSP? (The Silicon Shielding Effect)
TSP functions via the inductive effect of the silicon atom.[1] Silicon is less electronegative (1.90) than carbon (2.55), causing it to donate electron density to the attached methyl protons. This high electron density "shields" the protons from the external magnetic field, shifting their resonance frequency upfield (to the right).[1]
-
Definition: The singlet signal of the nine equivalent methyl protons [
] is defined as 0.00 ppm .[1] -
Solubility: Unlike Tetramethylsilane (TMS), which is hydrophobic, the propionate group in TSP confers high solubility in
, making it indispensable for biological fluids (urine, plasma, cytosolic extracts).
Comparison: TSP vs. DSS
A critical decision in experimental design is choosing between TSP and DSS (Sodium 2,2-dimethyl-2-silapentane-5-sulfonate).[1]
| Feature | TSP (this compound) | DSS (Dimethylsilapentane sulfonate) |
| Functional Group | Carboxylate ( | Sulfonate ( |
| pH Sensitivity | High. | Low. Sulfonate is a strong acid; remains ionized and stable across wide pH.[1] |
| Protein Binding | Moderate. Can interact with cationic residues.[1] | High. Hydrophobic tail often binds to hydrophobic pockets in proteins (e.g., albumin).[1] |
| Primary Use | Metabolomics (Urine/Plasma), Small Molecules. | Protein NMR (with caution), pH titrations. |
Part 3: Experimental Protocol (Self-Validating)
Standard Preparation: 1.0 mM TSP-d4 in D2O
This protocol creates a stock solution suitable for metabolomics, ensuring the reference signal is visible but does not suppress dynamic range.[1]
Reagents:
-
Sodium 3-(trimethylsilyl)propionate-2,2,3,3-d4 (98 atom % D).[3][4]
-
Deuterium Oxide (
, 99.9%).[1] -
Phosphate Buffer (optional but recommended for pH stability).[1]
Workflow:
-
Weighing: Weigh 17.2 mg of TSP-d4 into a clean glass vial.
-
Note: TSP is hygroscopic.[1] Weigh quickly or use a glovebox.
-
-
Dissolution: Add 10.0 mL of
(or deuterated phosphate buffer, pH 7.4).-
Result: 10 mM Stock Solution.
-
-
Dilution (The Working Standard):
-
Add 50
L of Stock Solution to 450 L of analyte sample. -
Final Concentration: ~1.0 mM.
-
Validation Step (The "Lock" Check): Before acquiring data, observe the lock signal. If the lock is unstable, the TSP concentration may be too high (causing radiation damping) or the sample may be too salty. A sharp, symmetrical singlet at 0.00 ppm confirms the standard is homogeneous.
Visualization: Selection & Preparation Workflow
Figure 2: Decision logic for selecting the correct internal reference standard based on solvent and pH conditions.
Part 4: Troubleshooting & Artifacts
pH-Dependent Shifting
While the silicon methyl signal (0.00 ppm) is remote from the carboxyl group, it is not immune to electronic changes during protonation.[1]
-
Observation: At pH < 5, the TSP reference signal may broaden or shift slightly downfield.[1]
-
Correction: For acidic samples, use an external reference (coaxial insert) or rely on the residual water signal (calibrated to temperature) rather than internal TSP.
The "Deuteration" Artifact
Commercial TSP-d4 is rarely 100% deuterated.[1]
-
Artifact: You may observe small "satellite" multiplets between 1.1 ppm and 2.9 ppm.[1]
-
Cause: Residual protons at the
and positions of the propionate chain ( ).[1] -
Solution: In quantitative NMR (qNMR), integrate only the analyte peaks and exclude the 1.1–2.9 ppm regions if using low-grade TSP.
Protein Binding
In plasma or serum samples, TSP can bind to albumin, causing the reference signal to broaden significantly (loss of amplitude).[1]
-
Protocol Adjustment: For high-protein samples, use Reference Deconvolution software post-acquisition, or use ERETIC (Electronic REference To access In vivo Concentrations) instead of a chemical standard.
References
-
Sigma-Aldrich. 3-(Trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt Product Information. (Accessed 2024).[5] Link[1]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 23688921: Sodium 3-(trimethylsilyl)(2,2,3,3-2H4)propionate.Link[5]
-
Wishart, D. S., et al. (1995).[1] 1H, 13C and 15N chemical shift referencing in biomolecular NMR. Journal of Biomolecular NMR.[1] Link
-
Cambridge Isotope Laboratories. NMR Solvent Data Chart & Reference Standards.Link
Sources
- 1. 3-(Trimethylsilyl)propionic acid | C6H14O2Si | CID 79764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Trimethylsilylpropanoic acid - Wikipedia [en.wikipedia.org]
- 3. Sodium 3-(trimethylsilyl)(2,2,3,3-2H4)propionate | C6H13NaO2Si | CID 23688921 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 24493-21-8 CAS MSDS (2,2,3,3-D4-3-(TRIMETHYLSILYL)PROPIONIC ACID SODIUM SALT) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. Trimethylsilylpropionic acid | C6H14O2Si | CID 12218619 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Senior Scientist’s Guide to Trimethylsilyl Propionate (TSP)
Content Type: Technical Whitepaper & Reference Guide Subject: CAS Lookup, Chemical Identity, and Application in NMR Spectroscopy
Executive Summary: The "Money" Number
For researchers performing aqueous NMR metabolomics or qNMR requiring a 0.00 ppm chemical shift reference, the industry-standard compound is the deuterated sodium salt.[1]
Primary Target: Sodium 3-(trimethylsilyl)propionate-2,2,3,3-d4 CAS Number: 24493-21-8 [2][3][4][5][6][7]
Warning: Do not confuse this with the non-deuterated form or the free acid. Using the wrong CAS will result in massive spectral overlap or solubility failure.
Part 1: The Identity Crisis (CAS Matrix)
TSP is not a single entity in the chemical catalog. It exists as free acids, sodium salts, and deuterated isotopologues. In drug development, precision here prevents wasted sample runs.
Table 1: The TSP Nomenclature & CAS Lookup
| Common Name | Chemical Description | CAS Number | Application |
| TSP-d4 (The Standard) | Sodium 3-(trimethylsilyl)propionate-2,2,3,3-d4 | 24493-21-8 | Primary. Aqueous NMR reference (0.00 ppm).[1][3][8] Deuterated to silence CH₂ signals. |
| TSP (Non-deuterated) | Sodium 3-(trimethylsilyl)propionate | 37013-20-0 | Secondary. Used when proton overlap in the 1.0–3.0 ppm region is irrelevant. |
| TMSP (Free Acid) | 3-(Trimethylsilyl)propionic acid | 5683-30-7 | Rare. Used for derivatization (GC-MS) or organic synthesis. Poor water solubility compared to salt. |
| DSS (The Alternative) | Sodium trimethylsilylpropanesulfonate | 2039-96-5 | Alternative. Used in protein NMR due to pH stability (sulfonate vs. carboxylate).[9] |
Part 2: The Science of Referencing (Why TSP?)
2.1 The Mechanism of Shielding
Why is TSP the "zero" point?
-
Silicon Electronegativity: Silicon (1.90) is less electronegative than Carbon (2.55). This donates electron density toward the methyl protons.
-
Shielding Effect: The high electron density shields the methyl protons from the external magnetic field (
). -
Result: The resonance frequency is shifted "upfield" (lower frequency), arbitrarily defined as 0.00 ppm. Almost all organic biomolecules resonate "downfield" (positive ppm) from this point.
2.2 The Deuteration Logic (Why -d4?)
Standard TSP (CAS 37013-20-0) contains a propionate chain (
-
The Problem: These signals often overlap with critical metabolites (e.g., amino acids, organic acids).
-
The Solution (CAS 24493-21-8): Replacing these protons with Deuterium (
) makes them "NMR silent" in the proton channel. The only signal remaining is the intense singlet of the trimethylsilyl group at 0.00 ppm.
Part 3: Decision Logic & Visualization
Diagram 1: Reference Standard Selection Matrix
Caption: Decision tree for selecting the correct NMR reference standard based on solvent, pH, and analyte type.
Part 4: Practical Application & Protocols
4.1 Preparation of TSP Internal Standard Stock (10 mM)
Objective: Create a stable, precise reference solution for metabolomics.
Reagents:
-
Deuterium Oxide (
), 99.9% D -
Phosphate Buffer (optional, for pH stability)
Protocol:
-
Hygroscopic Warning: TSP-d4 is hygroscopic. Equilibrate the vial to room temperature before opening to prevent water condensation, which alters the weight.
-
Weighing: Accurately weigh 17.2 mg of TSP-d4 into a clean glass vial.
-
Dissolution: Add 10.0 mL of
(or deuterated buffer). -
Mixing: Vortex until fully dissolved (TSP is highly soluble).
-
Storage: Aliquot into 1 mL ampoules and freeze at -20°C. Do not store in plastic for long periods as TSP can adsorb to certain polymers.
4.2 The qNMR Workflow (Self-Validating)
Diagram 2: Quantitative NMR Workflow with TSP
Caption: Step-by-step workflow for ensuring quantitative accuracy using TSP as an internal standard.
Part 5: Troubleshooting & QC (The "Senior Scientist" Insight)
5.1 The pH Trap
TSP contains a carboxylic acid group (propionate).[9] While it is a salt, the local electronic environment of the trimethylsilyl group is sensitive to protonation of the carboxylate.
-
Observation: At pH < 5.0, the "0.00 ppm" signal may drift to -0.02 ppm.
-
Correction: For highly acidic samples (e.g., urine, fruit juice), use DSS (CAS 2039-96-5) or strictly buffer the sample to pH 7.4.
5.2 The Protein Binding Artifact
In blood plasma or serum analysis, TSP binds to macromolecules (Albumin).
-
Symptom: The TSP peak becomes broad and short (loss of signal intensity).
-
Consequence: If you use the TSP integral for quantitation, you will overestimate metabolite concentrations (because the reference denominator is artificially low).
-
Fix: Use the ERETIC method (electronic reference) or insert a capillary containing TSP (coaxial insert) so it never physically touches the protein.
References
-
Wishart, D. S., et al. (1995). 1H, 13C and 15N chemical shift referencing in biomolecular NMR. Journal of Biomolecular NMR, 6(2), 135–140. Link
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (Third Edition). Elsevier. (Chapter 2: Sample Preparation and Data Acquisition). Link
-
National Institute of Standards and Technology (NIST). Sodium 3-(trimethylsilyl)propionate-2,2,3,3-d4 WebBook Entry.Link
-
Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 55(6), 2772–2780. Link
Sources
- 1. Spectra processing |NMRProcFLow [nmrprocflow.org]
- 2. isotope.com [isotope.com]
- 3. 24493-21-8 CAS MSDS (2,2,3,3-D4-3-(TRIMETHYLSILYL)PROPIONIC ACID SODIUM SALT) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. 3-(Trimethylsilyl)propionic-2,2,3,3-d4 acid D 98atom 24493-21-8 [sigmaaldrich.com]
- 6. armar-europa.de [armar-europa.de]
- 7. 2,2,3,3-d(4)-3-(Trimethylsilyl)propionic acid sodium salt, 98+ atom % D 5 g | Request for Quote [thermofisher.com]
- 8. University of Ottawa NMR Facility Blog: 1H Chemical Shift Referencing in Aqueous Solutions [u-of-o-nmr-facility.blogspot.com]
- 9. DSS (NMR standard) - Wikipedia [en.wikipedia.org]
- 10. fishersci.com [fishersci.com]
Trimethylsilyl propionate safety data sheet (SDS) information
An In-depth Technical Guide to the Safety Data Sheet of Trimethylsilyl Propionate and its Derivatives
Introduction
This compound (TSP) and its related compounds are invaluable tools in modern research, particularly in the fields of analytical chemistry, drug development, and organic synthesis. While often referred to generically as "TSP," the term can encompass several forms, primarily the sodium salt of 3-(trimethylsilyl)propionic acid, its deuterated analogue (TMSP-d4), and the acid form itself. The sodium salt and its deuterated version are widely used as internal standards in Nuclear Magnetic Resonance (NMR) spectroscopy for aqueous solutions.[1][2] The ester, this compound, serves as a versatile silylating agent, enhancing the stability and volatility of compounds for analysis by gas chromatography and mass spectrometry.[3]
Given their prevalence in the laboratory, a thorough understanding of the safety profiles of these compounds is paramount for researchers, scientists, and drug development professionals. The Safety Data Sheet (SDS) is the cornerstone of this understanding, providing comprehensive information on potential hazards and safe handling procedures. This guide offers a detailed technical analysis of the SDS for this compound, with a primary focus on the commonly used sodium salt, while also addressing the distinct properties of the acid and ester forms.
Section 1: Compound Identification and Properties
Correctly identifying the specific form of this compound is the critical first step in assessing its hazards. The physical and chemical properties vary significantly between the solid sodium salt and the liquid acid or ester forms, which dictates handling and storage requirements.
Table 1: Chemical Identifiers for this compound and its Derivatives
| Compound Name | Common Abbreviation | CAS Number | Molecular Formula | Molecular Weight |
| Sodium 3-(trimethylsilyl)propionate | TSP, TMSP | 17334-43-5 | C6H13NaO2Si | 168.24 g/mol |
| Sodium 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid salt | TMSP-d4 | 24493-21-8 | C6H9D4NaO2Si | 172.27 g/mol [4] |
| 3-(Trimethylsilyl)propionic acid | TMSP-acid | 5683-30-7 | C6H14O2Si | 146.26 g/mol [2] |
| This compound | 16844-98-7 | C6H14O2Si | 146.26 g/mol [3] |
Table 2: Physical and Chemical Properties
| Property | Sodium 3-(trimethylsilyl)propionate (TMSP-d4) | 3-(Trimethylsilyl)propionic acid | This compound |
| Appearance | White powder/solid[5] | Clear, colorless liquid[2] | Colorless, clear liquid[3] |
| Physical State | Solid[5] | Liquid[6] | Liquid[7] |
| Melting Point | >300 °C[8] | Not Available | Not Available |
| Boiling Point | Not Determined | Not Available | 122 °C[3] |
| Solubility in Water | Miscible in any proportion[8] | Not Available | Not Available |
| Other Properties | Hygroscopic (absorbs moisture from the air)[5] | Combustible liquid[6] | Highly flammable liquid and vapor[7] |
Section 2: Hazard Identification and GHS Classification
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazard information. The classification for the sodium salt of TSP is consistent across multiple suppliers.
GHS Classification for Sodium 3-(trimethylsilyl)propionate
-
Pictograms:
-
Health Hazard
-
Exclamation Mark
-
-
Hazard Statements (H-Statements):
-
Precautionary Statements (P-Statements):
-
Prevention: P261 (Avoid breathing dust), P264 (Wash hands thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/eye protection/face protection).[5][9]
-
Response: P302 + P352 (IF ON SKIN: Wash with plenty of soap and water), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P304 + P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P312 (Call a POISON CENTER or doctor if you feel unwell).[5][9]
-
Storage: P403 + P233 (Store in a well-ventilated place. Keep container tightly closed).[5]
-
Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).[5]
-
In contrast, 3-(Trimethylsilyl)propionic acid is classified as a combustible liquid, which presents a fire hazard.[6] this compound is classified as a highly flammable liquid and vapor.[7] This highlights the critical importance of consulting the specific SDS for the compound being used.
Section 3: Risk Mitigation and Safe Handling Protocols
A systematic approach to risk management is essential when working with any chemical. The hierarchy of controls provides a framework for implementing the most effective safety measures.
Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.
Engineering Controls
The primary engineering control for handling solid TSP is to minimize dust generation and inhalation.
-
Ventilation: Use only in a well-ventilated area.[5] For tasks with a higher potential for dust release, such as weighing, a chemical fume hood or a ventilated balance enclosure is recommended.
-
Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are located close to the workstation.[9][10]
Personal Protective Equipment (PPE)
PPE is the last line of defense and must be selected based on the specific hazards.
Table 3: Recommended Personal Protective Equipment for Sodium TSP
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side-shields or goggles (compliant with EN166 or OSHA 29 CFR 1910.133).[9][10] | Protects against dust particles causing serious eye irritation. |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene rubber). Wear appropriate protective clothing to prevent skin exposure.[6][9] | Prevents skin irritation upon contact.[9] |
| Respiratory Protection | Generally not required under normal use with adequate ventilation.[9] If dust is generated, a NIOSH/MSHA or European Standard EN 136 approved respirator should be used.[4][9] | Prevents respiratory tract irritation from inhaled dust.[9] |
Experimental Protocol: Safe Handling and Storage of Solid TSP
-
Preparation: Before handling, ensure the work area is clean and uncluttered. Confirm the location and functionality of the nearest eyewash station and safety shower. Don the appropriate PPE as specified in Table 3.
-
Handling:
-
Avoid dust formation.[5][9] Do not crush, grind, or perform other operations that might generate airborne particles in an open environment.
-
When transferring the solid, use a spatula and pour carefully to minimize dust.
-
If weighing, use a ventilated balance enclosure or perform the task in a fume hood.
-
-
General Hygiene: Wash hands thoroughly after handling the product, before breaks, and at the end of the workday.[5][9] Do not eat, drink, or smoke in the work area.[9]
-
Storage:
Section 4: Emergency Procedures and First Aid
Rapid and correct response during an emergency is crucial to minimizing harm.
Caption: A decision workflow for responding to laboratory emergencies involving TSP.
Spill and Accidental Release Measures
For a small-scale solid spill of sodium TSP:
-
Ensure Safety: Wear appropriate PPE, including respiratory protection if dust is present.
-
Containment: Avoid generating dust.
-
Cleanup: Carefully sweep or scoop up the material and place it into a suitable, labeled container for disposal.[9]
-
Decontamination: Clean the affected area to remove any remaining residue.
-
Disposal: Dispose of the waste in accordance with local and national regulations.[5]
First Aid Measures
Table 4: First Aid Summary for Sodium this compound
| Exposure Route | First Aid Instructions |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If respiratory symptoms persist, seek medical attention.[5][10] |
| Skin Contact | Take off contaminated clothing immediately.[8] Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice.[5][10] |
| Eye Contact | Rinse cautiously and thoroughly with plenty of water for at least 15 minutes, holding the eyelids open.[5][8][10] Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[10] |
| Ingestion | Do NOT induce vomiting.[5][10] Rinse the mouth with water. Seek medical attention if you feel unwell.[8][12] |
Fire-Fighting Measures
-
Suitable Extinguishing Media: For solid TSP, use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[10][12]
-
Unsuitable Extinguishing Media: A direct water jet should be avoided as it may scatter the material.[12]
-
Hazardous Combustion Products: Thermal decomposition can produce hazardous gases and vapors, including carbon monoxide (CO), carbon dioxide (CO2), and silicon dioxide.[4][10]
Section 5: Toxicological and Ecological Information
-
Toxicological Summary: The primary toxicological concerns for sodium TSP are irritation to the skin, eyes, and respiratory system upon direct contact or inhalation.[5][8][10][11] It is not classified as a carcinogen, mutagen, or reproductive toxicant.[8][12][13] No specific data on acute oral, dermal, or inhalation toxicity is widely available, so the compound should be handled with the assumption that it may be harmful if swallowed, inhaled, or absorbed through the skin.[9][10]
-
Ecological Information: Sodium TSP is water-soluble and may spread in water systems.[5] It is not known to be hazardous to the environment or non-degradable in wastewater treatment plants.[5] No known endocrine-disrupting properties have been reported.[5][10]
Section 6: Disposal Considerations
All chemical waste must be handled and disposed of in accordance with institutional policies and all applicable local, state, and federal regulations.
-
Waste Material: Dispose of waste TSP at an approved waste disposal plant.[5] Do not mix with other waste.
-
Contaminated Packaging: Handle uncleaned containers as you would the product itself.
Conclusion
The safe use of this compound and its derivatives in a research setting is contingent upon a comprehensive understanding of its potential hazards and the implementation of robust safety protocols. While the solid sodium salt is primarily an irritant, the acid and ester forms present flammability risks. This guide synthesizes the critical information found in a typical Safety Data Sheet, providing a framework for risk assessment and management. However, it is imperative for researchers to always consult the specific SDS provided by the manufacturer for the exact product they are using, as formulations and reported data can vary. By integrating this knowledge into daily laboratory practice, scientists can continue to leverage the benefits of these versatile compounds while ensuring a safe working environment.
References
-
Thermo Fisher Scientific. (2010). SAFETY DATA SHEET: Sodium 3-(trimethylsilyl)[2,2,3,3-2H4]propionate.
-
Fisher Scientific UK. (2023). 3-(Trimethylsilyl)propionic acid-d4 sodium salt - SAFETY DATA SHEET.
-
Chemdox. (2025). Safety Data Sheet: 3-(Trimethylsilyl)propion-2,2,3,3-acid-d4 sodium salt (TSP-d4).
-
Sigma-Aldrich. (2025). SAFETY DATA SHEET: 3-(Trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt.
-
Carl ROTH. (2024). Safety data sheet: 3-(Trimethylsilyl)propionic-2,2,3,3 acid sodium salt D4.
-
Fisher Scientific. (2025). SAFETY DATA SHEET: 3-(Trimethylsilyl)propionic acid-d4 sodium salt.
-
National Center for Biotechnology Information. (n.d.). Sodium 3-(trimethylsilyl)(2,2,3,3-2H4)propionate. PubChem Compound Summary.
-
Gelest, Inc. (2016). SAFETY DATA SHEET: 3-TRIMETHYLSILYLPROPIONIC ACID.
-
Chem-Impex. (n.d.). This compound.
-
Merck Millipore. (n.d.). SAFETY DATA SHEET - according to Regulation (EC) No. 1907/2006.
-
Carl ROTH. (2024). Safety data sheet according to Regulation (EC) No. 1907/2006 (REACH), amended by 2020/878/EU.
-
National Center for Biotechnology Information. (n.d.). Sodium 3-(trimethylsilyl)propionate. PubChem Compound Summary.
-
Wikipedia. (2023). Trimethylsilylpropanoic acid.
-
Tokyo Chemical Industry Co., Ltd. (n.d.). This compound.
Sources
- 1. Sodium 3-(trimethylsilyl)propionate | C6H13NaO2Si | CID 23666333 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 3. chemimpex.com [chemimpex.com]
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- 5. assets.thermofisher.com [assets.thermofisher.com]
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- 7. This compound | 16844-98-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
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- 11. Sodium 3-(trimethylsilyl)(2,2,3,3-2H4)propionate | C6H13NaO2Si | CID 23688921 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. sds.chemdox.com [sds.chemdox.com]
- 13. carlroth.com:443 [carlroth.com:443]
Trimethylsilyl propionate sodium salt properties and applications
An In-Depth Technical Guide to Trimethylsilyl Propionate Sodium Salt (TMSP) for Researchers and Drug Development Professionals
Introduction: The Unsung Hero of Aqueous NMR Spectroscopy
In the precise world of Nuclear Magnetic Resonance (NMR) spectroscopy, accuracy is paramount. For researchers working with aqueous samples—a cornerstone of metabolomics, protein analysis, and drug formulation—the choice of an internal reference standard is a critical decision that underpins the validity of entire datasets. While tetramethylsilane (TMS) reigns supreme in organic solvents, its poor water solubility renders it unsuitable for biological applications.[1] This is where Sodium 3-(trimethylsilyl)propionate, commonly known as TMSP or TSP, emerges as an essential tool.[2]
This guide, written from the perspective of a Senior Application Scientist, moves beyond a simple datasheet to provide a comprehensive understanding of TMSP's properties, its strategic applications, and the nuanced best practices required for its effective use. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system for generating trustworthy, reproducible results.
PART 1: Core Physicochemical and Spectroscopic Properties
TMSP is an organosilicon compound, the sodium salt of 3-(trimethylsilyl)propanoic acid.[3] Its utility in NMR stems from a unique molecular structure: a polar carboxylate group that confers water solubility and a nonpolar trimethylsilyl group that provides the ideal reference signal.
The nine equivalent protons of the trimethylsilyl (-Si(CH₃)₃) group produce a single, sharp resonance peak in the ¹H NMR spectrum. By convention, this peak is calibrated to 0.0 parts per million (ppm), providing a single, unambiguous reference point against which all other proton signals in the sample are measured.[4]
Table 1: Physicochemical Properties of this compound Sodium Salt (TMSP)
| Property | Value | Source(s) |
| Chemical Formula | C₆H₁₃NaO₂Si | [3][5] |
| Molecular Weight | 168.24 g/mol | [3][5] |
| CAS Number | 37013-20-0 | [3][5] |
| Appearance | White solid / powder | [6][7] |
| Solubility | Soluble in water (D₂O) | [6][7][8] |
| ¹H NMR Signal | Singlet at ~0.0 ppm from the (CH₃)₃Si- group | [4] |
A deuterated version, Sodium 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid salt (TMSP-d₄), is frequently used.[2] The strategic replacement of protons on the propionate backbone with deuterium eliminates potentially interfering signals from the methylene groups, providing a cleaner baseline in the region where analyte signals may appear.[4]
Table 2: Properties of Deuterated TMSP (TMSP-d₄)
| Property | Value | Source(s) |
| Chemical Formula | (CH₃)₃SiCD₂CD₂CO₂Na | |
| Molecular Weight | ~172.27 g/mol | [2] |
| CAS Number | 24493-21-8 | [9][10] |
| Isotopic Purity | Typically ≥98 atom % D |
PART 2: The Critical Role of TMSP in NMR Applications
TMSP's primary function is to serve as an internal standard for both chemical shift referencing and quantification in aqueous NMR analysis.
Chemical Shift Referencing: The "Zero Point" Standard
The fundamental principle of using TMSP is to provide a stable and reliable "zero point" on the NMR chemical shift scale.[4] Unlike external standards, which are placed in a separate capillary and can be subject to magnetic susceptibility differences, TMSP is added directly to the sample. This ensures that the reference experiences the exact same environment as the analyte, leading to more accurate and reproducible chemical shift measurements.
Caption: Role of TMSP in Chemical Shift Referencing.
Quantitative NMR (qNMR): From Signal to Concentration
Beyond referencing, TMSP is a cornerstone of quantitative NMR (qNMR). The area under an NMR peak is directly proportional to the number of nuclei contributing to that signal. By adding a known quantity of a certified TMSP standard to a sample, the concentration of an analyte can be determined by comparing the integral of the analyte's signal to the integral of the TMSP signal.
This is invaluable in drug development and manufacturing for purity assessment, content uniformity, and stability testing, as qNMR is a primary ratio method that does not require an identical reference standard for the analyte itself.[11]
PART 3: Field-Proven Insights and Experimental Protocols
Blindly adding a standard to a sample is insufficient for robust science. Understanding the nuances of TMSP is what separates routine analysis from high-impact, trustworthy research.
TMSP vs. DSS: A Critical Comparison
Another common aqueous standard is Sodium trimethylsilylpropanesulfonate (DSS).[6] While similar, the choice between them is a critical experimental decision.
-
pH Sensitivity: TMSP contains a carboxylate group, a weak base. Consequently, its chemical shift can be sensitive to pH changes, particularly in unbuffered solutions.[1][6] DSS, with its strong sulfonate group, is largely insensitive to pH, making it a more robust choice for experiments where pH may vary.[6]
-
Interactions: TMSP has been shown to absorb to glass surfaces, which can compromise the concentration of stock solutions over time.[12] Both DSS and TMSP can form inclusion complexes with molecules like cyclodextrins, which alters their electronic environment and shifts their reference signal away from 0.0 ppm.[13] This is a critical consideration in formulation studies.
-
Secondary Signals: DSS exhibits minor methylene proton signals at approximately 2.91, 1.75, and 0.63 ppm, which can potentially overlap with and complicate the analysis of analyte signals in those regions.[6] The use of TMSP-d₄ advantageously removes these backbone signals.
Caption: Decision workflow for choosing an aqueous NMR standard.
Step-by-Step Protocol: Preparing a Sample for Quantitative ¹H NMR
This protocol provides a self-validating framework for preparing a metabolomics or drug substance sample using TMSP-d₄ as an internal standard.
Objective: To accurately determine the concentration of an analyte in a D₂O-based buffer.
Materials:
-
Certified TMSP-d₄ standard
-
High-purity Deuterium Oxide (D₂O, 99.9 atom % D)
-
Phosphate buffer components (e.g., Na₂HPO₄, NaH₂PO₄)
-
Analyte of interest
-
Calibrated pipettes and analytical balance
-
High-quality 5 mm NMR tubes
Methodology:
-
Prepare a Buffered D₂O Solvent:
-
Prepare a TMSP-d₄ Stock Solution:
-
Causality: A stock solution minimizes weighing errors and ensures consistency across multiple samples.
-
Accurately weigh a sufficient amount of TMSP-d₄ (e.g., 20 mg) and dissolve it in a precise volume of the prepared buffered D₂O (e.g., 10.00 mL). This creates a stock solution of known concentration (e.g., ~2 mg/mL or ~11.6 mM).
-
Note: Due to TMSP's potential to adsorb to glass, use low-adsorption plastic labware or freshly prepared solutions for the most accurate quantitative work.[12]
-
-
Prepare the Analyte Sample:
-
Accurately weigh the analyte (e.g., 5 mg) into a tared vial.
-
Add a precise volume of the buffered D₂O solvent (e.g., 500 µL).
-
Add a precise volume of the TMSP-d₄ stock solution (e.g., 50 µL). This will result in a final TMSP-d₄ concentration of approximately 1 mM.
-
Vortex thoroughly to ensure complete dissolution and homogeneity.
-
-
Transfer to NMR Tube:
-
Transfer the final solution to a clean, high-quality NMR tube. Ensure the sample height is sufficient for the spectrometer's detection zone (typically ~4-5 cm).
-
-
Acquire and Process NMR Data:
-
Acquire the ¹H NMR spectrum, ensuring a sufficient relaxation delay (D1) to allow for complete magnetization recovery of both the TMSP and analyte signals for accurate integration.
-
Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Calibrate the spectrum by setting the TMSP-d₄ singlet to 0.00 ppm.
-
Carefully integrate the TMSP-d₄ peak and a well-resolved peak from the analyte.
-
-
Calculate Analyte Concentration:
-
Use the following formula:
C_analyte = (I_analyte / N_analyte) * (N_TMSP / I_TMSP) * C_TMSP
Where:
-
C = Concentration
-
I = Integral value
-
N = Number of protons for the integrated signal (N_TMSP = 9)
-
-
Conclusion: A Foundation for Accuracy
Sodium 3-(trimethylsilyl)propionate is more than just a reference compound; it is a foundational component for ensuring the accuracy, reproducibility, and integrity of NMR data derived from aqueous systems. Its proper use, guided by an understanding of its chemical properties and potential interactions, empowers researchers in drug discovery and metabolomics to generate high-quality, reliable data. By selecting the appropriate form (deuterated or non-deuterated), controlling for pH, and being vigilant for potential interactions, scientists can leverage TMSP to unlock precise structural and quantitative insights from their most critical biological samples.
References
- Trimethylsilylpropanoic acid.Grokipedia.
- DSS (NMR standard).Wikipedia.
- Sodium 3-(trimethylsilyl)propionate.
- Why is tetramethylsilane (TMS) used as an internal standard in NMR spectroscopy?
- TMS is Superior to Residual C H Cl 3 for Use as the Internal Reference for Routine 1 H NMR Spectra Recorded in CDCl 3.
- 2,2,3,3-D4-3-(TRIMETHYLSILYL)PROPIONIC ACID SODIUM SALT Product Description.ChemicalBook.
- 3-(Trimethylsilyl)propionic Acid Sodium Salt | CAS 37013-20-0.Santa Cruz Biotechnology.
- 3-(Trimethylsilyl)
- Sodium 3-(trimethylsilyl)(2,2,3,3-2H4)propionate.
- NMR internal standard signal shifts due to cyclodextrin inclusion complexes.
- 3-(Trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt.Sigma-Aldrich.
- 3-(Trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt.ARMAR Isotopes.
- 2,2,3,3-d(4)-3-(Trimethylsilyl)
- 3-(Trimethylsilyl)propionic-2,2,3,3 acid sodium salt D4 (TSP-D4).Carl ROTH.
- Trimethylsilylpropanoic acid.Wikipedia.
- NMR chemical shift calibr
- Why is tetramethylsilane (TMS) used as an internal standard in NMR spectroscopy?PreScouter.
- 3-(Trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt.ZEOTOPE.
- Practical Aspects of Quantitative NMR Experiments.University of Missouri.
- Chemical Shift Referencing.University of California, Santa Barbara.
- QUANTITATIVE NMR - Technical Details and TraceCERT® Certified Reference M
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Trimethylsilylpropanoic acid - Wikipedia [en.wikipedia.org]
- 3. Sodium 3-(trimethylsilyl)propionate | C6H13NaO2Si | CID 23666333 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. kpwulab.com [kpwulab.com]
- 5. 3-(Trimethylsilyl)propionic Acid Sodium Salt | CAS 37013-20-0 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 6. DSS (NMR standard) - Wikipedia [en.wikipedia.org]
- 7. 3-(Trimethylsilyl)propionic acid-d4 sodium salt, 98 atom% D 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. 2,2,3,3-d(4)-3-(Trimethylsilyl)propionic acid sodium salt, 98+ atom % D 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]
- 9. Sodium 3-(trimethylsilyl)(2,2,3,3-2H4)propionate | C6H13NaO2Si | CID 23688921 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. armar-europa.de [armar-europa.de]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. asdlib.org [asdlib.org]
- 13. NMR internal standard signal shifts due to cyclodextrin inclusion complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
Foreword: The Role and Significance of Trimethylsilyl Propionate
An In-Depth Technical Guide to the Synthesis and Purification of Trimethylsilyl Propionate
This compound (TMSP), also known as propionic acid, trimethylsilyl ester, is a versatile organosilicon compound with significant utility across various scientific disciplines. Its primary function lies in its capacity as a silylating agent, a role in which it introduces a trimethylsilyl (TMS) group onto a target molecule. This derivatization is critically important for several reasons. In organic synthesis, the TMS group serves as an effective protecting group for reactive functional moieties like alcohols and carboxylic acids, shielding them from unwanted reactions during complex multi-step syntheses. Furthermore, in analytical chemistry, silylation with reagents like TMSP enhances the volatility and thermal stability of polar compounds, making them amenable to analysis by gas chromatography (GC) and mass spectrometry (MS). Its applications extend into pharmaceutical development, where it can aid in the stabilization of active pharmaceutical ingredients, and in materials science for the production of silicone polymers.
This guide provides a comprehensive overview of the principal methodologies for the synthesis of TMSP, delves into the critical purification techniques required to achieve high-purity material, and outlines the analytical methods for its characterization. The content is structured to provide not just procedural steps, but also the underlying chemical principles and rationale, reflecting field-proven insights for researchers, scientists, and professionals in drug development.
Part 1: Core Synthesis Methodologies
The synthesis of this compound is fundamentally an esterification reaction where the acidic proton of propionic acid is replaced by a trimethylsilyl group. The choice of silylating agent is the primary determinant of the reaction conditions, byproducts, and overall efficiency. We will explore the two most prevalent and practical routes.
Methodology A: Silylation via Trimethylsilyl Chloride (TMSCl)
This is a classic and widely adopted method for silylation. It involves the reaction of propionic acid with trimethylsilyl chloride, typically in the presence of a tertiary amine base such as triethylamine (Et₃N) or pyridine.
Causality and Mechanistic Insights:
The reaction proceeds via a nucleophilic substitution mechanism at the silicon center. The carboxylic acid itself is not nucleophilic enough to readily attack the silicon atom of TMSCl. The role of the base is twofold and essential for the reaction's success:
-
Deprotonation: The base deprotonates the propionic acid to form the more nucleophilic propionate anion.
-
HCl Scavenging: The reaction generates hydrochloric acid (HCl) as a byproduct. The amine base neutralizes the HCl, forming a salt (e.g., triethylammonium chloride). This is crucial as it drives the reaction equilibrium towards the product side and prevents the acidic HCl from catalyzing the reverse reaction (hydrolysis of the silyl ester).
Reaction Scheme: TMSCl Method
A Senior Application Scientist's Guide to Trimethylsilyl Propionate as a Silylating Agent
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Silylation is a cornerstone chemical derivatization technique, indispensable for enhancing the volatility, thermal stability, and analyzability of polar, non-volatile compounds for analytical methods like gas chromatography-mass spectrometry (GC-MS).[1][2] It also serves as a critical strategy for protecting reactive functional groups during complex organic syntheses.[3] Among the diverse arsenal of silylating agents, Trimethylsilyl propionate (TMSP) presents a unique profile. This guide provides an in-depth exploration of the mechanistic underpinnings of TMSP as a silylating agent, contrasting its reactivity with other common reagents and offering field-proven insights into its practical application, experimental design, and optimization.
The Silylation Imperative: Why We Derivatize
In drug development and metabolomics, many target molecules—such as alcohols, phenols, carboxylic acids, and amines—contain active hydrogen atoms.[4] These functional groups render the molecules polar and prone to hydrogen bonding, resulting in low volatility and poor thermal stability. Direct analysis by GC-MS is often impossible as these compounds will not elute from the GC column or will decompose at the high temperatures required.[5]
Silylation addresses this challenge by replacing the active hydrogen with a non-polar trimethylsilyl (TMS) group.[2][4] This chemical modification effectively masks the polar functional group, leading to several key benefits:
-
Increased Volatility: The non-polar TMS derivative is more easily vaporized for introduction into the GC.
-
Enhanced Thermal Stability: Silyl ethers and esters are more resistant to thermal degradation in the GC inlet and column.[2]
-
Improved Chromatographic Behavior: Reduced polarity leads to sharper, more symmetrical peaks and better separation.
-
Characteristic Mass Spectra: TMS derivatives often produce predictable and structurally informative fragmentation patterns in mass spectrometry, aiding in compound identification.[4]
The Core Mechanism: A Nucleophilic Attack on Silicon
The fundamental mechanism of silylation is a nucleophilic substitution reaction at the silicon atom.[6] The process can be universally described by the following key steps, with this compound (TMSP) serving as our model reagent.
Step 1: Nucleophilic Attack The reaction initiates when a molecule containing an active hydrogen (the analyte, denoted as R-XH) acts as a nucleophile. The lone pair of electrons on the heteroatom (e.g., oxygen in an alcohol, nitrogen in an amine) attacks the electrophilic silicon atom of the TMSP molecule.[6] The silicon atom is electrophilic due to the polar nature of its bond to the oxygen of the propionate group.
Step 2: Formation of a Pentacoordinate Intermediate The nucleophilic attack leads to the transient formation of a pentacoordinate silicon intermediate. This high-energy transition state is unstable and rapidly proceeds to the next step.
Step 3: Departure of the Leaving Group The intermediate collapses, breaking the Si-O bond and expelling the propionate anion (CH₃CH₂COO⁻) as the leaving group. The stability of this leaving group is a critical factor influencing the overall reaction rate. Propionate is the conjugate base of a weak carboxylic acid (propionic acid) and is a moderately good leaving group, capable of stabilizing the negative charge.
Step 4: Proton Transfer The displaced propionate anion, now acting as a base, abstracts the proton from the original nucleophilic group, neutralizing it and forming the final silylated product (R-X-TMS) and the propionic acid byproduct.
Caption: Figure 1: General Mechanism of Silylation with TMSP.
Causality in Action: Factors Governing Reactivity
As a senior scientist, it's not enough to know the steps; one must understand the forces that drive the reaction. The efficiency and outcome of a silylation reaction with TMSP are governed by several interconnected factors.
The Nature of the Substrate
The nucleophilicity of the analyte is paramount. The general order of reactivity for functional groups with most silylating agents, including TMSP, is: Alcohols > Phenols > Carboxylic Acids > Amines > Amides
Steric hindrance around the active hydrogen also plays a significant role. The ease of silylation follows this trend:
-
For Alcohols: Primary > Secondary > Tertiary
-
For Amines: Primary > Secondary
Highly hindered groups, like tertiary alcohols, may require more forcing conditions (e.g., elevated temperatures, longer reaction times, or the use of a catalyst) to achieve complete derivatization.
The Role of the Leaving Group
The "donating power" of a silylating agent is inversely related to the stability of its leaving group. Agents with very good leaving groups, like triflate in Trimethylsilyl triflate (TMSOTf), are extremely powerful but can be less selective.[7] TMSP, with its propionate leaving group, offers a moderate reactivity profile. This makes it a gentler and often more selective choice compared to highly aggressive reagents like TMS-Cl or TMSOTf, while being more potent than agents like hexamethyldisilazane (HMDS) when used alone.
| Reagent | Leaving Group | Byproduct | Relative Reactivity | Key Characteristics |
| TMS-Cl | Cl⁻ | HCl | High | Generates corrosive acid; requires a base scavenger.[6] |
| BSTFA/MSTFA | N-TMS-TFA / N-Me-TFA | Neutral Amides | Very High | Volatile, neutral byproducts are ideal for GC-MS.[4] |
| TMSP | CH₃CH₂COO⁻ | Propionic Acid | Moderate | Less aggressive; byproduct is a weak acid. |
| HMDS | NH₂-TMS | NH₃ | Low | Mild but slow; often requires an acid catalyst.[8][9] |
Table 1: Comparison of Common Trimethylsilylating Agents.
Catalysis: Accelerating the Reaction
For challenging substrates or to increase reaction rates, a catalyst is often employed.
-
Base Catalysts: Non-nucleophilic bases like pyridine or imidazole are frequently used. Their role is twofold: they can act as a shuttle to deprotonate the analyte, increasing its nucleophilicity, and they can neutralize the acidic byproduct (propionic acid), driving the reaction equilibrium towards the products.
-
Acid Catalysts: While less common for TMSP, trace amounts of a strong silyl donor like Trimethylchlorosilane (TMCS) can be added to a reaction. TMCS acts as a catalyst by activating the silylating agent and facilitating the reaction with hindered groups.[1]
Field-Proven Protocol: Derivatization of a Hindered Steroid for GC-MS Analysis
This protocol provides a self-validating workflow for the derivatization of a sample containing hydroxylated steroids, a common challenge in drug metabolism and endocrinology studies.
Objective: To achieve complete silylation of primary and secondary hydroxyl groups on a steroid backbone for quantitative GC-MS analysis.
Materials:
-
Dried analyte extract (e.g., from a solid-phase extraction)
-
This compound (TMSP)
-
Pyridine (anhydrous)
-
Acetonitrile (anhydrous)
-
Reaction vial (2 mL, screw-cap with PTFE/silicone septum)
-
Heating block or oven
-
GC-MS system
Step-by-Step Methodology:
-
Sample Preparation (The Dry-Down):
-
Ensure the sample extract is completely dry. Water is a competing nucleophile and will consume the reagent, drastically reducing derivatization efficiency. A stream of dry nitrogen or a vacuum centrifuge is recommended.
-
Causality Check: The high affinity of silicon for oxygen means TMSP will readily react with any residual water, forming hexamethyldisiloxane and inactivating the reagent.[8]
-
-
Reagent Addition:
-
To the dried sample in the reaction vial, add 50 µL of anhydrous acetonitrile to redissolve the analytes.
-
Add 50 µL of this compound (TMSP).
-
Add 10 µL of anhydrous pyridine. The pyridine acts as a base catalyst and acid scavenger.
-
Causality Check: Pyridine neutralizes the propionic acid byproduct, preventing potential reverse reactions and ensuring the reaction proceeds to completion.
-
-
Reaction Incubation:
-
Securely cap the vial and vortex briefly (5-10 seconds).
-
Place the vial in a heating block set to 70°C for 45 minutes.
-
Causality Check: The elevated temperature provides the necessary activation energy to overcome the steric hindrance associated with secondary hydroxyl groups on the steroid ring structure.
-
-
Cooling and Analysis:
-
Remove the vial from the heat and allow it to cool to room temperature.
-
The sample is now ready for direct injection into the GC-MS. Typically, a 1 µL injection is performed.
-
-
Validation and Quality Control:
-
Confirmation of Derivatization: Compare the mass spectrum of the derivatized analyte to a library or expected fragmentation pattern. Look for the characteristic mass shift corresponding to the addition of a TMS group (72 Da per group).
-
Check for Incomplete Reaction: The presence of a peak at the retention time of the underivatized analyte indicates an incomplete reaction. If observed, consider increasing the reaction time, temperature, or the ratio of TMSP to analyte.[10]
-
Sources
- 1. thescipub.com [thescipub.com]
- 2. Silylation Reagents - Regis Technologies [registech.com]
- 3. chemimpex.com [chemimpex.com]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. An In-Depth Guide to Silylation Reagents: Applications and Benefits [cfsilicones.com]
- 7. TCI Practical Example: Synthesis of a Silyl Enol Ether Using Trimethylsilyl Triflate | TCI AMERICA [tcichemicals.com]
- 8. researchgate.net [researchgate.net]
- 9. Silyl ether synthesis by silylation or cyanosilylation [organic-chemistry.org]
- 10. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Trimethylsilyl Propionate (TSP) as an Internal Standard in 1H NMR
[1][2]
Executive Summary
Sodium 3-(trimethylsilyl)propionate-2,2,3,3-d4 (TSP) is the industry-standard internal reference for 1H NMR spectroscopy in aqueous media. Unlike Tetramethylsilane (TMS), which is insoluble in water, TSP provides a water-soluble trimethylsilyl signal defined at
However, TSP is not a "add-and-forget" reagent. Its utility is compromised by pH sensitivity and severe protein binding in biological matrices (plasma/serum). This guide details the mechanistic behavior of TSP, validates its use in quantitative workflows (qNMR), and provides a decision framework for its application in complex biofluids.
Technical Deep Dive: The Chemistry of Referencing
TSP vs. DSS vs. TMS
Selecting the correct standard is the first step in experimental design. While TMS is the universal zero-point, it requires organic solvents (CDCl3, DMSO-d6). For aqueous samples (D2O), the choice is between TSP and DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid).[1]
| Feature | TSP (Trimethylsilyl propionate) | DSS (Trimethylsilyl propanesulfonate) | TMS (Tetramethylsilane) |
| Solubility | High (Water) | High (Water) | Hydrophobic (Organic only) |
| Functional Group | Carboxylic Acid (-COOH) | Sulfonic Acid (-SO3H) | None |
| pH Sensitivity | Moderate (pKa ~4.8). Shift can drift at low pH. | Low . Sulfonate is stable across wide pH. | None |
| Protein Binding | High . Binds to Albumin (HSA). | High . Binds to Albumin (HSA). | N/A |
| Primary Use | Metabolomics (Urine), Formulation QC | Protein NMR (pH stability) | Organic Synthesis |
The "Protein Binding" Trap (Critical Insight)
Do not use TSP for quantification in native plasma or serum. TSP binds non-covalently to macromolecules, particularly Human Serum Albumin (HSA). In unfiltered plasma, the TSP signal broadens significantly (T2 shortening) and loses intensity, leading to:
-
Quantification Errors: Overestimation of metabolite concentrations (since the reference integral
is artificially low). -
Shift Instability: The bound fraction may exhibit a different chemical shift.
Solution: For plasma, either remove proteins (ultrafiltration/precipitation) or use an alternative reference like Formate or the ERETIC (Electronic Reference) signal.
Decision Framework: When to Use TSP
The following logic gate ensures data integrity based on your sample matrix.
Figure 1: Decision matrix for selecting TSP as an internal standard. Note that TSP is suitable for urine but contraindicated for native plasma quantification due to albumin binding.
Experimental Protocols
Reagent Preparation: The "Metabolomics Buffer"
To standardize chemical shifts and prevent bacterial growth, TSP is rarely added alone. It is incorporated into a concentrated buffer.
Reagents:
-
TSP-d4: (Sodium 3-(trimethylsilyl)propionate-2,2,3,3-d4). Note: Deuteration at positions 2 and 3 prevents the methylene protons from obscuring the 1.5–3.0 ppm region.
-
D2O: 99.9% D.[2]
-
NaN3 (Sodium Azide): Antimicrobial agent.
-
Phosphate Buffer: K2HPO4 / NaH2PO4.
Protocol: 1.5 M Phosphate Buffer Stock (pH 7.4) with TSP
-
Dissolve K2HPO4 and NaH2PO4 in D2O to achieve 1.5 M total phosphate (pH 7.4 measured with pH meter calibrated for aqueous, reading uncorrected for isotope effect).
-
Add NaN3 to a final concentration of 0.1% (w/v).
-
Add TSP-d4 to a precise final concentration of 5.0 mM (for qNMR) or roughly 1 mM (for chemical shift referencing only).
-
Validation: Acquire a 1D spectrum of the buffer. Ensure the TSP singlet is sharp (FWHM < 1 Hz) and symmetric.
Sample Preparation Workflows
Workflow A: Urine Metabolomics (Standard)
Reference: Beckonert et al., Nature Protocols (2007)[3][4]
-
Thaw urine sample at room temperature.
-
Centrifuge at 12,000 x g for 5 minutes at 4°C to remove particulates.
-
Mix: Combine 540 µL of urine supernatant + 60 µL of the Buffer Stock (from 4.1).
-
Result: Total volume 600 µL. Buffer concentration ~150 mM. TSP concentration ~0.5 mM.
-
-
Transfer to 5mm NMR tube.
-
Acquire: Use a 1D NOESY-presat sequence (noesypr1d) to suppress the water signal.
Workflow B: Plasma/Serum (Protein Removal)
Required for quantitative analysis using TSP.
-
Filtration: Transfer 300 µL plasma to a 3 kDa cutoff centrifugal filter (pre-washed to remove glycerol).
-
Centrifuge at 10,000 x g for 30–60 mins.
-
Collect filtrate (contains small metabolites, no protein).
-
Mix: 180 µL filtrate + 20 µL Buffer Stock + 400 µL D2O (to reach volume).
-
Acquire: Standard 1D proton.
Quantitative NMR (qNMR) Analysis[1][7]
When using TSP as a concentration standard, the relationship between signal integral and concentration is derived from the fundamental NMR equation.
The qNMR Equation
Where:
- : Integrated Area (Area under the curve).
- : Number of protons contributing to the signal (TSP Methyls = 9).
- : Molar Mass ( g/mol ).[5]
- : Purity (decimal, e.g., 0.99).
- : Molar Concentration.
Calculation Logic Flow
To automate this in software (TopSpin, MestReNova, Chenomx), follow this logic:
Figure 2: qNMR data processing workflow. Baseline correction is the largest source of error in qNMR integration.
Troubleshooting & Validation
| Issue | Symptom | Root Cause | Corrective Action |
| Split TSP Peak | TSP signal appears as a doublet or has a "shoulder". | pH is too low (< 5.0) or magnetic field inhomogeneity. | Check pH. If pH is neutral, re-shim the magnet. |
| Broad TSP Peak | FWHM > 1.5 Hz. | Protein binding or aggregation. | STOP. Do not quantify. Ultrafilter the sample or use ERETIC. |
| Baseline "Smiles" | Baseline curves up/down at edges. | Digital filter corruption or poor phase correction. | Apply accurate phasing (APK) and polynomial baseline correction (ABS). |
| Satellite Signals | Small peaks at ±0.5% intensity around TSP. | 13C Satellites (Natural abundance).[6] | Normal. Do not integrate satellites for qNMR unless using 13C decoupling. |
References
-
Beckonert, O., et al. (2007).[3][7][8] Metabolic profiling, metabolomic and metabonomic procedures for NMR spectroscopy of urine, plasma, serum and tissue extracts.[3][4][7] Nature Protocols, 2(11), 2692–2703.[3][4] [Link]
-
Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Natural Products, 75(4), 834–843. [Link]
-
Bharti, S. K., & Roy, R. (2012). Quantitative 1H NMR spectroscopy. Trends in Analytical Chemistry, 35, 5–26. [Link]
-
Emwas, A. H., et al. (2016).[8] Standardizing the experimental conditions for using urine in NMR-based metabolomic studies with a particular focus on diagnostic studies: a review. Metabolomics, 12(2), 35. [Link]
Sources
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. epfl.ch [epfl.ch]
- 3. Metabolic profiling, metabolomic and metabonomic procedures for NMR spectroscopy of urine, plasma, serum and tissue extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. DSS (NMR standard) - Wikipedia [en.wikipedia.org]
- 6. Protein chemical shift re-referencing - Wikipedia [en.wikipedia.org]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Quantitative NMR Methods in Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
Precision and Accuracy in Aqueous NMR: A Detailed Protocol for Sample Preparation Using Trimethylsilyl Propionate (TSP)
Introduction: The Critical Role of a Reliable Internal Standard in NMR
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern research and development, offering unparalleled insights into molecular structure, dynamics, and quantification. The accuracy and reproducibility of NMR data, particularly for quantitative measurements (qNMR), are fundamentally reliant on meticulous sample preparation and the use of a reliable internal standard. For aqueous samples, sodium 3-(trimethylsilyl)propionate-2,2,3,3-d4 (TSP) has established itself as a cornerstone for chemical shift referencing and quantification. Its high water solubility and the sharp, distinct singlet produced by its nine equivalent protons at approximately 0 ppm make it an excellent choice for a variety of applications, including metabolomics, drug discovery, and formulation development.
This application note provides a comprehensive, field-proven protocol for the preparation of NMR samples using TSP. Moving beyond a simple recitation of steps, this guide delves into the causality behind experimental choices, empowering researchers to not only execute the protocol with precision but also to adapt it to their specific needs while maintaining the highest standards of scientific integrity.
Foundational Principles: Why TSP?
The selection of an internal standard is a critical decision in NMR experiment design. An ideal internal standard should be chemically inert, stable under experimental conditions, soluble in the solvent of choice, and produce a simple NMR signal that does not overlap with analyte signals.[1][2] TSP fulfills these criteria for aqueous samples, offering several key advantages:
-
High Solubility in Aqueous Buffers: Unlike tetramethylsilane (TMS), the standard for organic solvents, TSP is readily soluble in D₂O and aqueous buffer systems.[3][4]
-
Distinct Chemical Shift: The trimethylsilyl group of TSP gives rise to a sharp singlet at 0 ppm, a region of the ¹H NMR spectrum that is typically devoid of signals from most organic molecules and biomolecules.[5]
-
Suitability for Quantification: The integrated intensity of the TSP signal is directly proportional to its molar concentration, enabling its use as a reference for quantifying other molecules in the sample.[2][6]
However, it is crucial to acknowledge the potential limitations of TSP. Its chemical shift can be sensitive to pH, and it has been reported to interact with macromolecules such as proteins, which can lead to line broadening and inaccuracies in quantification.[7][8] Therefore, careful control of experimental conditions, particularly pH, is paramount.
Experimental Workflow Overview
The following diagram outlines the key stages in preparing an NMR sample with TSP, from buffer and standard preparation to the final sample analysis.
Caption: Workflow for NMR sample preparation with TSP.
Detailed Protocols
I. Reagent Preparation
A. Preparation of 0.1 M Phosphate Buffer (pH 7.4)
Precise pH control is critical when using TSP to minimize variability in its chemical shift. A phosphate buffer is highly effective for maintaining a stable pH in the physiological range.
| Reagent | Molecular Weight ( g/mol ) | Amount for 1 L |
| Sodium Phosphate Dibasic (Na₂HPO₄) | 141.96 | 11.555 g |
| Sodium Phosphate Monobasic (NaH₂PO₄) | 119.98 | 2.231 g |
| High-Purity Water (e.g., Milli-Q) | 18.02 | to 1 L |
Protocol:
-
In a clean beaker, dissolve 11.555 g of sodium phosphate dibasic and 2.231 g of sodium phosphate monobasic in approximately 800 mL of high-purity water.[9]
-
Stir the solution until all solids are completely dissolved.
-
Calibrate a pH meter and carefully adjust the pH of the buffer to 7.4 using small additions of 1 M NaOH or 1 M HCl.
-
Transfer the solution to a 1 L volumetric flask and add high-purity water to the mark.
-
Invert the flask several times to ensure thorough mixing.
-
For long-term storage, filter-sterilize the buffer and store at 4°C.
B. Preparation of 10 mM TSP Stock Solution in D₂O
For accuracy and consistency, it is advisable to prepare a concentrated stock solution of TSP.[2] Using deuterated TSP (TSP-d₄) is recommended to avoid a residual proton signal from the propionate backbone.[5][10]
Protocol:
-
Accurately weigh a suitable amount of TSP-d₄ (MW will vary depending on the supplier) into a clean vial using a calibrated analytical balance. For example, to prepare 10 mL of a 10 mM solution, you would weigh out 0.0001 moles of TSP-d₄.
-
Add the appropriate volume of high-purity D₂O to the vial.
-
Vortex or gently sonicate the solution until the TSP-d₄ is completely dissolved.
-
Store the stock solution at 4°C.
C. Preparation of Buffered TSP Solution
This solution combines the buffer and the internal standard, streamlining the final sample preparation step.
Protocol:
-
To prepare a 1 mM TSP solution in 0.1 M phosphate buffer, add 1 part of the 10 mM TSP stock solution to 9 parts of the 0.1 M phosphate buffer.
-
Ensure the final solution is well-mixed.
II. Sample Preparation
The following protocol is a general guideline. The exact volumes and concentrations may need to be adjusted based on the specific requirements of the experiment and the concentration of the analyte.
Materials:
-
Analyte of interest
-
Buffered TSP solution (from step I.C)
-
High-quality 5 mm NMR tubes
-
Calibrated pipettes
Protocol:
-
Analyte Dissolution: Dissolve a known quantity of the analyte in a precise volume of the buffered TSP solution. The final concentration of the analyte should be sufficient to obtain a good signal-to-noise ratio in a reasonable acquisition time.[11] For ¹H NMR, a concentration of 1-5 mg/mL is often a good starting point.[1]
-
Homogenization: Ensure the sample is completely dissolved and homogeneous. If necessary, vortex the sample gently. Any suspended particulate matter should be removed by filtration through a small plug of glass wool in a Pasteur pipette to avoid compromising the magnetic field homogeneity.[11][12]
-
Transfer to NMR Tube: Carefully transfer the final solution to a clean, high-quality NMR tube to a minimum height of 4 cm (approximately 0.55 mL for a standard 5 mm tube).[11] This ensures that the sample volume is within the active region of the NMR probe's coils.
-
Final Checks: Cap the NMR tube securely and label it clearly.
Best Practices for Quantitative Accuracy
For quantitative NMR (qNMR) applications, several additional considerations are crucial to ensure the accuracy and reproducibility of the results.
| Parameter | Recommendation |
| Internal Standard Concentration | The concentration of the internal standard should be chosen such that the intensity of its signal is comparable to that of the analyte signals of interest. A signal intensity ratio of approximately 1:1 is ideal for accurate integration.[2] The signal intensity of the standard should not exceed 30% of the target sample's signal intensity.[3] |
| Relaxation Delay (d1) | To ensure complete relaxation of all nuclei between scans, the relaxation delay (d1) should be at least 5 times the longest longitudinal relaxation time (T₁) of both the analyte and the internal standard. An inversion-recovery experiment can be used to measure T₁ values. Failure to allow for complete relaxation will result in inaccurate signal integration. |
| Pulse Angle | A 90° pulse angle is recommended to maximize the signal-to-noise ratio and minimize artifacts.[13] |
| Number of Scans | The number of scans should be sufficient to achieve a signal-to-noise ratio of at least 250:1 for accurate integration (for an error of <1%).[6] |
| Data Processing | Careful and consistent data processing is essential. This includes proper phasing, baseline correction, and integration. Automated processing routines can improve reproducibility. |
Troubleshooting Common Issues
-
TSP Signal Broadening or Splitting: This can occur if the TSP is not fully dissolved or if it is interacting with macromolecules in the sample.[3][7][8] Ensure complete dissolution and consider sample deproteinization for biological samples. A split peak may also indicate insufficient mixing.[3]
-
Variable TSP Chemical Shift: This is often due to pH variations between samples. Strict adherence to the buffering protocol is essential.[14][15]
-
Poor Shimming and Broad Lineshapes: This can be caused by solid particles in the sample, poor quality NMR tubes, or an incorrect sample volume.[11][12] Always use high-quality tubes and filter your samples if necessary.
Conclusion
The protocol and best practices outlined in this application note provide a robust framework for the preparation of aqueous NMR samples using TSP as an internal standard. By understanding the scientific principles behind each step, researchers can ensure the acquisition of high-quality, reproducible NMR data for both qualitative and quantitative applications. The self-validating nature of this protocol, with its emphasis on precise reagent preparation and careful control of experimental parameters, empowers scientists to have confidence in the integrity of their results.
References
-
ResearchGate. (n.d.). Phosphate Buffer (pH 5.8 to 7.4) recipe and preparation. Retrieved from [Link]
-
ResearchGate. (2022, September 16). Do I prepare phosphate buffer for NMR-based metabolomics in D2O or inH2O? If its in D2O do i prepare separately or with TSP?. Retrieved from [Link]
-
NovoPro Bioscience. (n.d.). Sodium Phosphate Buffer Preparation and Recipe. Retrieved from [Link]
-
St John's Laboratory. (n.d.). How to prepare Phosphate Buffered Saline (PBS). Retrieved from [Link]
-
JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind. Retrieved from [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
MDPI. (n.d.). Multiplatform Metabolomics for the Design and Characterization of a Mediterranean Plant-Based Lyophilized Powder from Agro-Industrial By-Products. Retrieved from [Link]
-
University of Cambridge. (2017, November). Quantitative NMR Spectroscopy. Retrieved from [Link]
-
Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]
-
ResearchGate. (2015, March 17). Do internal standards in NMR interfere with proteins present in the sample?. Retrieved from [Link]
-
ACS Publications. (2016, February 19). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]
-
Chrominfo. (n.d.). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. Retrieved from [Link]
-
EPFL. (2006, March 14). Standardization of chemical shifts of TMS and solvent signals in NMR solvents. Retrieved from [Link]
-
ResearchGate. (2021, July 25). Does pH influences the NMR chemical shift of 31P ? And if it is the case, how strong is this influence ?. Retrieved from [Link]
-
PubMed. (n.d.). Demonstration of protein-protein interaction specificity by NMR chemical shift mapping. Retrieved from [Link]
-
PubMed. (n.d.). Appropriateness of DSS and TSP as internal references for (1)H NMR studies of molten globule proteins in aqueous media. Retrieved from [Link]
-
PubMed. (1996, November). The NMR chemical shift pH measurement revisited: analysis of error and modeling of a pH dependent reference. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, February 11). 5.5: Chemical Shift. Retrieved from [Link]
-
ResearchGate. (n.d.). Nuclear magnetic resonance (NMR) spectra of (a) synthetic TSP, (b) raw.... Retrieved from [Link]
-
PLOS One. (2022, September 9). Identification of interaction partners using protein aggregation and NMR spectroscopy. Retrieved from [Link]
-
LibreTexts. (n.d.). Quantitative NMR. Retrieved from [Link]
-
ACS Omega. (2021, March 2). A Workup Protocol Combined with Direct Application of Quantitative Nuclear Magnetic Resonance Spectroscopy of Aqueous Samples from Large-Scale Steam Explosion of Biomass. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). pH-Dependent Spin State Population and 19F NMR Chemical Shift via Remote Ligand Protonation in an Iron(II) Complex. Retrieved from [Link]
-
NPTEL Archive. (2019, May 2). NMR Experiments for Studying Protein-Ligand Interactions. Retrieved from [Link]
-
ResearchGate. (n.d.). How to Prepare Samples for NMR. Retrieved from [Link]
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Trimethylsilyl propionate for quantitative NMR (qNMR) analysis
Application Note: Precision Quantification using Trimethylsilyl Propionate (TSP-d4) in qNMR
Abstract
This guide details the rigorous application of Sodium 3-(trimethylsilyl)propionate-2,2,3,3-d4 (TSP-d4) as an internal reference standard for quantitative NMR (qNMR).[1] While TSP is the industry standard for aqueous metabolomics and pharmaceutical purity assessments, its application requires strict adherence to physical chemistry principles regarding relaxation dynamics, pH sensitivity, and matrix interactions. This note moves beyond basic "recipes" to provide a self-validating, metrologically traceable workflow.
Technical Grounding: Why TSP-d4?
In quantitative NMR, the primary signal intensity (
Where
TSP-d4 is selected over DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or TMS (tetramethylsilane) for aqueous qNMR due to:
-
Solubility: Highly soluble in D₂O (unlike TMS).[1]
-
Chemical Shift: The trimethylsilyl group provides a sharp, 9-proton singlet at
0.00 ppm, usually upfield of most biological signals.[1] -
Deuteration (d4): The alpha and beta methylene protons are deuterated (
). If non-deuterated TSP were used, its methylene signals ( 2.9 ppm and 1.1 ppm) would interfere with analyte regions.[1]
Critical Limitations (The "Expertise" Pillar)
-
pH Sensitivity: Unlike DSS, TSP is a carboxylic acid (
).[1] In acidic conditions (pH < 5), the carboxyl group protonation can cause minor chemical shift migration and line broadening.[1] Mitigation: Always buffer samples to pH 7.0–7.4 (e.g., Phosphate Buffer).[1] -
Protein Binding (The "Albumin Effect"): TSP binds non-specifically to hydrophobic pockets of serum albumin.[1] In blood plasma samples, this causes the TSP signal to broaden significantly, leading to underestimation of the reference integral and overestimation of analyte concentration .
Workflow Visualization
The following diagram outlines the critical decision pathways and workflow for qNMR using TSP-d4.
Caption: Figure 1. Decision matrix and workflow for TSP-d4 based qNMR. Note the critical deproteinization step for biofluids to prevent TSP-albumin binding artifacts.
Experimental Protocols
Protocol A: Preparation of Traceable Internal Standard Stock (10 mM TSP-d4)
Objective: Create a stable, pH-buffered stock solution.[1] Do not add solid TSP directly to samples, as weighing sub-milligram amounts introduces massive error.[1]
Reagents:
-
TSP-d4 (98%+ D, 99%+ Purity). Source: Sigma-Aldrich/Merck or CIL.[1]
-
Deuterium Oxide (
, 99.9% D).[1] -
Sodium Phosphate Monobasic (
) & Dibasic ( ).[1] -
Sodium Azide (
) – Antibacterial agent.[1]
Procedure:
-
Buffer Preparation: Prepare 50 mL of 100 mM Phosphate Buffer in
(pH 7.4, uncorrected meter reading). Add 0.1% (w/v) .[1] -
Gravimetry: Tare a clean volumetric flask (10 mL) on a microbalance (readability 0.01 mg).
-
Weighing: Weigh approx. 17.2 mg of TSP-d4 directly into the flask.[1] Record the exact mass (
) to 0.01 mg. -
Dissolution: Fill to the mark with the Phosphate/
buffer. -
Calculation: Calculate the exact Molar Concentration (
). [1] -
Storage: Store at 4°C. Valid for 3 months.
Protocol B: Instrument Acquisition Parameters (qNMR)
Objective: Ensure complete signal relaxation for quantitative accuracy.
| Parameter | Setting | Rationale |
| Pulse Sequence | zg (Bruker) / pulse (Varian) | Standard 1D pulse. Avoid NOESY-presat for qNMR if possible, as it suppresses signals near water. |
| Pulse Angle | 90° | Maximize signal per scan.[1] Requires long relaxation delay. |
| Spectral Width | 20 ppm (approx -5 to 15 ppm) | Ensures consistent baseline definition. |
| Relaxation Delay (D1) | 30 - 60 seconds | CRITICAL: TSP |
| Acquisition Time (AQ) | To resolve fine coupling and prevent truncation artifacts. | |
| Temperature | 298 K (25°C) | Constant temp is vital for chemical shift referencing.[1] |
| Receiver Gain (RG) | Auto (then fixed) | Optimize S/N but avoid ADC overflow (clipping). |
Data Processing & Calculation
Step 1: Phasing & Baseline
-
Apply Zero Filling to at least 64k points.[1]
-
Apply Exponential Line Broadening (LB) of 0.3 Hz.
-
Manual Phasing is mandatory.[1] Auto-phasing often fails at the baseline level required for qNMR.[1]
-
Baseline Correction: Use a polynomial fit (Order 5) or spline. Do not use automatic baseline flattening algorithms that may truncate peak feet.
Step 2: Integration
-
Set the TSP-d4 singlet (0.00 ppm) to a calibrated integral value (e.g., 9 or 100).[1]
-
Integrate the analyte peak of interest.[2][3][4][5][6][7] Ensure the integration range covers
Full Width at Half Maximum (FWHM) of the peak to capture 99% of the area.
Step 3: Purity/Concentration Equation
- : Purity (fraction)[1][3][7]
-
: Integral Area[5][6]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> - : Number of protons (TSP = 9)[1]
-
: Molecular Weight[1][5][8][9]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> - : Mass weighed
References
-
NIST (National Institute of Standards and Technology). "Quantitative NMR (qNMR) for Organic Chemical Measurement."[1][7] NIST Technical Note.[1] Available at: [Link][1]
-
Bharti, S. K., & Roy, R. (2012). "Quantitative 1H NMR spectroscopy."[1] Trends in Analytical Chemistry (TrAC).[1][10] 35, 5-26.[1][10] (Discusses TSP vs DSS and protein binding).
-
Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay."[1] Journal of Medicinal Chemistry.[1][3][10] 57(22), 9220–9231.[1][10] Available at: [Link][1]
-
Simmler, C., et al. (2014). "Universal Quantitative NMR Analysis of Complex Natural Samples."[1] Current Opinion in Biotechnology.[1] 25, 51-59.[1] (Protocols for qNMR in metabolomics).
Sources
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- 2. m.youtube.com [m.youtube.com]
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- 4. chenomx.com [chenomx.com]
- 5. emerypharma.com [emerypharma.com]
- 6. asdlib.org [asdlib.org]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative studies of hydrodynamic effects and cross-relaxation in protein solutions and tissues with proton and deuteron longitudinal relaxation times - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Trimethylsilylpropanoic acid - Wikipedia [en.wikipedia.org]
- 10. resolvemass.ca [resolvemass.ca]
Application Note: Trimethylsilyl Propionate (TSP) in NMR-Based Metabolomics
Abstract
Sodium 3-(trimethylsilyl)propionate-2,2,3,3-d4 (TSP-d4) is the premier internal reference standard for Nuclear Magnetic Resonance (NMR) spectroscopy of aqueous biological fluids.[1] While ubiquitous in urine metabolomics, its application in plasma and serum is fraught with technical artifacts due to protein binding. This application note provides a rigorous, field-proven guide to using TSP-d4, detailing the mechanistic constraints of its use, validated protocols for urine and tissue extracts, and critical correction strategies for biofluids containing macromolecules.
Introduction: The Role of TSP in Metabolomics
In quantitative NMR metabolomics, the internal standard serves two non-negotiable functions:
-
Chemical Shift Referencing: It anchors the frequency axis, setting the trimethylsilyl signal to exactly 0.00 ppm .
-
Quantification: It provides a known molar equivalent against which all other metabolite signals are integrated.[1]
Why TSP-d4? Unlike Tetramethylsilane (TMS), which is insoluble in water, TSP is highly water-soluble.[1] The -d4 deuteration at the 2 and 3 positions is critical; it silences the methylene protons of the propionate chain, leaving only the sharp singlet of the nine methyl protons at 0.00 ppm. This prevents signal overlap in the crowded aliphatic region (1.0–2.5 ppm) of the metabolomic spectrum.
The Critical Constraints (Expertise & Experience)
Novice practitioners often treat TSP as a universal solution. Experienced spectroscopists recognize two distinct failure modes:
-
The pH Shift Artifact: TSP contains a carboxylic acid group (
). In samples with pH < 6.0, the protonation of this group causes a slight downfield shift of the methyl signal, distorting the chemical shift alignment of the entire spectrum. Strict pH buffering (pH 7.[1]4) is mandatory. -
The Albumin Binding Artifact: In blood plasma/serum, TSP binds non-covalently to Human Serum Albumin (HSA) and other macromolecules. This binding restricts the molecular tumbling of TSP, causing severe line broadening (T2 shortening) and signal attenuation. Direct addition of TSP to native plasma results in massive quantification errors (underestimation of the standard, leading to overestimation of metabolites).
Decision Matrix: Selecting the Right Standard
Before proceeding, verify that TSP is the correct standard for your matrix using the decision tree below.
Figure 1: Decision matrix for selecting NMR internal standards based on sample matrix and protein content.[1]
Protocol A: Urine Metabolomics (The Gold Standard)
Application: Urine, Saliva, Cell Media (Protein-free).[1] Objective: Create a stable, pH-buffered environment where TSP resonates exactly at 0.00 ppm.
Reagents
-
TSP-d4 Stock: Sodium 3-(trimethylsilyl)propionate-2,2,3,3-d4 (98 atom % D).[1][2]
-
Buffer Base: Potassium Phosphate Monobasic (
) and Dibasic ( ).[1] -
Preservative: Sodium Azide (
) to prevent bacterial metabolism of urinary metabolites.[3] -
Solvent: Deuterium Oxide (
, 99.9%).[1]
Preparation of 1.5 M Phosphate Buffer (pH 7.[1]4) with TSP
Note: We prepare a concentrated buffer to minimize sample dilution.
-
Dissolve Salts: In a volumetric flask, dissolve
and in to achieve a 1.5 M phosphate concentration at pH 7.4. -
Add TSP: Add TSP-d4 to a final concentration of 5.0 mM in the buffer solution.
-
Add Azide: Add
to a final concentration of 0.1% (w/v) . -
QC Check: Measure the pH using a micro-pH probe. Adjust with dilute
or if necessary.[1] -
Storage: Store at 4°C. Stable for 3 months.
Sample Workflow
-
Thawing: Thaw urine samples on ice. Vortex for 30 seconds.[1]
-
Clarification: Centrifuge at 12,000 x g for 10 minutes at 4°C. Crucial: This removes cellular debris and precipitates that cause magnetic field inhomogeneity.[1]
-
Mixing: In a 1.5 mL Eppendorf tube, combine:
-
540 µL Urine Supernatant
-
60 µL Phosphate Buffer (containing TSP)
-
Final TSP concentration in tube = 0.5 mM.
-
-
Transfer: Transfer 600 µL to a 5 mm NMR tube.
-
Acquisition: Run a 1D NOESY-presat pulse sequence (e.g., Bruker noesygppr1d) to suppress the water signal.[1]
Protocol B: Serum/Plasma (Protein Removal Method)
Application: Blood Plasma, Serum, Tissue Homogenates.[1] Challenge: Native serum contains ~60-80 g/L protein.[1] You cannot add TSP directly to native serum for quantification.[1] Solution: Methanol/Chloroform extraction to precipitate proteins before adding TSP.[1]
Reagents[1][5]
Extraction Workflow
-
Precipitation:
-
Add 300 µL Plasma to a glass vial.
-
Add 600 µL Cold Methanol (-20°C) and 300 µL Chloroform.
-
Vortex vigorously for 1 minute.
-
Incubate on ice for 10 minutes.
-
-
Phase Separation:
-
Add 300 µL
and 300 µL Chloroform. -
Vortex and centrifuge at 10,000 x g for 15 minutes .
-
Result: Three layers (Top=Aqueous/Polar, Middle=Protein disk, Bottom=Lipid/Organic).[1]
-
-
Isolation: Carefully pipette the Top Aqueous Layer (contains polar metabolites) into a new tube.[1]
-
Drying: Evaporate the aqueous layer to dryness using a SpeedVac or Nitrogen stream (removes Methanol).[1]
-
Reconstitution:
-
Dissolve the dried pellet in 600 µL of the Phosphate Buffer (from Protocol A).
-
Now the sample is protein-free, and TSP will behave ideally.
-
-
Transfer: Transfer to NMR tube for analysis.
Data Processing & Quantification
Once the spectrum is acquired, the TSP signal is the anchor for all downstream analysis.
Referencing Steps
-
Phasing: Perform automatic phasing, followed by manual fine-tuning. The TSP peak must be perfectly symmetrical.
-
Calibration: Set the apex of the TSP singlet to 0.00 ppm .
-
Baseline Correction: Apply a polynomial baseline correction (Spline or Bernstein) to ensure the baseline is flat at 0 intensity.[1]
Quantification Formula
To calculate the concentration of a metabolite (
| Variable | Definition |
| Concentration of Metabolite (mM) | |
| Concentration of TSP (0.5 mM in final tube) | |
| Integrated Area of Metabolite Peak | |
| Integrated Area of TSP Peak | |
| Number of Protons in TSP Signal (9) | |
| Number of Protons in Metabolite Signal (e.g., 3 for Lactate methyl) |
Troubleshooting & Best Practices
| Symptom | Root Cause | Corrective Action |
| TSP Peak Split/Doublet | pH is too low (< 6.[1]0) or shimming is poor. | Check buffer pH.[1] Ensure sample pH is 7.[1][4]4. Re-shim the magnet.[1] |
| TSP Peak Broad (>1.5 Hz) | Protein binding or magnetic inhomogeneity.[1] | Stop. Did you add TSP to native serum? If yes, switch to ERETIC or extract proteins.[1] If urine, centrifuge longer to remove particulates.[1][5] |
| Satellite Peaks | This is normal. Do not integrate the satellites (small peaks ±0.07 ppm from center).[1] | |
| Drifting Chemical Shift | Temperature instability.[1] | Ensure probe temperature is equilibrated (typically 298 K or 300 K) before acquisition.[1] |
References
-
Beckonert, O., et al. (2007).[1] Metabolic profiling, metabolomic and metabonomic procedures for NMR spectroscopy of urine, plasma, serum and tissue extracts.[5] Nature Protocols, 2(11), 2692–2703.[1] Link
-
Emwas, A. H., et al. (2016).[1] Recommendations and Standardization of Biomarker Quantification Using NMR-Based Metabolomics with Particular Focus on Urinary Analysis. Journal of Proteome Research, 15(2), 360–373. Link[1]
-
Wishart, D. S. (2008).[1] Quantitative metabolomics using NMR. TrAC Trends in Analytical Chemistry, 27(3), 228-237.[1] Link
-
Simonian, M., et al. (2021).[1] Addressing the standardisation of internal standards and preservative used in human bio fluids for NMR analysis. Metabolomics, 17,[5] 34. Link[1]
-
Govindaraju, V., et al. (2000).[1] Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153.[1] Link
Sources
- 1. Sodium 3-(trimethylsilyl)(2,2,3,3-2H4)propionate | C6H13NaO2Si | CID 23688921 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 24493-21-8 CAS MSDS (2,2,3,3-D4-3-(TRIMETHYLSILYL)PROPIONIC ACID SODIUM SALT) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. Systematic Review of NMR-Based Metabolomics Practices in Human Disease Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
Introduction: Enhancing Volatility for GC-MS Analysis of Polar Metabolites
An Application Guide and Standard Protocol for Trimethylsilyl (TMS) Derivatization in GC-MS Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone analytical technique for the profiling of a wide array of metabolites, including amino acids, organic acids, sugars, and fatty acids.[1] However, a significant challenge in the analysis of these polar, non-volatile compounds is their inherent unsuitability for direct GC analysis.[2][3] Derivatization is a chemical modification process that addresses this by converting polar functional groups into less polar, more volatile, and thermally stable analogues, thereby improving chromatographic separation and detection.[3][4]
This guide provides a comprehensive overview and a detailed protocol for trimethylsilyl (TMS) derivatization, a widely adopted and robust method in metabolomics and other fields requiring the analysis of polar molecules.[1] While the topic requested was "Trimethylsilyl propionate derivatization," the standard and extensively documented technique in scientific literature is Trimethylsilyl (TMS) derivatization. This process typically involves a two-step reaction: methoximation followed by silylation with reagents such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[1] This application note will focus on this validated and universally accepted TMS derivatization protocol.
The primary goal of silylation is to replace active hydrogens in polar functional groups (e.g., -OH, -NH, -SH, -COOH) with a non-polar trimethylsilyl group (-Si(CH₃)₃).[5][6] This chemical modification reduces intermolecular hydrogen bonding, leading to increased volatility and thermal stability of the analyte, which is essential for successful GC-MS analysis.[4][7]
The Chemistry of TMS Derivatization: A Two-Step Approach
For comprehensive metabolite profiling, a two-step derivatization protocol is often employed to ensure the effective conversion of a wide range of functional groups.[1]
Step 1: Methoximation of Carbonyl Groups
The first step involves the methoximation of carbonyl groups found in ketones and aldehydes, particularly in sugars.[1] This reaction prevents the formation of multiple TMS derivatives from a single sugar molecule due to ring-opening (enolization) under heating, which would complicate the resulting chromatogram.[1] By converting the carbonyl moiety into a stable methoxime derivative, the number of potential stereoisomers is reduced, leading to sharper peaks and improved sensitivity.[1][4] Pyridine is commonly used as both a solvent and a catalyst in this reaction.[4]
Step 2: Silylation of Active Hydrogens
Following methoximation, the sample is treated with a silylating reagent, such as MSTFA, often with a catalyst like Trimethylchlorosilane (TMCS).[8] This step replaces the remaining active hydrogens on hydroxyl, carboxyl, amino, and thiol groups with a TMS group.[6] The resulting TMS derivatives are significantly more volatile and thermally stable, making them ideal for GC-MS analysis.[9]
Experimental Workflow for TMS Derivatization
The following diagram illustrates the key stages of the TMS derivatization protocol, from sample preparation to GC-MS injection.
Caption: Figure 1: TMS Derivatization Workflow for GC-MS Analysis.
Detailed Protocol for TMS Derivatization
This protocol is a general guideline and may require optimization depending on the specific sample matrix and target analytes.
Materials and Reagents:
-
Methoxyamine hydrochloride
-
Pyridine (anhydrous)
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Internal Standard (e.g., Myristic acid-d27)
-
Sample vials (2 mL, with PTFE-lined caps)
-
Heating block or incubator
-
Vortex mixer
-
Centrifuge (optional)
-
Nitrogen or vacuum evaporator (e.g., SpeedVac)
Protocol Steps:
-
Sample Preparation and Drying:
-
To an appropriate volume of your sample extract (e.g., 50 µL of plasma), add an internal standard to monitor derivatization efficiency and retention time shifts.[8]
-
Completely evaporate the sample to dryness under a stream of nitrogen or using a vacuum concentrator. It is crucial to remove all water and protic solvents as they will react with the silylating reagents and inhibit the derivatization process.[3][8]
-
-
Methoximation:
-
Prepare a fresh solution of methoxyamine hydrochloride in pyridine at a concentration of 40 mg/mL.[8]
-
Add 10 µL of the methoxyamine hydrochloride solution to the dried sample residue.[8]
-
Seal the vial tightly and vortex briefly to ensure the residue is fully dissolved.
-
Incubate the mixture at 30°C for 90 minutes with gentle shaking.[8]
-
-
Silylation (Trimethylsilylation):
-
Sample Analysis:
-
After incubation, cool the samples to room temperature.[8]
-
If any precipitate is present, centrifuge the vial and transfer the supernatant to a new GC vial with an insert.
-
The derivatized samples are now ready for injection into the GC-MS system. It is recommended to analyze the samples within 24 hours, as TMS derivatives can degrade over time, especially in the presence of moisture.[1][10]
-
Key Protocol Parameters
The following table summarizes the key quantitative parameters of the described TMS derivatization protocol.
| Parameter | Value/Reagent | Rationale and Key Considerations |
| Sample Volume | Dependent on sample type | Should be adjusted to ensure complete drying and derivatization. |
| Drying Method | Nitrogen stream or vacuum | Complete removal of water is critical for reaction efficiency.[8] |
| Methoximation Reagent | 40 mg/mL Methoxyamine HCl in Pyridine | Protects carbonyl groups and prevents the formation of multiple derivatives.[1] |
| Methoximation Volume | 10 µL | Sufficient to dissolve the sample residue and react with carbonyls. |
| Methoximation Incubation | 30°C for 90 minutes | Allows for the complete reaction of carbonyl groups.[8] |
| Silylation Reagent | MSTFA + 1% TMCS | A strong silylating agent suitable for a wide range of functional groups.[9] |
| Silylation Volume | 90 µL | Provides a sufficient excess of reagent to drive the reaction to completion. |
| Silylation Incubation | 37°C for 30 minutes | Mild heating promotes the derivatization of sterically hindered groups.[8] |
| Sample Stability | Analyze within 24 hours | TMS derivatives are susceptible to hydrolysis.[1][10] |
Troubleshooting Common Derivatization Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Peak Shape or Tailing | Incomplete derivatization; Active sites in the GC inlet or column. | Ensure the sample is completely dry before adding reagents.[3] Increase reagent volume, reaction time, or temperature. Perform inlet maintenance and trim the GC column.[6] |
| Low Analyte Response | Incomplete derivatization; Degradation of derivatives. | Check for the presence of moisture in the sample or reagents. Analyze samples as soon as possible after derivatization.[1] |
| Multiple Peaks for a Single Analyte | Incomplete methoximation of sugars; Incomplete silylation. | Ensure the methoximation step is performed correctly.[1] Optimize silylation conditions (time, temperature).[1] It is common for some sugars to produce two peaks; in such cases, the peak areas can be summed.[1] |
| Extraneous Peaks in Chromatogram | Contaminated reagents or solvents; Reagent by-products. | Use high-purity, anhydrous solvents and fresh reagents.[3] Run a reagent blank to identify artifact peaks. |
| Sample Residue Not Dissolving | Insufficient solvent/reagent volume; Highly complex sample matrix. | Gently warm the sample after adding pyridine to aid dissolution.[11] Consider a sample clean-up step (e.g., solid-phase extraction) prior to derivatization. |
Conclusion
Trimethylsilyl (TMS) derivatization is a powerful and essential technique for the GC-MS analysis of polar and non-volatile compounds. By following a carefully controlled two-step protocol of methoximation and silylation, researchers can achieve robust, reproducible, and comprehensive metabolic profiles. The success of this method hinges on meticulous attention to detail, particularly the complete exclusion of moisture and the optimization of reaction conditions for the specific analytes of interest. Automated derivatization systems can further enhance reproducibility and throughput, making this method highly suitable for large-scale metabolomics studies.[1][12]
References
- Analysis of Plasma Metabolites Using Gas-Chromatography Tandem Mass Spectrometry System with Automated TMS Derivatization. ASMS 2016 MP.
- Bulletin 909A Guide to Derivatization Reagents for GC.
-
Trimethylsilyl Derivatization/Gas Chromatography as a Method to Determine the Free Fatty Acid Content of Vegetable Oils. ResearchGate. Available at: [Link]
-
Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. PMC. Available at: [Link]
-
Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS. PMC. Available at: [Link]
-
Derivatization for GC-MS analysis?. ResearchGate. Available at: [Link]
-
Derivatization in Gas Chromatography (GC) Explained. Phenomenex. Available at: [Link]
-
Assessment of automated trimethylsilyl derivatization protocols for GC–MS-based untargeted metabolomic analysis of urine. Murdoch University - Research Portal. Available at: [Link]
-
Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. Max Delbrück Center for Molecular Medicine. Available at: [Link]
-
Quantification of trimethylsilyl derivatives of amino acid disease biomarkers in neonatal blood samples by gas chromatography-mass spectrometry. PubMed. Available at: [Link]
-
Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Available at: [Link]
-
GC Derivatization. Available at: [Link]
-
Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. Available at: [Link]
-
(PDF) Artifacts in trimethylsilyl derivatization reactions and ways to avoid them. ResearchGate. Available at: [Link]
-
Can anyone help me troubleshoot problems in sample derivatization in GC-MS?. ResearchGate. Available at: [Link]
-
GC-MS Sample Preparation. Organomation. Available at: [Link]
-
The use of trimethylsilyl cyanide derivatization for robust and broad-spectrum high-throughput gas chromatography-mass spectrometry based metabolomics. PubMed. Available at: [Link]
-
What is the correct way to do TMS derivatization of plant leaves extract for GCMS analysis?. ResearchGate. Available at: [Link]
-
Quantitation of Amino Acids in Human Hair by Trimethylsilyl Derivatization Gas Chromatography/Mass Spectrometry. Available at: [Link]
-
TMS Derivitization for GC-MS. Available at: [Link]
Sources
- 1. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. diverdi.colostate.edu [diverdi.colostate.edu]
- 4. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gcms.cz [gcms.cz]
- 6. GC Derivatization Explained for Better Results [phenomenex.com]
- 7. GC Derivatization Reagents | [Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 8. uoguelph.ca [uoguelph.ca]
- 9. tcichemicals.com [tcichemicals.com]
- 10. gcms.cz [gcms.cz]
- 11. researchgate.net [researchgate.net]
- 12. edoc.mdc-berlin.de [edoc.mdc-berlin.de]
GC-MS analysis of metabolites using Trimethylsilyl propionate derivatization
Application Note: High-Resolution GC-MS Metabolomics via Trimethylsilylation (TMS) Derivatization
Part 1: Executive Summary & Scientific Rationale
1.1 The Challenge of Metabolomics in GC-MS Gas Chromatography-Mass Spectrometry (GC-MS) is a gold-standard technique for metabolomics due to its high reproducibility and comprehensive libraries (e.g., NIST, Fiehn). However, the primary limitation is that most biological metabolites (amino acids, organic acids, sugars) are non-volatile and thermally unstable. They contain polar functional groups (–OH, –COOH, –NH₂, –SH) that interact with the stationary phase and degrade at high temperatures.
1.2 The Solution: Trimethylsilylation (TMS) Derivatization To render these compounds amenable to GC, we employ a Two-Step Derivatization process:
-
Methoximation (MOX): Protects carbonyl groups to prevent ring closure (tautomerization) of reducing sugars.[1][2]
-
Silylation (TMS): Replaces active hydrogens with Trimethylsilyl [–Si(CH₃)₃] groups using reagents like MSTFA.[2]
1.3 Clarification on Trimethylsilyl Propionate (TSP) Note on Nomenclature: The user topic refers to "this compound derivatization." It is critical to distinguish between the reagent and the reference standard :
-
The Reagent: We do not use TSP as a reagent to derivatize other compounds. We use MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) or BSTFA .
-
The Role of TSP: 3-(Trimethylsilyl)propionic acid (TSP) is traditionally an NMR reference (0.00 ppm). However, in this protocol, we utilize TSP as a Cross-Platform Internal Standard (IS) . TSP contains a carboxylic acid group that undergoes silylation to form Trimethylsilyl 3-(trimethylsilyl)propionate, serving as a robust retention time locking (RTL) marker and quantification standard in GC-MS.
Part 2: The Two-Step Derivatization Protocol
This protocol is designed to be self-validating , incorporating checkpoints to ensure reaction completeness and data integrity.
Reagents & Materials
-
Derivatization Reagent (Silylation): MSTFA + 1% TMCS (Trimethylchlorosilane). TMCS acts as a catalyst for sterically hindered groups.
-
Derivatization Reagent (Methoximation): Methoxyamine Hydrochloride (MeOX) dissolved in anhydrous Pyridine (20 mg/mL).
-
Internal Standard (IS): 3-(Trimethylsilyl)propionic acid-d4 (TSP-d4) or standard TSP.
-
Solvents: Anhydrous Hexane or Heptane (for post-reaction dilution).
Step-by-Step Workflow
Step 1: Sample Preparation & Drying (The Critical Checkpoint)
-
Action: Extract metabolites (e.g., from plasma, urine, or cell lysate) using cold methanol/water. Add 10 µL of TSP Internal Standard (1 mM) to the lysate before drying.
-
Critical Requirement: Samples must be completely dry . Residual water hydrolyzes MSTFA, producing aggressive acid byproducts that damage the GC column.
-
Validation: Use a SpeedVac concentrator.[3] If the pellet looks "gooey" rather than powdery, add 50 µL acetonitrile and re-dry to remove azeotropic water.
Step 2: Methoximation (MOX) [4]
-
Chemistry:
-
Action: Add 80 µL of MeOX/Pyridine solution to the dried pellet.
-
Incubation: Shake at 1,200 rpm at 37°C for 90 minutes .
-
Why: This "locks" sugars in their open-chain form, reducing the number of peaks per sugar (preventing
/ -anomer splitting) and simplifying the chromatogram [1].
Step 3: Silylation (TMS Derivatization)
-
Chemistry:
-
Action: Add 80 µL of MSTFA + 1% TMCS .
-
Incubation: Shake at 1,200 rpm at 37°C for 30-60 minutes .
-
Mechanism:[1][3][5][6] The active hydrogens on the TSP carboxyl group and metabolite functional groups are replaced by TMS groups.[2]
-
TSP Reaction:
(Volatile Ester).
Step 4: Sedimentation & Injection
-
Action: Centrifuge at 13,000 x g for 2 minutes to pellet any insoluble salts (e.g., precipitated urea or phosphate salts).
-
Transfer: Move 100 µL of supernatant to a glass vial with a micro-insert.
-
Injection: Inject 1 µL in Split Mode (1:10 to 1:50) depending on concentration. Splitless is risky for derivatized samples due to solvent expansion.
Part 3: Visualization of the Workflow
The following diagram illustrates the logical flow and chemical transformations, ensuring the user understands the "Why" behind every "How."
Caption: Figure 1: Two-step derivatization workflow. TSP is added prior to drying to control for extraction and derivatization efficiency. The process converts polar metabolites and the TSP standard into volatile TMS derivatives.
Part 4: Data Analysis & Self-Validation
The Role of TSP in Quality Control
In this protocol, TSP acts as a Process Control . Since TSP contains a carboxylic acid, it must be successfully silylated to pass through the GC column.
-
Success Indicator: A sharp, symmetrical peak for Trimethylsilyl 3-(trimethylsilyl)propionate .
-
Failure Indicator: If the TSP peak is tailing, missing, or split, the silylation reaction failed (likely due to moisture).
Identification of Derivatives
TMS derivatives produce characteristic fragmentation patterns in Electron Ionization (EI) MS.
| Analyte Type | Characteristic Fragment Ions (m/z) | Mechanistic Origin |
| TMS Group (Generic) | 73 | |
| TMS Esters/Ethers | 147 | |
| Sugars (MOX-TMS) | 204, 217, 307 | Fragmentation of silylated sugar backbone |
| Amino Acids (TMS) | [M-117] | Loss of |
| TSP (Internal Std) | 73, 147, (M-15) | Loss of methyl group from TSP-TMS ester |
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| No Peaks / Low Signal | Water in sample hydrolyzed MSTFA. | Ensure lyophilization is complete; use fresh MSTFA. |
| Split Peaks (Sugars) | Incomplete Methoximation. | Increase MOX incubation time (90 min @ 37°C). |
| Tailing Peaks (-OH) | Active sites in liner or column. | Replace liner (deactivated wool); trim column. |
| TSP Peak Missing | TSP precipitated or not derivatized. | Check solubility in Pyridine; ensure acidification if using TSP salt. |
References
-
Thermo Fisher Scientific. (2016). Fully Automated Online Trimethylsilyl (TMS) Derivatization Protocol for Metabolite Profiling.[4][7] Validated automated workflow for MOX/TMS derivatization.
-
National Institutes of Health (NIH) / PMC. (2020). Machine Learning-Based Retention Time Prediction of Trimethylsilyl Derivatives of Metabolites. Discusses the widespread adoption of TMS derivatization for removing acidic protons.[8]
-
MDPI (Metabolites Journal). (2021). Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. Comparison of offline vs. online MSTFA protocols.
-
Liebeke, M., et al. (2008).[2] Depletion of thiol‐containing proteins in response to quinones in Bacillus subtilis.[2] Establishes the foundational MeOX/MSTFA protocol parameters (90 min / 30 min).
-
MDPI (Molecules). (2020).[9] Analysis of Archaeological Adhesives. Explicitly identifies 3-trimethylsilyl propionic acid (m/z 146/73) as a detected TMS derivative in GC-MS workflows.
Sources
- 1. edoc.mdc-berlin.de [edoc.mdc-berlin.de]
- 2. Derivatization of metabolites for GC-MS via methoximation+silylation – The Bumbling Biochemist [thebumblingbiochemist.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. mdpi.com [mdpi.com]
- 6. Assessing Hepatic Metabolic Changes During Progressive Colonization of Germ-free Mouse by 1H NMR Spectroscopy [jove.com]
- 7. researchgate.net [researchgate.net]
- 8. Machine Learning-Based Retention Time Prediction of Trimethylsilyl Derivatives of Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative NMR-Based Biomedical Metabolomics: Current Status and Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Strategic Utilization of Trimethylsilyl Propionate (TSP) in Protein NMR
Executive Summary
3-(trimethylsilyl)propionic-2,2,3,3-d4 acid (TSP) is a widely utilized internal chemical shift reference standard in aqueous NMR spectroscopy.[1] While ubiquitous in metabolomics, its application in protein structural studies requires rigorous validation.[1] Unlike small molecules, proteins possess hydrophobic pockets that can sequester the trimethylsilyl group of TSP, leading to reference peak shifting, line broadening, and erroneous chemical shift assignment of the biomolecule.[1]
This guide provides a high-fidelity protocol for using TSP in protein NMR, establishing the decision matrix for Internal vs. External referencing and detailing the Coaxial Insert Method to eliminate protein-reference interactions.
Critical Analysis: The TSP vs. DSS Debate
The International Union of Pure and Applied Chemistry (IUPAC) recommends DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) over TSP for protein NMR in aqueous solution.[1][2] However, TSP remains prevalent due to its availability and historical data compatibility.[1]
The Mechanism of Failure (Binding Artifacts)[2]
-
TSP (Hydrophobic/Anionic): The trimethylsilyl group is hydrophobic. It avidly binds to hydrophobic patches on protein surfaces or within molten globule states.
-
Consequence: The "0.00 ppm" reference signal shifts upfield (e.g., to -0.1 ppm) or broadens into the baseline.[1] If the reference shifts, every peak in the protein spectrum is assigned the wrong chemical shift.
-
-
DSS (Amphiphilic/Anionic): While generally more stable, DSS can interact with cationic residues (Arg/Lys) via its sulfonate group.[1]
Table 1: Comparative Analysis of NMR Reference Standards
| Feature | TSP ( | DSS | TMS |
| Solubility | High (Aqueous) | High (Aqueous) | Insoluble in Water |
| Protein Binding Risk | High (Hydrophobic pockets) | Medium (Cationic sites) | N/A (External only) |
| pH Stability | Moderate (Drifts < pH 4) | Excellent | N/A |
| Signal Sharpness | Very High (Singlet) | High (Multiplet artifacts possible) | Very High |
| Primary Use Case | Metabolomics, Small Peptides | Protein Structure (IUPAC Rec.) | Organic Solvents |
Decision Matrix: When to Use TSP?
Do not default to adding TSP directly to your protein sample. Use the following logic flow to determine the correct protocol.
Figure 1: Decision tree for selecting the referencing method. "External Reference" is the fail-safe for structural studies.[2]
Protocol A: Internal Referencing (Standard)
Scope: For stable, hydrophilic proteins at neutral pH where no binding is suspected.[1]
Reagents
-
Stock Solution: 10 mM
-TSP in . -
Buffer: Phosphate or Tris buffer (matched to protein sample).
Methodology
-
Concentration Limit: Never exceed 50 μM TSP in the final NMR tube. High concentrations promote non-specific aggregation.[1]
-
Preparation:
-
Acquisition:
-
Validation (The "Truth" Test):
-
Zoom into the TSP region (-0.2 to 0.2 ppm).
-
Pass Criteria: The TSP peak is a sharp singlet with linewidth < 1.5 Hz (comparable to the solvent residual peak).
-
Fail Criteria: The peak is broad (> 2 Hz), asymmetric, or split.[1] Action: Discard sample data and switch to Protocol B.
-
Protocol B: External Referencing (Coaxial Insert)
Scope: The "Gold Standard" for proteins with hydrophobic pockets, molten globules, or when TSP binding is observed.[1] This physically separates the reference from the protein.
Equipment
-
Coaxial Insert: A thin glass capillary (stem) that fits inside a standard 5mm NMR tube (e.g., Wilmad-LabGlass or Norell).[1]
Methodology
-
Prepare the Inner Reference:
-
Prepare the Outer Sample:
-
Place the protein solution in the standard 5mm NMR tube.
-
-
Assembly:
-
Carefully lower the coaxial insert into the 5mm tube.
-
Ensure the liquid levels in the inner and outer tubes are aligned within the coil region to prevent magnetic susceptibility gradients.
-
-
Acquisition & Correction:
-
The TSP signal will appear at 0.00 ppm (uncorrected).
-
Susceptibility Correction: Because the reference is in a different compartment, the magnetic field experienced differs slightly. For high-precision structural calculation, apply the correction factor based on the glass geometry, though for general referencing, setting the sharp TSP signal to 0.00 ppm is accepted practice in many labs (with the caveat of potential
0.01 ppm error).
-
Validation Workflow: Detecting Binding Artifacts
Before collecting 3D datasets (days of instrument time), you must validate the reference.[1]
Figure 2: Validation workflow to ensure data integrity before long acquisitions.
Troubleshooting & Artifacts
| Symptom | Diagnosis | Corrective Action |
| TSP peak is split (doublet) | pH is extremely low (< 2.[1][2]0) or field inhomogeneity.[1] | Check shimming first. If shimming is good, the TSP is sensing a pH gradient or exchange. Switch to DSS. |
| TSP peak is broad (>3 Hz) | Hydrophobic Binding. The protein is sequestering the TSP. | STOP. Do not use this spectrum for assignment. Use Protocol B (Coaxial).[1] |
| Multiple peaks near 0 ppm | Degradation of TSP or impurities in the stock.[2] | Prepare fresh TSP stock. Store frozen. |
| Cannot lock/shim | Coaxial insert is misaligned or has bubbles. | Remove insert, tap to remove bubbles, and re-center.[1] |
References
-
IUPAC Recommendations (2001): Harris, R. K., et al. "NMR nomenclature.[1] Nuclear spin properties and conventions for chemical shifts." Pure and Applied Chemistry, 73(11), 1795–1818.[1]
-
Binding Artifacts: Wishart, D. S., et al. "
, and Chemical Shift Referencing in Biomolecular NMR."[1] Journal of Biomolecular NMR, 6, 135-140.[1] -
Coaxial Methods: Norell, Inc.[1] "Coaxial Inserts for NMR Sample Tubes." Technical Guide.
-
pH Dependence: De Marco, A. "Use of TSP as an internal standard in the NMR study of proteins." Journal of Magnetic Resonance.
Disclaimer: This protocol is intended for research use only. Always consult the Safety Data Sheet (SDS) for TSP and DSS before handling.
Sources
Illuminating Molecular Dialogues: A Guide to Investigating Protein-Ligand Interactions with Trimethylsilyl Propionate (TMSP) NMR
In the intricate dance of cellular life, the specific recognition and binding of ligands to proteins govern nearly all biological processes. Understanding these interactions at a molecular level is the cornerstone of modern drug discovery and chemical biology. Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful lens through which to observe these dynamic events in solution, providing unparalleled insights into binding affinity, kinetics, and the architecture of protein-ligand complexes.
This comprehensive guide is designed for researchers, scientists, and drug development professionals seeking to leverage NMR spectroscopy for the detailed characterization of protein-ligand interactions. We will delve into the theoretical underpinnings and practical applications of both ligand- and protein-observed NMR experiments, with a specific focus on the utility of 3-(Trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt (TMSP) as a robust internal standard.
The Unseen Conversation: Why NMR for Protein-Ligand Studies?
Unlike static structural methods like X-ray crystallography, NMR excels at capturing the dynamic nature of molecular interactions in a near-physiological solution state. This makes it particularly adept at studying weak and transient interactions, which are often crucial in biological signaling and are a key focus in fragment-based drug discovery. NMR allows for the determination of:
-
Binding Affinity (K D ): Quantifying the strength of the interaction.
-
Binding Stoichiometry: Determining the ratio of protein to ligand in the complex.
-
Epitope Mapping: Identifying the specific parts of a ligand that are in close contact with the protein.
-
Binding Site Identification: Pinpointing the residues on the protein involved in the interaction.
-
Conformational Changes: Observing structural rearrangements in the protein or ligand upon binding.
NMR experiments for studying protein-ligand interactions can be broadly categorized into two approaches: observing the "voice" of the small molecule ligand or listening to the "response" of the much larger protein.
The Role of TMSP: A Reliable Anchor in a Dynamic System
Accurate and reproducible NMR measurements rely on a stable and inert internal reference standard. 3-(Trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt (TMSP) is a widely used chemical shift reference in aqueous samples for several key reasons:
-
Sharp, Singlet Signal: The nine equivalent protons of the trimethylsilyl group produce a single, sharp resonance at 0.0 ppm, which is typically in a region of the ¹H NMR spectrum devoid of signals from the biomolecules of interest.
-
Aqueous Solubility: As a sodium salt, TMSP is readily soluble in the aqueous buffers required for protein stability.
-
Chemical Inertness: TMSP is largely unreactive and does not typically interfere with the biological interactions being studied.
While TMSP is an excellent choice for many applications, it's important to be aware of its potential limitations. The carboxylate group of TMSP can be sensitive to pH changes, which can lead to slight shifts in its resonance. Additionally, in some cases, non-specific binding of TMSP to proteins has been observed, particularly with proteins that have hydrophobic pockets. An alternative standard, 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS), is less sensitive to pH but may exhibit stronger non-specific binding to some proteins. The choice between TMSP and DSS should be guided by the specific protein system and experimental conditions. For the majority of routine protein-ligand interaction studies, TMSP remains a reliable and cost-effective choice.
Ligand-Observed NMR: Eavesdropping on the Small Molecule
Ligand-observed NMR methods are particularly powerful for screening compound libraries and for studying interactions with large proteins where protein-observed experiments would be challenging. These techniques monitor the NMR signals of the small molecule ligand, looking for changes that occur only when it binds to the target protein.
Saturation Transfer Difference (STD) NMR: A Proximity-Based "Shout-Out"
STD NMR is a robust and popular technique for identifying binders and mapping their binding epitopes. The core principle is the transfer of magnetization from the protein to a bound ligand.
The Causality Behind the Experiment:
-
Selective Saturation: A specific frequency range where only the protein has signals (typically in the aliphatic region around -1 ppm or the aromatic region around 11-12 ppm) is irradiated with a radiofrequency pulse. This "saturates" the protein's protons, effectively making them invisible to the NMR spectrometer.
-
Magnetization Transfer: If a ligand is bound to the protein, this saturation is transferred from the protein's protons to the protons of the bound ligand through the nuclear Overhauser effect (NOE).
-
Detection of the "Echo": The ligand is in fast exchange between its bound and free states. When the saturated ligand dissociates from the protein, it carries this "memory" of saturation into the bulk solution. This leads to a decrease in the intensity of the corresponding signals in the ligand's NMR spectrum.
-
Difference Spectrum: A reference spectrum is recorded without protein saturation. Subtracting the saturated spectrum from the reference spectrum results in a "difference spectrum" that only shows signals from the protons of the ligand that were in close proximity to the protein. The intensity of these signals is proportional to the strength of the interaction and the proximity of the ligand protons to the protein surface.
Experimental Protocol: Saturation Transfer Difference (STD) NMR
This protocol outlines the steps for a typical STD NMR experiment to screen for ligand binding.
I. Sample Preparation:
-
Protein Stock: Prepare a concentrated stock solution of your protein (e.g., 1-2 mM) in the desired NMR buffer (e.g., 20 mM Phosphate, 50 mM NaCl, pH 7.4) containing 100% D₂O.
-
Ligand Stock: Prepare a concentrated stock solution of the ligand (e.g., 10-20 mM) in the same deuterated NMR buffer. If solubility is an issue, a small amount of deuterated DMSO (e.g., up to 5%) can be used, but its effect on protein stability and ligand binding should be checked.
-
NMR Sample: In a clean NMR tube, prepare the final sample containing the protein at a final concentration of 10-50 µM and the ligand at a 50-100 fold molar excess (e.g., 1-5 mM). The final sample volume should be approximately 500-600 µL and should contain 99.9% D₂O.
-
Reference Standard: Add TMSP to a final concentration of 50-100 µM.
II. NMR Data Acquisition:
-
Initial 1D ¹H Spectrum: Acquire a standard 1D ¹H spectrum of the protein-ligand mixture to ensure sample quality and to identify the chemical shifts of the ligand.
-
STD NMR Experiment Setup:
-
Load a standard STD pulse sequence (e.g., stddiffesgp on Bruker spectrometers).
-
On-resonance irradiation frequency: Set this to a region where only the protein has signals (e.g., -1.0 ppm for aliphatic protons or 11.5 ppm for aromatic protons). Ensure there are no ligand signals in this region.
-
Off-resonance irradiation frequency: Set this to a region where there are no protein or ligand signals (e.g., 40 ppm).
-
Saturation time: This is a critical parameter. A typical starting point is 2 seconds. For weaker binders, longer saturation times may be necessary. A build-up curve, where STD intensity is measured at varying saturation times, can provide more quantitative information.
-
Number of scans: This will depend on the sample concentration and the strength of the interaction. Start with 128 or 256 scans and increase as needed to achieve a good signal-to-noise ratio.
-
III. Data Processing and Analysis:
-
Process the on- and off-resonance spectra separately.
-
Calculate the difference spectrum: Subtract the on-resonance spectrum from the off-resonance spectrum.
-
Analyze the difference spectrum: The presence of signals in the difference spectrum indicates that the ligand is binding to the protein. The relative intensities of the signals can be used to map the binding epitope, with stronger signals indicating protons that are in closer contact with the protein surface.
Visualizing the STD NMR Workflow
Caption: Workflow for a typical STD NMR experiment.
Protein-Observed NMR: Listening for the Protein's Response
Protein-observed NMR techniques are ideal for validating hits from a primary screen and for gaining detailed information about the binding site and the affinity of the interaction. These methods require an isotopically labeled protein (typically with ¹⁵N) and monitor changes in the protein's NMR spectrum upon the addition of a ligand.
Chemical Shift Perturbation (CSP) Titration: Mapping the Interaction Footprint
The 2D ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectrum of a protein provides a unique "fingerprint," with each peak corresponding to a specific backbone amide proton and its attached nitrogen. When a ligand binds, the chemical environment of the amino acid residues at the binding site is altered, causing their corresponding peaks in the HSQC spectrum to shift. This phenomenon is known as a chemical shift perturbation (CSP).
The Causality Behind the Experiment:
-
The Protein's Fingerprint: A ¹H-¹⁵N HSQC spectrum is recorded for the ¹⁵N-labeled protein alone. This serves as the reference state.
-
Introducing the Ligand: A concentrated stock of the unlabeled ligand is titrated into the protein sample in a stepwise manner.
-
Observing the Shifts: After each addition of the ligand, another ¹H-¹⁵N HSQC spectrum is recorded.
-
Mapping the Binding Site: By overlaying the spectra from the titration, the residues whose peaks shift upon ligand addition can be identified. These residues are likely to be at or near the binding site.
-
Quantifying Affinity: The magnitude of the chemical shift changes can be plotted against the ligand concentration to generate a binding curve. Fitting this curve to a binding model allows for the determination of the dissociation constant (K D ).
Experimental Protocol: Chemical Shift Perturbation (CSP) Titration
This protocol describes a standard ¹H-¹⁵N HSQC titration experiment to map the ligand binding site and determine the binding affinity.
I. Sample Preparation:
-
¹⁵N-Labeled Protein: Prepare a stock solution of uniformly ¹⁵N-labeled protein at a concentration of 100-500 µM in an NMR buffer (e.g., 20 mM Phosphate, 50 mM NaCl, pH 6.5-7.5) containing 5-10% D₂O for the lock.
-
Ligand Stock: Prepare a highly concentrated stock solution of the unlabeled ligand (at least 10-20 times the protein concentration) in the same NMR buffer. This is crucial to minimize dilution of the protein during the titration.
-
Initial NMR Sample: Place the ¹⁵N-labeled protein solution (typically 500-600 µL) in an NMR tube and add TMSP to a final concentration of 50-100 µM.
II. NMR Data Acquisition:
-
Reference HSQC: Acquire a high-quality ¹H-¹⁵N HSQC spectrum of the protein alone.
-
Titration:
-
Add a small aliquot of the concentrated ligand stock solution to the NMR tube.
-
Mix the sample thoroughly but gently to avoid protein denaturation.
-
Acquire another ¹H-¹⁵N HSQC spectrum.
-
Repeat these steps for a series of ligand concentrations, typically spanning from 0.1 to 10 times the expected K D .
-
III. Data Processing and Analysis:
-
Process all HSQC spectra identically.
-
Overlay the spectra: Use NMR analysis software to overlay the spectra from the different titration points.
-
Track Chemical Shift Changes: For each assigned residue, measure the change in the ¹H and ¹⁵N chemical shifts at each titration point. The combined chemical shift perturbation (CSP) for each residue can be calculated using the following equation:
Δδ = √[ (Δδ H )² + (α * Δδ N )² ]
where Δδ H and Δδ N are the changes in the proton and nitrogen chemical shifts, respectively, and α is a scaling factor (typically around 0.15-0.2) to account for the different chemical shift ranges of ¹H and ¹⁵N.
-
Map the Binding Site: Plot the CSP values for each residue. Residues with significant CSPs are likely part of the binding interface.
-
Determine K D : For residues that show significant and well-behaved chemical shift changes, plot the CSP as a function of the total ligand concentration. Fit this data to a one-site binding model to extract the dissociation constant (K D ).
Visualizing the CSP Titration Workflow
Application Note & Protocol Guide: Utilizing Trimethylsilyl Propionate (TSP) for Accurate Chemical Shift Referencing in Aqueous-Based NMR Spectroscopy
Abstract
Accurate and reproducible chemical shift referencing is paramount for the structural elucidation and quantification of molecules by Nuclear Magnetic Resonance (NMR) spectroscopy. In aqueous solutions, which are central to metabolomics, drug discovery, and protein structure analysis, selecting an appropriate internal standard is a critical experimental decision. This guide provides a comprehensive overview and detailed protocols for the use of 3-(Trimethylsilyl)propionic acid (TSP), and its deuterated analogue TSP-d4, as a chemical shift reference. We will explore the underlying principles of its function, its inherent advantages and limitations, and provide field-proven methodologies to ensure data integrity and reproducibility for researchers, scientists, and drug development professionals.
The Principle of Chemical Shift Referencing in Aqueous NMR
In NMR spectroscopy, the chemical shift (δ) of a nucleus is not an absolute value but a relative measure of its resonance frequency compared to a standard reference compound.[1] This reference provides a stable and universally recognized zero point on the NMR frequency scale, allowing for the comparison of spectra across different experiments and laboratories.[2] For organic solvents, tetramethylsilane (TMS) is the established standard.[3][4] However, its poor solubility in water necessitates the use of alternative, water-soluble reference compounds for aqueous samples.[5][6]
An ideal internal reference standard for aqueous NMR should exhibit the following characteristics:
-
High solubility in the aqueous solvent system (e.g., D₂O, H₂O/D₂O mixtures).
-
A single, sharp resonance peak that is easily identifiable and does not overlap with signals from the analyte(s) of interest.[7]
-
Chemical inertness, ensuring it does not react with the sample components.
-
Minimal interaction with the analyte molecules.
-
Invariance of its chemical shift to changes in experimental conditions such as pH and temperature.
Trimethylsilyl Propionate (TSP): A Detailed Profile
3-(Trimethylsilyl)propionic acid, commonly referred to as TSP, or its sodium salt, is a widely used internal reference for ¹H NMR spectroscopy in aqueous solutions.[8][9] Its structure features a trimethylsilyl group, -(Si(CH₃)₃), which gives rise to a strong, sharp singlet in the ¹H NMR spectrum, defined as 0.00 ppm.[7] This signal, resulting from nine equivalent protons, provides an excellent reference point for calibrating the chemical shift axis.[7] For many applications, the deuterated form, 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt (TSP-d4), is preferred to avoid potential overlap of the propionate methylene proton signals with analyte resonances.[9][10][11]
Advantages of Using TSP
-
Sharp, Unambiguous Reference Signal: The nine equivalent protons of the trimethylsilyl group produce a single, intense singlet at 0.00 ppm, which is easily identified and provides a precise reference point.[7]
-
High Water Solubility: TSP is readily soluble in D₂O and other aqueous buffer systems, making it suitable for a wide range of biological and chemical samples.[9][12]
-
Commercially Available: Both protonated and deuterated forms of TSP are readily available from various chemical suppliers.
Critical Limitations and Mitigation Strategies
Despite its advantages, TSP is not without its drawbacks. A thorough understanding of these limitations is crucial for its proper use.
-
pH Sensitivity: The carboxylic acid moiety of TSP makes its chemical shift susceptible to changes in the solution's pH.[12][13] This is a significant consideration, as variations in pH between samples can lead to inconsistencies in chemical shift referencing.
-
Interaction with Analytes: TSP has been shown to interact with certain molecules, particularly proteins and peptides, through both electrostatic and hydrophobic interactions.[14][15][16] This can lead to a broadening of the TSP signal, a shift in its resonance frequency, or even a complete loss of the signal, compromising its reliability as a reference.[14]
-
Adsorption to Surfaces: TSP is known to adsorb to glass surfaces, which can alter its effective concentration in solution over time.[7] This characteristic makes it unsuitable for use as a primary standard for quantitative NMR (qNMR) applications.[7]
| Feature | This compound (TSP) | 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) |
| Functional Group | Carboxylic Acid | Sulfonic Acid |
| pH Sensitivity | More sensitive to pH changes[12][13] | Relatively insensitive to pH variations[13] |
| Analyte Interactions | Known to interact with proteins[14][15][16] | Also shows some interaction with biological molecules[14] |
| ¹H NMR Spectrum | Singlet at 0.00 ppm from (CH₃)₃Si- | Singlet at 0.00 ppm from (CH₃)₃Si- |
| Other Signals | Resonances from the propionate backbone | Resonances from the sulfonate backbone |
| Primary Use Case | General aqueous NMR, metabolomics in biofluids like urine[17] | Protein NMR and other applications where pH stability is critical[13] |
Experimental Protocols
The following protocols are designed to provide a robust framework for the use of TSP as a chemical shift reference. Adherence to these steps will help ensure the acquisition of high-quality, reproducible NMR data.
Preparation of a TSP Stock Solution
Rationale: Preparing a concentrated stock solution minimizes weighing errors and ensures consistency across multiple samples. Using TSP-d4 is highly recommended to avoid spectral overlap.
Materials:
-
3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt (TSP-d4)
-
High-purity deuterium oxide (D₂O, 99.9 atom % D)
-
Volumetric flask
-
Analytical balance
Procedure:
-
Accurately weigh a suitable amount of TSP-d4 (e.g., 10 mg).
-
Dissolve the weighed TSP-d4 in a known volume of D₂O (e.g., 10 mL) in a volumetric flask to create a stock solution of known concentration (e.g., ~5.8 mM for 10 mg in 10 mL).
-
Ensure the TSP-d4 is completely dissolved by gentle vortexing.
-
Store the stock solution at 4°C. Note that for long-term storage, it is advisable to aliquot the stock solution to minimize freeze-thaw cycles.
Sample Preparation for NMR Analysis
Rationale: The final concentration of TSP in the NMR sample should be sufficient to provide a strong signal without causing significant sample dilution or interfering with analyte signals. Careful pH matching is critical to mitigate the pH sensitivity of TSP.
Materials:
-
TSP-d4 stock solution
-
Aqueous buffer (e.g., phosphate buffer) prepared in D₂O
-
Analyte sample
-
pH meter with a micro-electrode
-
NMR tubes
Procedure:
-
Prepare your analyte solution in the appropriate aqueous buffer system in D₂O.
-
Measure and record the pH of the analyte solution.
-
In a separate vial, prepare the reference solution by adding the required volume of the TSP-d4 stock solution to the same buffer used for the analyte. The final concentration of TSP-d4 in the NMR tube should typically be in the range of 0.1-1.0 mM.
-
Adjust the pH of the reference solution to match the pH of the analyte solution as closely as possible.
-
Add the pH-matched, TSP-containing buffer to your analyte solution to achieve the desired final TSP concentration.
-
Transfer the final sample to a clean, high-quality NMR tube.
Data Acquisition and Processing
Rationale: Standard NMR acquisition parameters are generally sufficient. However, a key step in data processing is the accurate referencing of the spectrum to the TSP signal.
Procedure:
-
Acquire the ¹H NMR spectrum according to standard instrument protocols.
-
After Fourier transformation and phasing of the spectrum, calibrate the chemical shift axis by setting the peak corresponding to the trimethylsilyl protons of TSP to 0.00 ppm.
-
All other peaks in the spectrum will now be accurately referenced.
Self-Validation and Troubleshooting
A self-validating protocol includes checks to ensure the integrity of the reference standard.
-
Check for Signal Broadening: A significantly broadened TSP signal may indicate interaction with the analyte.[14] If this occurs, consider using a lower concentration of TSP or an alternative reference standard like DSS. For protein samples, using a coaxial insert containing TSP can prevent direct interaction.[15]
-
Monitor for Chemical Shift Drift: If you suspect pH instability, acquire a series of spectra over time. A drift in the chemical shifts of your analyte and TSP may indicate a changing pH.
-
Comparison with an External Standard: In cases of suspected interaction, a spectrum can be acquired with an external standard (a sealed capillary containing TSP in the same buffer) for comparison.
Concluding Remarks
TSP is a valuable and widely used chemical shift reference for NMR studies in aqueous solutions. Its strong, sharp singlet at 0.00 ppm provides a convenient and precise reference point. However, users must be cognizant of its limitations, particularly its pH sensitivity and potential for analyte interactions. By following the detailed protocols and validation steps outlined in this guide, researchers can effectively mitigate these challenges and ensure the acquisition of accurate and reproducible NMR data, thereby upholding the scientific integrity of their findings. The choice between TSP and other standards like DSS should be made based on the specific requirements of the experiment, with particular attention to the nature of the analyte and the need for pH stability.[13]
References
-
Wikipedia. (n.d.). DSS (NMR standard). Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Quantitative NMR with an Internal Calibration Standard. Retrieved from [Link]
-
PubChem. (n.d.). 3-(Trimethylsilyl)propionic acid. Retrieved from [Link]
-
Al-Kass, F. M., & Al-Badr, A. A. (2021). Addressing the standardisation of internal standards and preservative used in human bio fluids for NMR analysis: a method optimization. Scientific Reports, 11(1), 5082. Retrieved from [Link]
-
Wikipedia. (n.d.). Protein chemical shift re-referencing. Retrieved from [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link]
-
Alum, M. F., Shaw, P. A., Sweatman, B. C., & Connor, S. C. (2008). 4,4-Dimethyl-4-silapentane-1-ammonium trifluoroacetate (DSA), a promising universal internal standard for NMR-based metabolic profiling studies of biofluids, including blood plasma and serum. Analytical Chemistry, 80(22), 8826–8834. Retrieved from [Link]
-
NMRProcFlow. (n.d.). Spectra processing. Retrieved from [Link]
-
University of Ottawa. (n.d.). Chemical shift referencing. Retrieved from [Link]
-
University of California, Santa Barbara. (n.d.). Chemical Shift Referencing. Retrieved from [Link]
-
ResearchGate. (2015). Do internal standards in NMR interfere with proteins present in the sample? Retrieved from [Link]
-
Emwas, A.-H., Roy, R., McKay, R. T., & Wishart, D. S. (2016). NMR Chemical Shift Ranges of Urine Metabolites in Various Organic Solvents. Metabolites, 6(3), 27. Retrieved from [Link]
-
Padilla, A., Galiano, V., & Bar-Sela, G. (2001). Appropriateness of DSS and TSP as internal references for (1)H NMR studies of molten globule proteins in aqueous media. Journal of Biomolecular NMR, 21(3), 247–252. Retrieved from [Link]
-
Emwas, A.-H. (2015). The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on Metabolomics Research. Methods in molecular biology (Clifton, N.J.), 1277, 161–193. Retrieved from [Link]
-
Wikipedia. (n.d.). Trimethylsilylpropanoic acid. Retrieved from [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
ResearchGate. (2016). Why is tetramethylsilane (TMS) used as an internal standard in NMR spectroscopy? Retrieved from [Link]
-
ResearchGate. (n.d.). How to Prepare Samples for NMR. Retrieved from [Link]
Sources
- 1. Chemical shift referencing [chem.ch.huji.ac.il]
- 2. Chemical Shift Referencing [nmr.chem.ucsb.edu]
- 3. researchgate.net [researchgate.net]
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- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. researchgate.net [researchgate.net]
- 7. asdlib.org [asdlib.org]
- 8. 3-(Trimethylsilyl)propionic acid | C6H14O2Si | CID 79764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Trimethylsilylpropanoic acid - Wikipedia [en.wikipedia.org]
- 10. scs.illinois.edu [scs.illinois.edu]
- 11. Spectra processing |NMRProcFLow [nmrprocflow.org]
- 12. DSS (NMR standard) - Wikipedia [en.wikipedia.org]
- 13. Protein chemical shift re-referencing - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
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- 16. Appropriateness of DSS and TSP as internal references for (1)H NMR studies of molten globule proteins in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Addressing the standardisation of internal standards and preservative used in human bio fluids for NMR analysis: a method optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
Solid-state NMR applications of Trimethylsilyl propionate
Application Note: Solid-State & HR-MAS NMR Applications of Trimethylsilyl Propionate (TSP)
Abstract
Sodium 3-(trimethylsilyl)propionate-2,2,3,3-d4 (TSP) is historically established as the primary internal chemical shift reference (0.00 ppm) for aqueous solution-state NMR.[1] However, its utility extends significantly into the domain of Solid-State NMR (ssNMR) , specifically within High-Resolution Magic Angle Spinning (HR-MAS) of semi-solids, hydrogels, and metabolomic tissue samples.[1] This guide delineates the protocols for utilizing TSP in MAS probes, addresses critical artifacts arising from protein binding in biological samples, and defines its limited but specific role in rigid-solid 29Si/13C referencing.
Introduction: The Role of TSP in MAS NMR
While Adamantane and DSS (2,2-dimethyl-2-silapentane-5-sulfonate) are the gold standards for rigid solid-state referencing, TSP occupies a critical niche in the analysis of "soft solids"—materials that possess restricted mobility but are swollen or solvated.[1]
Key Properties of TSP-d4:
-
Chemical Formula: (CH₃)₃SiCD₂CD₂CO₂Na[1]
-
Primary Shift: 0.00 ppm (1H, 13C, 29Si).
-
Solubility: Highly water-soluble (unlike TMS).[1]
-
Interaction Profile: pH-dependent shift (minor) but significant hydrophobic interaction potential with proteins.[1]
Application Matrix:
| Sample Type | State | Primary Technique | TSP Role |
|---|---|---|---|
| Biological Tissue | Semi-Solid | 1H HR-MAS | Primary Reference (Metabolomics) |
| Hydrogels/Resins | Swollen Solid | 13C/1H MAS | Swelling/Mobility Probe |
| Rigid Polymers | Hard Solid | 13C CP-MAS | Secondary (DSS preferred) |
| Zeolites/Silica | Rigid Powder | 29Si MAS | Secondary (DSS preferred) |[1]
Core Application: HR-MAS Metabolomics of Intact Tissue
HR-MAS (High-Resolution Magic Angle Spinning) allows researchers to obtain solution-like spectra from intact tissue biopsies (liver, tumor, brain) by spinning the sample at the "magic angle" (54.74°) to remove susceptibility broadening.[1] TSP is the standard internal reference for these experiments.[2][3]
The Protein-Binding Artifact (Critical Caution)
In tissue and plasma, TSP is known to bind non-specifically to hydrophobic pockets of macromolecules (e.g., Albumin).[1]
-
The Consequence: The TSP signal broadens significantly or loses intensity due to fast T2 relaxation of the bound state.
-
The Error: If TSP is used as a quantification standard (concentration reference), it leads to a gross overestimation of metabolite concentrations because the reference signal is artificially attenuated.[4]
Visualization: The Protein Binding Mechanism
Caption: Mechanism of TSP-protein interaction causing signal attenuation and subsequent quantification errors in metabolomics.
Detailed Protocol: Tissue HR-MAS Preparation
Objective: Prepare intact tissue for 1H CPMG HR-MAS NMR using TSP as a chemical shift reference (but not quantification reference).
Materials:
-
Bruker 4mm HR-MAS Rotors (Zirconia) with inserts.[1]
-
Buffer: D2O containing 0.1 M Phosphate Buffer (pH 7.4) + 0.01% TSP + NaN3 (biocide).[1]
-
Hardware: 4mm HR-MAS Probe, cooled to 4°C.
Step-by-Step Workflow:
-
Rotor Cleaning: Clean rotors with methanol and distilled water. Ensure no residual detergent remains.
-
Buffer Preparation:
-
Dissolve TSP-d4 in D2O phosphate buffer to a final concentration of 1.0 mM .
-
Note: Use a volumetric flask. Do not rely on weight alone due to TSP hygroscopicity.
-
-
Sample Loading:
-
Sealing & Homogenization:
-
Insert the screw cap and seal tightly.
-
Crucial: Do not centrifuge excessively; the goal is to keep the tissue bathed in D2O, not to pellet it.
-
-
Acquisition:
-
Insert rotor into the probe pre-cooled to 4°C (to prevent tissue degradation).[1]
-
Spin rate: 4000 – 6000 Hz .
-
Pulse Sequence: Use cpmgpr1d (Carr-Purcell-Meiboom-Gill with presaturation).[1]
-
Why CPMG? It filters out the broad signals from macromolecules (lipids/proteins), leaving sharp metabolite peaks and the free TSP signal.
-
Validation Check:
-
The TSP peak at 0.00 ppm should be a sharp singlet. If it is a broad hump, protein binding is interfering.[2]
-
Correction: If absolute quantification is required, use ERETIC (Electronic Reference To Access In vivo Concentrations) or an external standard in a coaxial capillary, rather than internal TSP.
Application: Swollen Polymers & Hydrogels[1]
In materials science, TSP is used to probe the "mobile" phase of a heterogeneous material.
-
Scenario: Solid-Phase Peptide Synthesis (SPPS) resins or hydrogels.[1]
-
Method:
-
Swell the dry resin in D2O containing 5 mM TSP.[5]
-
Perform a standard 1H MAS experiment.
-
Interpretation: The linewidth of the TSP peak correlates to the mesh size and mobility of the solvent within the polymer matrix. A broader TSP peak indicates restricted diffusion or chemical exchange with the polymer surface.
-
Rigid Solid-State Referencing (13C/29Si)
For rigid solids (powders, crystals), TSP is secondary to Adamantane (13C) or DSS (29Si).[1]
Why not TSP for rigid solids?
-
Hygroscopicity: Solid TSP absorbs moisture, altering its crystal packing and potentially shifting its isotropic chemical shift (δiso).[1]
-
CSA: The Chemical Shift Anisotropy of TSP is distinct from TMS.
Protocol for using TSP in Rigid Solids (if DSS is unavailable):
-
13C Referencing:
-
Acquire 13C CP-MAS of solid TSP.[1]
-
Calibrate the trimethylsilyl methyl carbons to 0.00 ppm .
-
Note: Be aware that in solid phase, these carbons may appear as a multiplet due to crystallographic inequivalence.
-
-
29Si Referencing:
Reference Data Table
| Nucleus | Compound | State | Chemical Shift (ppm) | Application Notes |
| 1H | TSP | D2O Solution | 0.00 | Standard for aqueous HR-MAS. |
| 1H | TSP | Tissue/Plasma | 0.00 (Variable) | Subject to protein binding broadening.[1] |
| 13C | Adamantane | Solid | 38.48 (CH2) | Primary standard for rigid solids.[1] |
| 13C | TSP | Solid | -1.0 to 1.5 | Secondary standard; use with caution.[1] |
| 29Si | DSS | Solid | 1.53 | Preferred external standard.[1] |
| 29Si | TSP | Solid | -1.6 (Approx) | Secondary; relative to liquid TMS.[1] |
References
-
Wishart, D. S., et al. (2018). NMR metabolomics: A look ahead. Journal of Magnetic Resonance. Link
-
Beckonert, O., et al. (2007). Metabolic profiling, metabolomic and metabonomic procedures for NMR spectroscopy of urine, plasma, serum and tissue extracts. Nature Protocols. Link
-
Harris, R. K., et al. (2001). NMR nomenclature. Nuclear spin properties and conventions for chemical shifts (IUPAC Recommendations 2001).[1][7] Pure and Applied Chemistry. Link
-
Morvan, D., & Demidem, A. (2007). Metabolomics by Proton High-Resolution Magic Angle Spinning NMR Spectroscopy in the Intact Tissue. Cancer Research. Link
-
Tiziani, S., et al. (2008).[1] Metabolomics of human serum by HR-MAS NMR spectroscopy: the effect of protein binding. Analytical Chemistry.[5][8] Link
Sources
- 1. University of Ottawa NMR Facility Blog: 1H Chemical Shift Referencing in Aqueous Solutions [u-of-o-nmr-facility.blogspot.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. 29Si MAS NMR data of TSP-d4 [pascal-man.com]
- 7. Chemical Shift Referencing [nmr.chem.ucsb.edu]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Protocol for using TSP-d4 in D2O for NMR experiments
Application Note: Protocol for High-Fidelity NMR Referencing using TSP-d4 in D2O
Executive Summary
This guide defines the operational standard for using TSP-d4 (Sodium 3-(trimethylsilyl)-2,2,3,3-tetradeuteropropionate) as an internal chemical shift reference in Deuterium Oxide (
Theoretical Basis & Material Selection
Why TSP-d4?
The "d4" designation is critical. Non-deuterated TSP contains methylene protons (
TSP vs. DSS: The Critical Distinction
While IUPAC recommends DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) for aqueous solutions, TSP is frequently preferred due to cost and availability. However, the user must understand the limitations:
| Feature | TSP-d4 | DSS (Sodium 2,2-dimethyl-2-silapentane-5-sulfonate) |
| Solubility | High (Water/D2O) | High (Water/D2O) |
| Signal | Singlet @ 0.00 ppm | Singlet @ 0.00 ppm + Methylene multiplets (unless deuterated) |
| pH Stability | Moderate (Drifts < pH 4) | High (Very stable across pH range) |
| Protein Interaction | High Risk (Binds to hydrophobic pockets) | Low Risk (Preferred for biomolecular NMR) |
| Primary Use | Metabolomics, Small Molecules | Protein NMR, Peptide NMR |
Critical Insight: Do not use TSP for protein quantification or structural studies without validation. TSP can bind to hydrophobic pockets of proteins, causing the reference peak to broaden or shift, thereby invalidating the chemical shift scale.
Experimental Protocols
Material Specifications
-
Solvent: Deuterium Oxide (
), 99.9 atom % D (Low paramagnetic impurity grade recommended). -
Reference: TSP-d4, 98%+ atom % D.
-
Glassware: Borosilicate NMR tubes (5mm), Class A volumetric flasks (for stock solution).
Protocol A: Preparation of Internal Standard Stock Solution (Recommended)
Directly weighing solid TSP into an NMR tube is inaccurate and prone to static errors. Use a stock solution method.
Target Concentration: 0.05% to 0.1% (w/v) TSP-d4 in
-
Pre-Weighing: Dry the TSP-d4 solid in a desiccator for 24 hours (TSP is hygroscopic).
-
Gravimetry: Weigh 10.0 mg (
0.1 mg) of TSP-d4 into a clean 10 mL volumetric flask. -
Solvation: Add approximately 5 mL of
. Swirl gently to dissolve. -
Make to Volume: Fill to the mark with
.-
Note: If pH buffering is required, use a deuterated buffer (e.g., Phosphate buffer in
) instead of pure at this stage.
-
-
Storage: Transfer to a sealed, amber glass vial. Store at 4°C. Shelf life: ~3 months (monitor for HDO signal growth).
Protocol B: Sample Preparation for 1H-NMR
-
Analyte Preparation: Dissolve the target compound in the TSP-d4 Stock Solution.
-
Ratio: Typically 600
L of stock solution is used for a standard 5mm tube.
-
-
pH Adjustment: Measure pD (pH meter reading + 0.4).
-
Warning: If the solution is highly acidic (pH < 2), the TSP methyl signal may drift.
-
-
Transfer: Transfer 600
L to the NMR tube. Cap immediately to prevent atmospheric moisture exchange.
Acquisition and Processing Workflow
Spectrometer Setup
-
Lock: Lock onto the
signal. -
Shim: Gradient shimming is usually sufficient. For high-precision qNMR, perform manual shimming on the TSP peak (singlet) to achieve a linewidth at half-height (FWHM) of < 1.0 Hz.
-
Pulse Sequence: Standard 1D proton (e.g., zg30 or noesypr1d for water suppression).
-
Relaxation Delay (D1): If using TSP for quantification, D1 must be
of the longest relaxing nucleus (usually TSP itself, which has a long of ~3-5 seconds). Set D1 15-20 seconds for qNMR.
Data Processing
-
Phasing: Apply zero and first-order phase correction.
-
Referencing: Locate the sharpest singlet at the high-field end of the spectrum.
-
Set this peak to 0.00 ppm .
-
Verification: Check the residual HDO peak. In pure
at 25°C, HDO should appear approx. 4.79 ppm.[1] If HDO is at 4.5 or 5.0, your TSP reference may be shifted due to pH/matrix effects.
-
Visualization: Decision Logic & Workflow
Decision Tree: Selecting the Correct Reference
Figure 1: Decision matrix for selecting between TSP and DSS based on analyte class and pH conditions.
Workflow: TSP-d4 Referencing Cycle
Figure 2: Step-by-step workflow for preparing and referencing NMR samples using TSP-d4.
Troubleshooting & QC Parameters
| Observation | Probable Cause | Corrective Action |
| TSP Peak is Broad (>2 Hz) | Poor shimming or Protein Binding | Re-shim on the TSP peak. If sample contains protein, switch to DSS. |
| TSP Peak Split/Doublet | pH degradation or Temperature Gradient | Check pH. Ensure sample is equilibrated to probe temperature (wait 5 mins). |
| HDO Peak at 5.0+ ppm | Incorrect Referencing or Temp | Verify TSP is actually at 0.00. Temperature changes shift water signal significantly (-0.01 ppm/°C). |
| Extra peaks @ 0.6, 2.9 ppm | TSP Degradation or Non-d4 TSP | Use high-purity TSP-d4 . Discard old stock solutions. |
References
-
IUPAC Recommendations 2001. NMR Nomenclature.[2] Nuclear spin properties and conventions for chemical shifts. Pure Appl.[1][2][3] Chem., Vol. 73, No. 11, pp. 1795–1818, 2001. Link
-
IUPAC Recommendations 2008. Further conventions for NMR shielding and chemical shifts. Pure Appl.[1][2][3] Chem., Vol. 80, No. 1, pp. 59–84, 2008. Link
-
Biological Magnetic Resonance Data Bank (BMRB). Metabolomics Standards.Link
-
National Institute of Standards and Technology (NIST). Standard Reference Materials for NMR.Link
Sources
- 1. 3-(Trimethylsilyl)propionic-2,2,3,3 acid sodium salt D4 (TSP-D4), CAS No. 24493-21-8 | Deuterated Special Compounds | Deuterated Compounds for NMR | NMR-Spectroscopy | Solvents | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]
- 2. publications.iupac.org [publications.iupac.org]
- 3. Further conventions for NMR shielding and chemical shifts (IUPAC Recommendations 2008) - PubMed [pubmed.ncbi.nlm.nih.gov]
Mastering Quantitative NMR: A Guide to Trimethylsilyl Propionate (TSP) Concentration for Accurate Sample Preparation
Abstract
In the landscape of analytical chemistry and drug development, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for structural elucidation and quantitative analysis. The precision of quantitative NMR (qNMR) is fundamentally reliant on the meticulous preparation of samples, particularly the accurate addition of an internal standard. This guide provides an in-depth exploration of 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt (TSP-d4), a widely adopted internal standard for aqueous samples. We will delve into the rationale behind its use, optimal concentration ranges for various applications, detailed protocols for stock solution and sample preparation, and critical considerations to mitigate potential analytical pitfalls such as protein binding and pH sensitivity. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals seeking to achieve reliable and reproducible quantitative data through NMR spectroscopy.
The Principle of Quantitative NMR and the Role of an Internal Standard
Quantitative NMR (qNMR) leverages the direct proportionality between the integral of a resonance signal and the number of corresponding nuclei in the sample. To translate this relative measure into an absolute concentration, an internal standard of a known concentration is introduced into the sample matrix. An ideal internal standard should:
-
Possess a simple spectrum with a sharp, well-resolved signal, preferably a singlet, in a region devoid of signals from the analyte(s) of interest.
-
Be chemically inert and not interact with the sample components.
-
Be soluble and stable in the deuterated solvent used.
-
Have a known chemical structure and be of high purity.
TSP, particularly its deuterated form (TSP-d4), has emerged as a primary choice for aqueous solutions, such as deuterium oxide (D₂O), due to its high solubility and a prominent singlet from the nine equivalent protons of the trimethylsilyl group at 0.0 ppm[1][2]. The deuteration at the propionate methylene groups eliminates interfering signals from the standard itself[3].
Navigating the Critical Choice: TSP vs. DSS
While TSP is a prevalent standard for aqueous samples, it is crucial to understand its characteristics in comparison to another common standard, 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS).
| Feature | Trimethylsilyl propionate (TSP) | 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) |
| Functional Group | Carboxylic acid | Sulfonic acid |
| pH Sensitivity | The chemical shift of the trimethylsilyl peak can be influenced by pH changes due to the proximity of the carboxylate group[4]. | The sulfonic acid group is a strong acid, making the chemical shift of the trimethylsilyl peak relatively insensitive to pH variations[4][5]. |
| Protein Binding | Prone to binding with proteins and other macromolecules, which can lead to signal broadening and a decrease in signal intensity, potentially causing quantification errors[6][7]. | Also known to interact with proteins, though the extent and nature of the interaction may differ from TSP[6]. |
| Common Applications | Widely used in metabolomics studies of biofluids with low protein concentrations like urine and cerebrospinal fluid[8][9]. | Often recommended for protein NMR studies and in samples where pH may vary[5]. |
Expert Insight: The choice between TSP and DSS is application-dependent. For metabolomic studies of samples with low protein content and well-controlled pH, TSP is a reliable standard. However, for protein-based samples or experiments where pH fluctuations are anticipated, DSS is generally the more robust option.
Recommended TSP Concentrations: A Data-Driven Approach
The optimal concentration of TSP is a balance between achieving a sufficient signal-to-noise ratio for the standard's peak and avoiding signal saturation or interference with the analyte signals. The intensity of the standard's signal should ideally not exceed that of the analyte peaks by a significant margin[10].
| Application | Sample Matrix | Typical Analyte Concentration | Recommended TSP-d4 Concentration | Rationale & Key Considerations |
| Metabolomics (e.g., cell extracts, urine) | D₂O-based buffers | Micromolar to low millimolar | 30 µM - 1 mM | A lower concentration is often sufficient for sensitive NMR instruments and avoids overshadowing low-abundance metabolite signals[11]. |
| Drug Discovery & Development (e.g., small molecule quantification) | D₂O, buffered solutions | Millimolar range | 0.5 mM - 5 mM | Higher concentrations may be necessary to match the signal intensity of the target compound, ensuring accurate integration. |
| Protein-Ligand Binding Studies (with caution) | D₂O-based buffers | Micromolar to millimolar | 0.1 mM - 1 mM | Use with extreme caution due to potential binding. Consider using a capillary insert containing TSP to avoid direct interaction[12]. |
Experimental Protocols: Ensuring Accuracy and Reproducibility
Preparation of a Concentrated TSP-d4 Stock Solution
A meticulously prepared stock solution is paramount for accurate and consistent results.
Materials:
-
3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt (TSP-d4), ≥98 atom % D
-
Deuterium oxide (D₂O), ≥99.9 atom % D
-
Analytical balance
-
Volumetric flask (e.g., 10 mL, Class A)
-
Pipettes and sterile, nuclease-free tips
Protocol:
-
Weighing: Accurately weigh a precise amount of TSP-d4 (e.g., 17.2 mg for a 10 mM stock solution) using an analytical balance.
-
Dissolution: Transfer the weighed TSP-d4 to a clean, dry 10 mL volumetric flask.
-
Solvent Addition: Add a portion of D₂O (approximately 7-8 mL) to the flask.
-
Mixing: Gently swirl the flask to dissolve the TSP-d4 completely. A brief sonication in a water bath can aid dissolution if necessary.
-
Volume Adjustment: Once fully dissolved and at room temperature, carefully add D₂O to the calibration mark of the volumetric flask.
-
Homogenization: Cap the flask and invert it multiple times (at least 10-15 times) to ensure a homogenous solution.
-
Storage: Transfer the stock solution to a clean, labeled vial and store at 2-8°C. For long-term storage, aliquoting and freezing at -20°C is recommended to prevent contamination and degradation.
Workflow for TSP-d4 Stock Solution Preparation
Caption: Workflow for preparing a 10 mM TSP-d4 stock solution.
Preparation of the Final NMR Sample
Materials:
-
Prepared TSP-d4 stock solution
-
Sample (e.g., metabolite extract, drug substance)
-
Deuterated buffer (if required)
-
High-quality 5 mm NMR tubes
-
Pipettes and sterile, nuclease-free tips
Protocol:
-
Sample Preparation: Prepare your sample by dissolving it in the appropriate volume of D₂O or a deuterated buffer. Ensure the sample is fully dissolved and free of particulate matter. Filtration through a small plug of glass wool in a Pasteur pipette is recommended.
-
TSP Addition: Add a calculated volume of the TSP-d4 stock solution to your prepared sample to achieve the desired final concentration. For example, to prepare a 500 µL sample with a final TSP-d4 concentration of 1 mM from a 10 mM stock, you would add 50 µL of the stock solution to 450 µL of your sample solution.
-
Homogenization: Thoroughly mix the final sample by gentle vortexing or by inverting the capped NMR tube several times. Insufficient mixing can lead to peak splitting of the standard[10].
-
Transfer to NMR Tube: Transfer the final mixture to a clean, high-quality 5 mm NMR tube.
-
Equilibration: Allow the sample to equilibrate to the spectrometer's temperature before acquiring data.
Workflow for Final NMR Sample Preparation
Caption: General workflow for preparing the final NMR sample with TSP-d4.
Troubleshooting and Advanced Considerations
-
Protein Binding: As previously mentioned, TSP can bind to macromolecules, leading to a broadened or diminished signal. If protein binding is suspected, consider the following:
-
Use DSS as an alternative standard[5].
-
Employ a capillary insert containing TSP, which physically separates the standard from the sample while still providing a reference signal[12]. Note that this method is not suitable for quantification where the standard must be in the same sample volume[12].
-
For referencing spectra of biofluids with high protein content like plasma or serum, it is common to reference the spectra to the anomeric proton of α-glucose at 5.233 ppm[8].
-
-
pH Sensitivity: The chemical shift of TSP can be affected by the pH of the sample. It is crucial to use a buffer system to maintain a constant and known pH, especially when comparing multiple samples[13]. For protein samples, a buffer concentration of 20-200 mM is often screened to find the most stabilizing condition[14].
-
Signal Intensity Variation: Variations in the TSP peak height between spectra can occur. While the absolute intensity can be influenced by shimming and other acquisition parameters, the ratio of the TSP integral to the analyte integral should remain constant for a given concentration. Ensure consistent sample preparation and acquisition parameters for a series of experiments[11].
-
Degassing: For precise measurements of relaxation times or Nuclear Overhauser Effect (NOE), it is advisable to degas the sample to remove dissolved oxygen, which is paramagnetic and can affect these measurements[10][15].
Conclusion
The accurate and reproducible quantification of molecules by NMR is critically dependent on the correct use of an internal standard. This compound (TSP-d4) is a valuable tool for qNMR in aqueous solutions, provided its properties and potential limitations are well understood. By following the detailed protocols and considering the expert insights provided in this guide, researchers can confidently prepare high-quality NMR samples, leading to reliable and accurate quantitative results that are essential for advancing scientific research and drug development.
References
-
NMRProcFlow. (n.d.). Spectra processing. Retrieved from [Link]
-
Reddit. (2017). Reference NMR to TMS or Residual Solvent Peak?. Retrieved from [Link]
-
Wikipedia. (n.d.). Protein chemical shift re-referencing. Retrieved from [Link]
-
Wikipedia. (n.d.). DSS (NMR standard). Retrieved from [Link]
-
JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind. Retrieved from [Link]
-
Yamazaki, T., & Nagayama, K. (1995). Appropriateness of DSS and TSP as internal references for (1)H NMR studies of molten globule proteins in aqueous media. Journal of Biomolecular NMR, 6(3), 303-306. Retrieved from [Link]
-
Proctor, C. J., et al. (2018). Developing and Standardising a Protocol for Quantitative Proton Nuclear Magnetic Resonance (1H-NMR) Spectroscopy of Saliva. Journal of Proteome Research, 17(4), 1459-1470. Retrieved from [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]
-
ResearchGate. (n.d.). Nuclear magnetic resonance (NMR) spectra of (a) synthetic TSP, (b) raw.... Retrieved from [Link]
-
Gowda, G. A. N., et al. (2008). A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments. Progress in Nuclear Magnetic Resonance Spectroscopy, 52(2-3), 133-177. Retrieved from [Link]
-
Emwas, A. H., et al. (2022). Systematic Review of NMR-Based Metabolomics Practices in Human Disease Research. Metabolites, 12(10), 960. Retrieved from [Link]
-
Lo, Y. C., et al. (2016). Optimization of protein samples for NMR using thermal shift assays. Journal of Biomolecular NMR, 65(3-4), 159-166. Retrieved from [Link]
-
ResearchGate. (n.d.). How to Prepare Samples for NMR. Retrieved from [Link]
-
Carl ROTH. (n.d.). 3-(Trimethylsilyl)propionic-2,2,3,3 acid sodium salt D4 (TSP-D4). Retrieved from [Link]
-
ResearchGate. (2019). Why TSP peak height seem to vary from spectrum to spectrum in 1D 1H NMR metabolomics?. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Sodium 3-(trimethylsilyl)(2,2,3,3-2H4)propionate. PubChem Compound Summary. Retrieved from [Link]
-
Wikipedia. (n.d.). Trimethylsilylpropanoic acid. Retrieved from [Link]
-
Chemistry Stack Exchange. (2022). Why does heavy water have two different solvent peaks with DSS and TSP?. Retrieved from [Link]
-
Pellecchia, M., et al. (2013). Binding site identification and structure determination of protein-ligand complexes by NMR. Nature Reviews Drug Discovery, 12(4), 211-220. Retrieved from [Link]
-
Wikipedia. (n.d.). Chemical shift. Retrieved from [Link]
-
Powers, R. (2014). Quantitative NMR Methods in Metabolomics. Current Metabolomics, 2(2), 91-109. Retrieved from [Link]
-
Carl ROTH. (n.d.). 3-(Trimethylsilyl)propionic-2,2,3,3 acid sodium salt D4 (TSP-D4). Retrieved from [Link]
-
Larda, S. T., et al. (2020). NMR Methods for Structural Characterization of Protein-Protein Complexes. Frontiers in Molecular Biosciences, 7, 7. Retrieved from [Link]
-
ResearchGate. (n.d.). Guidelines for the Use of Deuterium Oxide (D2O) in 1H NMR Metabolomics. Retrieved from [Link]
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- 15. researchgate.net [researchgate.net]
Application Note: Automated Trimethylsilyl Derivatization for High-Throughput GC-MS Analysis
Introduction: The Need for Speed and Precision in Chemical Analysis
In the realms of metabolomics, drug discovery, and clinical diagnostics, the ability to rapidly and reproducibly profile complex biological samples is paramount. Gas Chromatography-Mass Spectrometry (GC-MS) remains a gold-standard analytical technique, offering high chromatographic resolution and sensitive detection for a wide array of small molecules. However, a significant portion of biologically relevant compounds—including amino acids, organic acids, sugars, and fatty acids—are inherently non-volatile due to polar functional groups like hydroxyls, carboxyls, and amines.[1][2] This characteristic makes them unsuitable for direct GC-MS analysis, necessitating a chemical modification step known as derivatization.
Trimethylsilyl (TMS) derivatization is a cornerstone of GC-MS sample preparation. The process replaces active hydrogens on polar functional groups with a non-polar TMS [-Si(CH3)3] group, thereby increasing analyte volatility and thermal stability.[1][2] While effective, manual derivatization protocols are often laborious, time-consuming, and a significant source of analytical variability, especially in large-scale studies.[3][4] The instability of some TMS derivatives further complicates manual batch processing, as delays between derivatization and injection can lead to sample degradation and compromised data quality.[3][5]
This application note details a robust, fully automated protocol for TMS derivatization using a standard liquid handling robot. By automating this critical sample preparation step, laboratories can achieve significant improvements in throughput, reproducibility, and safety, freeing researchers to focus on data analysis and interpretation.[6][7][8] This automated workflow is designed to be a self-validating system, incorporating quality control measures to ensure data integrity from sample extraction to final analysis.
The Chemistry of Silylation: A Mechanistic Overview
Silylation is a nucleophilic substitution reaction where a proton from an active hydrogen-containing functional group (e.g., -OH, -COOH, -NH2, -SH) is replaced by a trimethylsilyl group. The general reaction is as follows:
R-XH + (CH3)3Si-Y → R-X-Si(CH3)3 + HY
Where R-XH is the analyte and (CH3)3Si-Y is the silylating agent.
The success of the derivatization hinges on the choice of the silylating agent. Several reagents are available, each with distinct reactivity profiles. For comprehensive metabolomic profiling, a powerful silylating agent is required to derivatize a wide range of functional groups, including sterically hindered ones.
Table 1: Comparison of Common Trimethylsilylating Reagents
| Reagent | Acronym | Key Characteristics | Byproducts |
| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Highly powerful and versatile silylating agent. Its byproducts are very volatile, minimizing chromatographic interference.[9][10] | N-methyltrifluoroacetamide |
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Similar silylating strength to MSTFA.[11] Also produces volatile byproducts.[12] | Mono(trimethylsilyl)trifluoroacetamide |
| N,O-Bis(trimethylsilyl)acetamide | BSA | A strong silylating agent, but its byproducts are less volatile than those of MSTFA or BSTFA, which can sometimes interfere with early eluting peaks.[12] | N-trimethylsilylacetamide, Acetamide |
| Trimethylchlorosilane | TMCS | Not typically used alone, but as a catalyst (e.g., 1% in BSTFA or MSTFA) to increase the reactivity of the primary silylating agent, especially for hindered groups like secondary alcohols and amides.[1][9] | HCl |
| N-Trimethylsilylimidazole | TMSI | Extremely powerful silylating agent, particularly effective for hydroxyl groups. However, it is highly moisture-sensitive. | Imidazole |
For most high-throughput applications, MSTFA with 1% TMCS is the reagent of choice. MSTFA is a strong TMS donor, and its byproducts are exceptionally volatile, ensuring they typically elute within the solvent front and do not interfere with analyte peaks.[9][10] The addition of 1% TMCS as a catalyst significantly enhances the reagent's silylating power, enabling the derivatization of otherwise difficult-to-react functional groups.[9]
The Two-Step Derivatization Strategy
For analytes containing carbonyl groups (aldehydes and ketones), such as reducing sugars, a two-step derivatization process is essential to prevent the formation of multiple derivative peaks from different tautomeric forms (e.g., ring-chain tautomerism).[4][13]
-
Methoximation: The sample is first treated with methoxyamine hydrochloride (MOX) in pyridine. This reaction converts carbonyl groups into their stable methoxime derivatives, locking the molecule in its open-chain form and preventing isomer formation during the subsequent silylation step.[13]
-
Silylation: The sample is then treated with MSTFA + 1% TMCS to derivatize all remaining active hydrogens (hydroxyls, carboxyls, amines).
This sequential, two-step approach is critical for achieving accurate and reproducible quantification of sugars and other keto-acids.[13]
Automated Derivatization Workflow
The automation of the derivatization process is achieved using a programmable liquid handling system (e.g., Hamilton STAR[14], Agilent Bravo[15], Beckman Coulter Biomek[7]). These systems provide precise and repeatable dispensing of reagents, heating, and mixing, which are critical for high-quality derivatization.[16][17] The workflow detailed below is designed for a 96-well plate format, maximizing throughput.
Caption: High-level overview of the automated two-step derivatization workflow.
Detailed Protocol: Automated Derivatization of Polar Metabolites in Plasma
This protocol outlines the automated preparation of 96 plasma samples, including extraction and derivatization, for GC-MS analysis.
Materials and Reagents
-
Reagents: Methoxyamine hydrochloride (MOX), Pyridine (anhydrous), N-Methyl-N-(trimethylsilyl)trifluoroacetamide + 1% Trimethylchlorosilane (MSTFA + 1% TMCS), Methanol (LC-MS grade), Chloroform (HPLC grade), Water (LC-MS grade).
-
Internal Standards (IS): A mixture of stable isotope-labeled compounds or non-endogenous compounds (e.g., 2-Isopropylmalic acid) to monitor extraction and derivatization efficiency.[5]
-
Hardware: Automated liquid handler with gripper, shaker/incubator module, and 96-channel pipetting head; Centrifuge with plate rotor; Nitrogen evaporator.
-
Labware: 96-well deep-well plates (2 mL), 96-well collection plates, pierceable plate seals, GC autosampler vials with inserts.
Step-by-Step Automated Protocol
The following steps are programmed into the liquid handler's control software.
Part A: Automated Metabolite Extraction
-
Sample Plating: Place 50 µL of each plasma sample into a 96-well deep-well plate. Include Process Blanks (water) and Quality Control (pooled plasma) samples across the plate.
-
Internal Standard Addition: The liquid handler adds 10 µL of the Internal Standard solution to every well.
-
Protein Precipitation & Phase Separation: The liquid handler adds 500 µL of a pre-mixed, ice-cold extraction solvent (e.g., Methanol/Chloroform/Water 5:2:2 v/v/v) to each well. The plate is sealed and agitated for 10 minutes.
-
Centrifugation: The plate is moved by the robotic gripper to a centrifuge and spun at 4,000 x g for 15 minutes at 4°C to pellet precipitated proteins.
-
Supernatant Transfer: The liquid handler carefully aspirates 100 µL of the polar supernatant (top layer) and transfers it to a new 96-well plate.
-
Drying: The plate containing the supernatant is moved to a nitrogen evaporator and dried completely. The dried extracts are now ready for derivatization.
Part B: Automated Derivatization
The following protocol is executed by the liquid handler on the plate of dried extracts.
Table 2: Automated Derivatization Liquid Handling Steps
| Step | Action | Reagent | Volume (µL) | Incubation Time | Incubation Temp. |
| 1 | Reconstitute & Methoximate | 20 mg/mL MOX in Pyridine | 20 | 90 min | 30°C |
| 2 | Silylate | MSTFA + 1% TMCS | 80 | 30 min | 37°C |
| 3 | Transfer to Vials | - | 100 | - | - |
-
Methoximation: The liquid handler adds 20 µL of the MOX reagent to each well. The plate is sealed and moved to the shaker/incubator module for 90 minutes at 30°C with agitation.[5]
-
Silylation: After the first incubation, the liquid handler adds 80 µL of MSTFA + 1% TMCS to each well. The plate is re-sealed and returned to the shaker/incubator for 30 minutes at 37°C with agitation.[5]
-
Transfer: Following silylation, the liquid handler transfers the final derivatized sample from each well into corresponding autosampler vials for immediate GC-MS analysis.
Self-Validation and Trustworthiness: The key to this protocol's trustworthiness is the "just-in-time" nature of automation. Each sample is derivatized and immediately queued for injection, minimizing the degradation of unstable TMS derivatives that can occur during manual batch processing.[3][4][5] Consistent incubation times and temperatures across all 96 samples, enforced by the robot, eliminate a major source of operator-induced variability.
Troubleshooting
Table 3: Troubleshooting Guide for Automated TMS Derivatization
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor peak shape or low intensity for known analytes | 1. Incomplete derivatization. 2. Degradation of derivatives. 3. Moisture contamination. | 1. Increase incubation time/temperature or reagent volume. Ensure TMCS catalyst is present. 2. Ensure samples are analyzed immediately after derivatization. 3. Use anhydrous solvents. Ensure reagents are fresh and stored under inert gas. Dry sample extracts completely before adding reagents. |
| Multiple peaks for a single compound (e.g., sugars) | 1. Incomplete methoximation. 2. Incomplete silylation.[4] | 1. Ensure MOX reagent is active and incubation is sufficient. 2. Optimize silylation conditions (time, temp). Check for competing reactions from matrix components.[18] |
| Systematic variation across the 96-well plate | 1. Temperature gradient in the incubator. 2. Evaporation from edge wells. | 1. Validate incubator temperature uniformity. 2. Use high-quality, pierceable plate seals. Consider avoiding the outermost wells for critical samples if edge effects persist. |
| Siloxane peaks in chromatogram (column bleed) | Excess TMCS or reagent harshness can damage the GC column over time. | Use a guard column. Ensure reagent excess is appropriate. MSTFA is known to be less damaging than other reagents.[9] |
Conclusion
Automating the trimethylsilyl derivatization workflow provides a robust solution to the challenges of manual sample preparation in high-throughput screening environments. This approach significantly enhances reproducibility, increases sample throughput, and improves laboratory safety by minimizing analyst exposure to hazardous reagents.[6][19] By integrating automated liquid handling with a carefully optimized two-step derivatization chemistry, researchers can generate high-quality, reliable GC-MS data for metabolomics, drug development, and other critical applications, confident in the integrity and consistency of their results.
References
-
MDPI. Automated Trimethyl Sulfonium Hydroxide Derivatization Method for High-Throughput Fatty Acid Profiling by Gas Chromatography–Mass Spectrometry . Available from: [Link]
-
ResearchGate. (PDF) Automated Trimethyl Sulfonium Hydroxide Derivatization Method for High-Throughput Fatty Acid Profiling by Gas Chromatography–Mass Spectrometry . Available from: [Link]
-
ResearchGate. (PDF) Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS . Available from: [Link]
-
ScienceDirect. Derivatization Methods in GC and GC/MS . Available from: [Link]
-
National Institutes of Health (NIH). Automated Sequential Derivatization for Gas Chromatography-[Orbitrap] Mass Spectrometry-based Metabolite Profiling of Human Blood-based Samples . Available from: [Link]
-
PubMed. Formation of multiple trimethylsilyl derivatives in the derivatization of 17alpha-ethinylestradiol with BSTFA or MSTFA followed by gas chromatography-mass spectrometry determination . Available from: [Link]
-
National Institutes of Health (NIH). Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS . Available from: [Link]
-
CHROMSPEC. Mastering Silylation: A Guide to MSTFA for GC-MS Analysis . Available from: [Link]
-
Beckman Coulter Life Sciences. Automated Liquid Handling Systems . Available from: [Link]
-
Royal Society of Chemistry. An automated high-throughput sample preparation method using double-filtration for serum metabolite LC-MS analysis . Available from: [Link]
-
Shimadzu. Analysis of Plasma Metabolites Using Gas-Chromatography Tandem Mass Spectrometry System with Automated TMS Derivatization . Available from: [Link]
-
ResearchGate. Optimization of Silylation for Parabens Determination by Gas Chromatography-Mass Spectrometry . Available from: [Link]
-
ResearchGate. Which is better MSTFA or BSTFA for derivatisation sugar and organic acid? . Available from: [Link]
-
ResearchGate. (PDF) Review: Derivatization in mass spectrometry—1. Silylation . Available from: [Link]
-
PubMed. Automated Sample Preparation and Data Collection Workflow for High-Throughput In Vitro Metabolomics . Available from: [Link]
-
Agilent Technologies. Automated Liquid Handling . Available from: [Link]
-
Zinsser Analytic. Automated Liquid Handler . Available from: [Link]
-
ScienceDirect. Cellular metabolomics: From sample preparation to high-throughput data analysis . Available from: [Link]
-
Hamilton Company. Automated Liquid Handling . Available from: [Link]
-
PubMed. Optimization of carbohydrate silylation for gas chromatography . Available from: [Link]
-
Agilent Technologies. High Throughput Workflow for Global Metabolomic Profiling of Biological Samples with RapidFire online SPE/MS system . Available from: [Link]
-
Mass Spectrometry Research Facility. Preparation of cell samples for metabolomics . Available from: [Link]
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting TSP Peak Shifting in NMR
Topic: Reasons for Trimethylsilyl propionate (TSP) peak shifting in NMR Content Type: Technical Support Guide & FAQs Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary: The TSP Reference Standard
Sodium 3-(trimethylsilyl)propionate-2,2,3,3-d4 (TSP) is the standard internal reference for aqueous
Unlike Tetramethylsilane (TMS), which is chemically inert in organic solvents, TSP possesses a carboxylate tail . This functional group renders it susceptible to pH variations, ionic strength, and molecular crowding. Furthermore, the hydrophobic trimethylsilyl headgroup makes TSP prone to non-specific binding with proteins (e.g., Albumin), leading to significant chemical shift perturbations (
This guide provides a systematic workflow to diagnose and resolve TSP peak shifting, ensuring the integrity of your spectral referencing.
Diagnostic Workflow (Decision Tree)
Use this decision tree to isolate the root cause of your reference peak instability.
Figure 1: Diagnostic logic flow for identifying the source of TSP chemical shift errors.
Technical Troubleshooting & FAQs
Issue 1: The "pH Drift" Phenomenon
Q: My TSP peak shifts significantly between samples. They are all aqueous, but the pH varies. Why is this happening?
A: TSP is a carboxylic acid derivative (3-trimethylsilylpropionic acid).[1][2][3] While often treated as "inert," it has a pKa of approximately 4.87 (similar to propionic acid).
-
Mechanism: Near its pKa, TSP exists in fast exchange between its protonated (COOH) and deprotonated (COO
) forms. The observed chemical shift is the population-weighted average of these two species. -
Impact: If your sample pH is between 4.0 and 6.0, small variations in pH will cause significant shifts in the TSP methyl signal. Even at neutral pH, high ionic strength can shift the equilibrium.
-
Corrective Action:
-
Buffer Strongly: Ensure all samples are buffered well away from the pKa (ideally pH > 7.0, e.g., Phosphate buffer pH 7.4).
-
Switch to DSS: Sodium 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) uses a sulfonic acid group (pKa < 1), making it pH-independent across the entire physiological range.
-
Issue 2: The "Disappearing" Reference (Protein Binding)
Q: I added TSP to my plasma/serum samples, but the peak is extremely broad or completely invisible. Where did it go?
A: This is a classic "Matrix Effect." TSP is amphiphilic; it has a hydrophobic head (trimethylsilyl) and a hydrophilic tail.
-
Mechanism: The hydrophobic trimethylsilyl group binds non-specifically to hydrophobic pockets in proteins (like Human Serum Albumin ) or intercalates into lipid micelles.
-
Consequence: When bound to a macromolecule, the rotational correlation time (
) of TSP increases dramatically. This causes rapid relaxation, leading to extreme line broadening. The signal becomes "NMR invisible" or appears as a broad hump in the baseline. -
Corrective Action:
-
Do NOT use internal TSP for plasma/serum.
-
Protocol: Use an External Standard (see Protocol A below) or the ERETIC method (Protocol B).
-
Issue 3: Temperature Fluctuations
Q: I am running variable temperature (VT) experiments. Can I trust TSP to stay at 0.00 ppm?
A: No. While the spectrometer "locks" on the deuterium signal (e.g., D
-
Data: TSP has a small but measurable temperature coefficient (
).[4] While smaller than the water shift (-11.9 ppb/K), it is not zero. -
Impact: In precise VT studies, referencing to internal TSP without correction can introduce systematic errors in determining amide proton temperature coefficients.
-
Corrective Action: For high-precision thermodynamics, reference to the solvent lock signal corrected for its known temperature dependence, or use a coaxial insert with a temperature-independent standard (like 100% TMS in a capillary, though susceptibility corrections apply).
Comparative Analysis: TSP vs. Alternatives
| Feature | TSP (this compound) | DSS (Dimethyl-silapentane-sulfonate) | TMS (Tetramethylsilane) |
| Solubility | Aqueous (High) | Aqueous (High) | Organic Solvents Only |
| pH Stability | Poor (Sensitive near pH 4-6) | Excellent (Stable pH 1-13) | N/A (Non-aqueous) |
| Protein Binding | High (Binds Albumin/Lipids) | Moderate (Binds some proteins) | N/A |
| Primary Use | General aqueous samples, Urine | Protein NMR, pH titrations | Organic synthesis, CDCl |
| Risk Factor | Peak shifting at acidic pH | Methylene peaks interfere at 0.6-3.0 ppm | Volatility |
Validated Protocols
Protocol A: External Referencing (Coaxial Insert)
Best for: Plasma, Serum, or samples with high protein content where TSP binding is unavoidable.
Materials:
-
Standard 5mm NMR tube.
-
Coaxial insert (e.g., Wilmad WGS-XBL or similar stem insert).
-
Reference Solution: 2 mM TSP in D
O.
Steps:
-
Prepare Analyte: Pipette 500 µL of your biofluid (plasma/serum) into the outer 5mm tube. Do not add TSP to this solution.
-
Prepare Reference: Fill the stem of the coaxial insert with ~60 µL of the Reference Solution (TSP/D
O). -
Assembly: Carefully insert the capillary into the outer tube. Ensure no air bubbles are trapped at the bottom of the insert.
-
Acquisition:
-
Lock and shim on the sample as usual.
-
The TSP signal will appear at 0.00 ppm (physically separated from proteins).
-
Note: You must account for the volume difference if quantifying. The TSP signal comes from a fixed, known volume in the capillary.
-
Protocol B: ERETIC (Electronic Reference)
Best for: Quantitative NMR (qNMR) without adding any chemicals.
Concept: The ERETIC (Electronic Reference To Access In Vivo Concentrations) method generates a synthetic electronic signal in the FID, or uses a pre-calibrated external reference spectrum.
Steps (Bruker TopSpin Workflow):
-
Calibration:
-
Application:
-
Insert your unknown sample (no internal standard needed).
-
Acquire spectrum using identical parameters (RG, P1, PL1) as the calibration.
-
In TopSpin: Analyze > ERETIC > Calculate Concentration.
-
-
Result: The software calculates the concentration of your unknown peaks based on the stored calibration factor, bypassing chemical interaction issues entirely.
Mechanistic Visualization: Protein-TSP Interaction
The following diagram illustrates why TSP signals broaden in metabolomics samples.
Figure 2: Kinetic mechanism of TSP binding to serum albumin, resulting in T2 relaxation broadening.
References
-
IUPAC Recommendations. Recommendations for the presentation of NMR data for publication in chemical journals. IUPAC.[7][8]
-
Wishart, D. S., et al. (1995). 1H, 13C and 15N chemical shift referencing in biomolecular NMR. Journal of Biomolecular NMR.
-
Akoka, S., et al. (1999). Concentration Measurement by Proton NMR Using the ERETIC Method. Analytical Chemistry.[6][9][10][11]
-
Beckonert, O., et al. (2007). Metabolic profiling, neuroprotective and neurotoxic effects of three isomers of monosodium glutamate. (Discusses TSP binding issues in metabolomics). Nature Protocols.
-
Wilmad-LabGlass. NMR Reference Standards and Coaxial Inserts Technical Guide.
Sources
- 1. 3-(TriMethylsilyl)propionic Acid SodiuM Salt(37013-20-0) 1H NMR spectrum [chemicalbook.com]
- 2. Sodium 3-(trimethylsilyl)(2,2,3,3-2H4)propionate | C6H13NaO2Si | CID 23688921 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Spectra processing |NMRProcFLow [nmrprocflow.org]
- 4. nmrwiki.org [nmrwiki.org]
- 5. umymfor.fcen.uba.ar [umymfor.fcen.uba.ar]
- 6. labs.chem.byu.edu [labs.chem.byu.edu]
- 7. Trimethylsilylpropanoic acid - Wikipedia [en.wikipedia.org]
- 8. Sodium 3-(trimethylsilyl)propionate | C6H13NaO2Si | CID 23666333 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Optimizing Trimethylsilyl Propionate for qNMR Accuracy
Welcome to the technical support guide for the accurate use of 3-(Trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt (TSP) in Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. As a primary reference standard for both chemical shift (δ=0.00 ppm) and concentration, the precise handling of TSP is paramount to achieving accurate and reproducible results.[1]
This guide, structured by our Senior Application Scientists, moves beyond simple protocols to explain the causality behind experimental choices. It is designed for researchers, scientists, and drug development professionals who encounter specific challenges in their qNMR workflows.
Troubleshooting Guide: Common TSP-Related Issues
This section addresses the most frequent and critical problems users face when using TSP as an internal standard. Each answer provides a diagnosis, the underlying scientific rationale, and a clear, actionable protocol to resolve the issue.
Q1: Why is my TSP peak broadened, weakened, or showing inconsistent intensity across samples?
Short Answer: This is a classic sign of TSP binding to macromolecules (like proteins or peptides) in your sample or potential adsorption to labware. This interaction reduces the population of free, rapidly tumbling TSP molecules, leading to signal broadening and a decrease in the integrated area, which causes an overestimation of your analyte's concentration.[2][3]
The Scientific Rationale: The sharp, intense singlet of TSP arises from the rapid, isotropic tumbling of the molecule in solution. When TSP binds to a large, slowly tumbling molecule such as a protein, its effective rotational correlation time increases dramatically. This leads to more efficient T2 relaxation, resulting in a much broader NMR signal. In many cases, the signal becomes so broad that it is lost in the baseline, effectively reducing the "visible" TSP concentration and compromising quantification.[4] Furthermore, TSP is known to adsorb to glass surfaces, which can alter its concentration in solution over time, especially from a stock solution.[5]
Actionable Protocol: Diagnosing and Mitigating TSP Binding
-
Visual Inspection: Compare the TSP peak in your analyte sample to a spectrum of TSP in the buffer alone. Significant line broadening (>2-3 Hz increase) is a strong indicator of binding.
-
Sample Pre-treatment (The Self-Validating System): For biological fluids like plasma, serum, or cell lysates with high protein content, you must remove macromolecules before adding the internal standard.
-
Method: Use ultrafiltration (e.g., with a 3 kDa molecular weight cut-off filter) or solvent precipitation (e.g., with cold acetonitrile or methanol).[3]
-
Validation Step: After protein removal, spike a known amount of TSP into the treated matrix and acquire a spectrum. The TSP peak should remain sharp. This validates your sample preparation method.
-
-
Analyte Concentration Dependence: One study observed that TSP binding to a peptide was significant at high peptide concentrations (~2 mM) but negligible when concentrations were reduced by an order of magnitude.[4] If your protocol allows, test a dilution of your sample to see if the binding effect is mitigated.
-
Address Adsorption: If you suspect adsorption is causing inconsistent intensity from a stock solution, prepare fresh TSP solutions regularly and consider using polypropylene tubes for long-term storage, as they can be less prone to adsorption than glass.[5]
Q2: Why has the chemical shift of my TSP peak moved from 0.00 ppm?
Short Answer: The chemical shift of TSP is sensitive to the sample's pH, temperature, and ionic strength. Deviations from 0.00 ppm indicate that the local chemical environment of your TSP standard is different from the ideal reference state, which can compromise the accuracy of chemical shift-based metabolite identification.
The Scientific Rationale: While the trimethylsilyl group itself is relatively inert, the propionate carboxyl group has a pKa of ~4.7. Changes in pH around this value will alter the protonation state of the carboxylate, which in turn influences the electron density across the molecule and subtly shifts the resonance of the trimethylsilyl protons. Similarly, temperature affects molecular motion and intermolecular interactions (e.g., hydration), which can also lead to minor but significant chemical shift changes.[6][7]
Actionable Protocol: Stabilizing the TSP Chemical Shift
-
Consistent Buffering is Mandatory: All samples, including calibration standards and analytes, must be prepared in a consistent, well-buffered solution.
-
Recommendation: A phosphate buffer is common. For metabolomics, a buffer concentration of 50-100 mM at a pH of 7.00 ± 0.02 is often recommended to ensure consistency with spectral databases.[3]
-
Causality: The buffer resists pH fluctuations caused by the sample itself, ensuring a stable chemical environment for both the TSP and the analytes.
-
-
Precise Temperature Control: Ensure the NMR spectrometer's temperature is well-calibrated and stable. A standard temperature of 298 K (25 °C) is recommended for consistency.[3] The chemical shift of water is highly temperature-dependent and can be used as a rough check, but proper instrument calibration is key.
-
Verify in a New Sample: If you observe a shift, prepare a fresh sample of TSP in your deuterated buffer. If the peak returns to 0.00 ppm, it suggests a matrix effect in your analyte sample was the cause. If the new sample also shows a shift, it may point to an issue with the spectrometer's referencing.
Q3: My analyte quantification is inaccurate. How do I determine if my TSP concentration is the problem?
Short Answer: Inaccurate quantification can stem from an inappropriate TSP concentration that leads to poor signal-to-noise ratios or falls outside the detector's linear dynamic range. The ideal scenario is for the integrated signal intensity of the TSP peak to be of a similar magnitude to the analyte peak being quantified.[8]
The Scientific Rationale: Accurate integration requires a high signal-to-noise (S/N) ratio; a S/N of at least 250:1 is recommended for integration errors below 1%.[9] If the TSP concentration is too low, its S/N will be poor, leading to imprecise integration. Conversely, if the TSP concentration is excessively high compared to the analyte, you risk detector saturation and non-linearity issues. The fundamental principle of qNMR relies on the direct proportionality between signal integral and molar concentration, and this holds true only within the linear range of the instrument's receiver.[10]
Actionable Protocol: Optimizing TSP Concentration
-
Estimate Analyte Concentration: Begin with an educated guess of your analyte's concentration.
-
Target a Molar Ratio: Aim for a molar ratio between the TSP and the analyte's target proton group that results in signals of roughly equivalent integral area. A signal intensity ratio of 1:1 is often recommended.
-
Perform a Concentration Titration: If unsure, create a series of samples with a fixed analyte concentration and varying TSP concentrations to find the optimal balance.
-
Check S/N and Relaxation Delay (T1):
-
Ensure the number of scans is sufficient to achieve a high S/N (>250:1) for both the TSP and analyte signals.[9]
-
Crucially , the relaxation delay (D1) must be set to at least 5-7 times the longest T1 relaxation time of any peak of interest in your spectrum (including TSP).[11] A short D1 will cause signals with long T1 values to become saturated, leading to underestimated integrals and inaccurate quantification. Use an inversion-recovery experiment to measure the T1 values in your actual sample matrix.
-
| Analyte Concentration | Recommended TSP Starting Concentration | Rationale |
| < 100 µM | 0.1 - 0.25 mM | Balances providing a clear TSP signal without overwhelming the analyte. May require more scans for S/N. |
| 100 µM - 1 mM | 0.5 - 1 mM | A common range for many metabolomics studies, providing robust S/N and good dynamic range compatibility.[3] |
| > 1 mM | 1 - 5 mM | Ensures the TSP signal intensity is comparable to the high-concentration analyte. |
Table 1: General guidelines for selecting a starting TSP concentration for qNMR experiments.
Frequently Asked Questions (FAQs)
Q1: What is the ideal concentration range for TSP in a qNMR experiment?
For most applications, particularly in metabolomics, a TSP concentration of 0.5–1 mM is a standard starting point.[3] However, the optimal concentration is always relative to your analyte. The goal is to achieve a signal intensity for the TSP peak that is comparable to the analyte signal you are quantifying. This ensures both peaks have a high signal-to-noise ratio and fall within the linear dynamic range of the spectrometer, which is critical for accurate integration.[8]
Q2: How do I prepare an accurate stock solution of TSP?
Accuracy starts here. Since all subsequent quantification relies on the TSP concentration, meticulous preparation is non-negotiable.
-
Use a Certified Reference Material (CRM): If possible, use TSP from a source that provides a certificate of analysis with a stated purity.[8]
-
Metrological Weighing: Use a calibrated microbalance. Do not use plastic weighing boats or spatulas, as static charges can introduce significant errors. Use glass vials and metal spatulas.
-
Solvent: Dissolve the TSP in high-purity deuterated water (D₂O) or your chosen deuterated buffer. Ensure complete dissolution by vortexing.
-
Storage: Store the stock solution in a tightly sealed vial at 4°C to minimize evaporation. As TSP can adsorb to glass, some labs prefer polypropylene vials for long-term storage.[5] Prepare fresh stock solutions regularly to ensure concentration accuracy.
Q3: When should I add TSP to my sample?
The timing of TSP addition depends entirely on your sample preparation workflow.
-
For samples requiring protein removal (e.g., plasma, serum): Add the TSP after the deproteinization step (e.g., after ultrafiltration or solvent precipitation and centrifugation). Adding it before will lead to co-precipitation or binding, invalidating your results.[3]
-
For "clean" samples (e.g., purified compounds, urine, saliva): TSP can be added directly. Many researchers prepare their NMR buffer with a known concentration of TSP, so it is added upon reconstitution of a dried sample or dilution of a liquid one.[2]
Q4: Are there situations where TSP is not a suitable standard? What are the alternatives?
Yes, TSP is not a universal solution. Avoid TSP when:
-
Analyte signals are near 0.00 ppm: This causes signal overlap, making integration impossible.[5]
-
Binding cannot be mitigated: In some complex biological matrices, even after sample prep, residual components may interact with TSP.
-
The sample is non-aqueous: TSP is highly soluble in water but not in most organic solvents.
Common Alternatives:
| Internal Standard | Common Solvents | Key Considerations |
| DSS (Sodium 2,2-dimethyl-2-silapentane-5-sulfonate) | D₂O, aqueous buffers | Very similar to TSP but can also bind to proteins. May offer slightly different chemical shifts for its other protons.[8] |
| Maleic Acid | D₂O, CD₃OD | Stable in neutral/acidic conditions but can hydrolyze at extreme pH. Signal is in the aromatic region (~6.3 ppm).[8] |
| Dimethyl Sulfone (DMSO₂) | D₂O, DMSO-d₆ | Provides a singlet around 3.1 ppm. Very stable and inert. |
| 1,4-Dinitrobenzene | CDCl₃, Acetone-d₆ | Useful for organic solvents, provides a sharp singlet in the downfield region (~8.4 ppm).[9] |
Table 2: A selection of alternative internal standards for qNMR.
Q5: What are the most critical NMR acquisition parameters for accurate quantification with TSP?
Beyond concentration, your acquisition parameters are the foundation of quantification.
-
Relaxation Delay (D1): This is arguably the most critical parameter. D1 must be at least 5 times (7 times is safer) the longest T1 of any signal being quantified, including TSP. Failure to do so leads to partial signal saturation and will systematically underestimate the concentration.[11]
-
Pulse Angle: Use a calibrated 90° pulse (p1) to maximize signal per scan. While a 30° pulse can be used with a shorter D1 for faster acquisition, it is less robust and requires careful validation.
-
Number of Scans (ns): Set to achieve a signal-to-noise ratio of at least 250:1 for the smallest integral of interest to keep integration error below 1%.[9]
-
Receiver Gain (rg): Set the receiver gain automatically on your sample to maximize the signal without causing ADC overflows (clipping the FID), which would destroy quantitativity.
Visualized Workflows
Troubleshooting TSP-Related qNMR Issues
A decision tree for diagnosing common issues in qNMR experiments using TSP.
Validated qNMR Sample Preparation Protocol
Workflow for preparing a qNMR sample with TSP, emphasizing critical validation points.
References
- King's Research Portal. (2018). Developing and Standardising a Protocol for Quantitative Proton Nuclear Magnetic Resonance (H-NMR) Spectroscopy of Saliva.
- Mai, N. P., et al. (2024). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. PubMed Central.
- ResolveMass Laboratories Inc. (n.d.).
- Amin, N., & Claridge, T. (2017). Quantitative NMR Spectroscopy. University of Oxford.
- Laatikainen, R., & Laatikainen, P. (n.d.).
- Jayawickrama, D. A., & Larive, C. K. (1999). Analysis of the (Trimethylsilyl)propionic Acid-β(12-28) Peptide Binding Equilibrium with NMR Spectroscopy. Analytical Chemistry.
- Hoffman, R. E. (2006). Standardization of chemical shifts of TMS and solvent signals in NMR solvents. Magnetic Resonance in Chemistry.
- Sigma-Aldrich. (2017).
- ResearchGate. (2020).
- University of Missouri-St. Louis. (n.d.). Quantitative Analysis of Juice Components by 1H NMR Spectroscopy.
- ResolveMass Laboratories Inc. (2025). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. YouTube.
- PubMed. (n.d.). Improving the efficiency of quantitative (1)H NMR: an innovative external standard-internal reference approach.
- Weizmann Institute of Science. (n.d.). Chemical shift referencing.
- NMRProcFLow. (n.d.). Spectra processing.
- MDPI. (n.d.). Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis.
Sources
- 1. Spectra processing |NMRProcFLow [nmrprocflow.org]
- 2. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 3. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of the (Trimethylsilyl)propionic Acid-β(12-28) Peptide Binding Equilibrium with NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. asdlib.org [asdlib.org]
- 6. epfl.ch [epfl.ch]
- 7. Chemical shift referencing [chem.ch.huji.ac.il]
- 8. resolvemass.ca [resolvemass.ca]
- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 10. Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis [mdpi.com]
- 11. youtube.com [youtube.com]
Technical Support Center: Preventing Trimethylsilyl propionate (TSP) Interaction with Proteins in NMR Samples
Welcome to the technical support center for Nuclear Magnetic Resonance (NMR) spectroscopy sample preparation. This guide is designed for researchers, scientists, and drug development professionals to address a common yet critical challenge: the interaction of the internal standard, 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid, sodium salt (TSP), with protein samples. Accurate chemical shift referencing is fundamental to NMR-based structural biology and metabolomics, and the binding of TSP to proteins can lead to significant artifacts, compromising data integrity.
This document provides in-depth technical guidance, troubleshooting advice, and validated protocols to help you mitigate and prevent these interactions, ensuring the accuracy and reproducibility of your NMR data.
Understanding the Problem: Why Does TSP Interact with Proteins?
Trimethylsilyl propionate (TSP) is widely used as an internal chemical shift reference (set to 0.00 ppm) in aqueous NMR samples due to its sharp, well-defined singlet from the nine equivalent methyl protons and its good solubility in water.[1] However, both TSP and a common alternative, 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS), have been shown to interact with proteins.[2][3] This interaction can lead to:
-
Chemical Shift Perturbations (CSPs): Binding of TSP to a protein alters its local chemical environment, causing a shift in its resonance.[4] This can lead to inaccurate referencing of the entire spectrum.
-
Signal Broadening: The interaction can lead to a broadening of the TSP signal, reducing the precision of chemical shift referencing.[5][6]
-
Inaccurate Quantification: In quantitative NMR (qNMR) studies, if the internal standard interacts with components of the sample, it can lead to an overestimation of metabolite concentrations.[5]
The primary drivers for this interaction are a combination of electrostatic and hydrophobic forces.[7][8][9]
-
Electrostatic Interactions: The carboxylate group of TSP can engage in electrostatic interactions with positively charged residues (e.g., lysine, arginine) on the protein surface.[9][10]
-
Hydrophobic Interactions: The trimethylsilyl group and the propylene chain of TSP are hydrophobic and can interact with nonpolar pockets or patches on the protein surface.[9][11]
These interactions are particularly problematic when studying proteins with significant charged or hydrophobic surface features, or proteins that exist in a "molten globule" state, which exposes more of the hydrophobic core.[2]
Visualizing the Interaction Mechanism
The following diagram illustrates the key forces driving the interaction between TSP and a protein molecule.
Caption: Dual nature of TSP-protein interactions.
Troubleshooting Guide & FAQs
This section addresses common issues encountered when using TSP with protein samples.
Q1: My TSP peak has shifted away from 0.00 ppm. What's happening?
A1: A shift in the TSP peak is a strong indicator of an interaction with your protein. The binding event alters the magnetic environment of the TSP protons, causing a chemical shift perturbation. The magnitude of the shift can depend on the concentration of the protein and the strength of the interaction.[2]
Q2: The TSP signal in my spectrum is broad and difficult to reference accurately. Why?
A2: Signal broadening occurs when a molecule exchanges between two or more states at an intermediate rate on the NMR timescale.[6] In this case, TSP is exchanging between a "free" state in solution and a "bound" state on the protein surface. This broadening can significantly reduce the precision of your chemical shift referencing.
Q3: I'm working with a highly charged protein. Is TSP a suitable reference?
A3: For proteins with a high density of surface charges, particularly positive charges, TSP may not be the ideal choice. The carboxylate group of TSP can lead to significant electrostatic interactions.[9] In such cases, consider using an alternative reference standard like DSS, which has a sulfonate group instead of a carboxylate and is less sensitive to pH changes.[12][13] However, be aware that DSS can also interact with proteins, though the mechanism may differ.[7]
Q4: Can I just use a lower concentration of TSP to avoid interaction?
A4: While reducing the TSP concentration might lessen the overall population of bound TSP, it may not eliminate the interaction entirely, especially if the binding affinity is high. A lower concentration will also result in a lower signal-to-noise ratio for the reference peak, which can make precise referencing more challenging. The optimal approach is to select a reference compound that has minimal interaction with your specific protein.
Q5: Are there any sample conditions I can change to reduce TSP binding?
A5: Yes, modifying the sample buffer conditions can sometimes help.
-
Ionic Strength: Increasing the salt concentration (e.g., NaCl or KCl) in your buffer can screen electrostatic interactions, potentially reducing the binding of TSP to charged residues.
-
pH: The charge state of both your protein and TSP is pH-dependent. TSP is a weak acid, making it more sensitive to pH changes.[12] Adjusting the pH might alter the interaction, but this must be done carefully to avoid compromising protein stability and function.
-
Co-solvents: The addition of certain co-solvents, such as glycerol or sugars, can stabilize proteins and are generally excluded from the protein surface.[14][15][16][17] This preferential exclusion might also disfavor the binding of TSP. However, the effect of co-solvents can be complex and should be empirically tested.
Prevention Strategies and Experimental Protocols
The most robust solution to TSP-protein interactions is to choose a referencing method that physically separates the standard from the protein or to use an alternative, less interactive standard.
Strategy 1: Physical Separation of the Internal Standard
This is the most reliable method to prevent direct interaction between the reference compound and the protein.
Protocol 1: Using a Coaxial Insert
In this method, the reference standard is placed in a sealed capillary insert, which is then placed inside the main NMR tube containing the protein sample.[3]
Materials:
-
NMR tube (e.g., 5 mm)
-
Coaxial insert (matched to the NMR tube)
-
Protein sample in deuterated buffer
-
Reference standard solution (e.g., 1 mM TSP or DSS in the same deuterated buffer)
Step-by-Step Methodology:
-
Prepare the Reference Solution: Dissolve TSP or DSS in the same deuterated buffer as your protein sample to a concentration of approximately 1 mM.
-
Fill the Coaxial Insert: Carefully fill the capillary insert with the reference solution. Ensure there are no air bubbles.
-
Seal the Insert: Seal the open end of the insert according to the manufacturer's instructions (e.g., with a plug or by flame sealing for permanent use).
-
Prepare the Protein Sample: Prepare your protein sample in the main NMR tube to the desired concentration. A typical sample volume for a 5 mm tube is 500-600 µL.[18][19]
-
Assemble the Sample: Gently place the sealed coaxial insert into the NMR tube containing the protein sample.
-
Acquire Data: Proceed with your NMR experiment. The spectrum will show a separate, sharp signal from the reference compound in the insert, free from any interaction with the protein.
Caption: Workflow for using a coaxial insert.
Strategy 2: Choosing an Alternative Internal Standard
If using a coaxial insert is not feasible, selecting an alternative, less interactive standard is the next best option.
| Standard | Chemical Name | Key Properties |
| TSP | 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid, sodium salt | Carboxylate group, sensitive to pH, known to interact with proteins via electrostatic and hydrophobic forces.[6][12] |
| DSS | 4,4-dimethyl-4-silapentane-1-sulfonic acid | Sulfonate group, less sensitive to pH than TSP.[13] Recommended for most protein NMR, but can still interact with proteins, especially via hydrophobic interactions.[7] |
| DSA | 4,4-dimethyl-4-silapentane-1-ammonium trifluoroacetate | Cationic head group designed to minimize interaction with cationic protein surfaces. Shows significantly less binding than TSP or DSS in many cases.[3] |
Protocol 2: Sample Preparation with an Alternative Standard (DSS or DSA)
Materials:
-
Protein of interest
-
Deuterated buffer (e.g., 90% H₂O / 10% D₂O with appropriate salts and pH)
-
Alternative internal standard (DSS or DSA) stock solution (e.g., 10 mM in D₂O)
Step-by-Step Methodology:
-
Prepare the Protein Sample: Dissolve the lyophilized protein in the deuterated buffer to the desired final concentration (e.g., 0.1-1.0 mM).
-
Add the Internal Standard: Add a small aliquot of the DSS or DSA stock solution to the protein sample to achieve a final concentration of approximately 0.5-1.0 mM.[20]
-
Mix Thoroughly: Gently vortex or pipette the sample up and down to ensure homogeneity.
-
Transfer to NMR Tube: Transfer the final sample to an NMR tube.[18]
-
Equilibrate and Acquire: Allow the sample to equilibrate at the desired temperature in the spectrometer before acquiring data.
-
Validate: Check the line width and chemical shift of the reference signal. A sharp singlet at 0.00 ppm is expected. If significant broadening or shifting is observed, interaction may still be occurring, and the coaxial insert method should be considered.
Concluding Remarks
The interaction of TSP with proteins is a significant potential source of error in NMR spectroscopy. By understanding the underlying chemical principles of this interaction—a combination of electrostatic and hydrophobic forces—researchers can make informed decisions to mitigate these effects. The most effective strategy is the physical separation of the reference standard using a coaxial insert, which completely eliminates direct interaction. When this is not practical, the careful selection of an alternative standard, such as DSS or the minimally interactive DSA, provides a viable solution. By implementing these troubleshooting and prevention strategies, you can enhance the quality and reliability of your NMR data, leading to more accurate structural and functional insights.
References
-
Wikipedia. (n.d.). DSS (NMR standard). Retrieved from [Link]
-
ResearchGate. (n.d.). Stacked 1 H NMR spectra of the trimethylsilyl resonance of (a) DSA and.... Retrieved from [Link]
-
Wuthrich, K., & Mabuchi, H. (1983). Appropriateness of DSS and TSP as internal references for (1)H NMR studies of molten globule proteins in aqueous media. PubMed. Retrieved from [Link]
-
Wikipedia. (n.d.). Protein chemical shift re-referencing. Retrieved from [Link]
-
ResearchGate. (2015). Do internal standards in NMR interfere with proteins present in the sample? Retrieved from [Link]
-
UC Santa Barbara. (n.d.). Chemical Shift Referencing. Retrieved from [Link]
-
Vaynberg, J., et al. (2020). NMR Methods for Structural Characterization of Protein-Protein Complexes. Frontiers in Molecular Biosciences. Retrieved from [Link]
-
NMRProcFlow. (n.d.). Spectra processing. Retrieved from [Link]
-
Raines, J. A., et al. (2018). Concentration-dependent changes to diffusion and chemical shift of internal standard molecules in aqueous and micellar solutions. PubMed. Retrieved from [Link]
-
Arakawa, T., & Timasheff, S. N. (2006). Protein–solvent interaction. PMC - NIH. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Trimethylsilyl tag for probing protein–ligand interactions by NMR. Retrieved from [Link]
-
ResearchGate. (2020). What are preferable internal and external standards other than TSP in NMR-matabolomics of cancer cells? Retrieved from [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
Massi, F., et al. (2019). Networks of electrostatic and hydrophobic interactions modulate the complex folding free energy surface of a designed βα protein. PubMed. Retrieved from [Link]
-
Cavalli, A., et al. (2007). Protein structure determination from NMR chemical shifts. PMC - NIH. Retrieved from [Link]
-
ResearchGate. (n.d.). Protein retention due to hydrophobic, electrostatic, and both.... Retrieved from [Link]
-
Veglia, G., & Lim, K. (2001). Analysis of the (Trimethylsilyl)propionic Acid-β(12-28) Peptide Binding Equilibrium with NMR Spectroscopy. PubMed. Retrieved from [Link]
-
Arakawa, T., et al. (2024). The contrasting roles of co-solvents in protein formulations and food products. PubMed. Retrieved from [Link]
-
Taylor & Francis eBooks. (n.d.). Preferential Interactions of Water and Cosolvents with Proteins. Retrieved from [Link]
-
YouTube. (2023). Electrostatic interaction between a protein and an electrode. Retrieved from [Link]
-
NIH. (n.d.). Electrostatic and Hydrophobic Interactions Differentially Tune Membrane Binding Kinetics of the C2 Domain of Protein Kinase Cα. Retrieved from [Link]
-
Bandyopadhyay, S., et al. (2012). Cosolvent effects on protein stability. PubMed - NIH. Retrieved from [Link]
Sources
- 1. Spectra processing |NMRProcFLow [nmrprocflow.org]
- 2. Appropriateness of DSS and TSP as internal references for (1)H NMR studies of molten globule proteins in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | NMR Methods for Structural Characterization of Protein-Protein Complexes [frontiersin.org]
- 5. researchgate.net [researchgate.net]
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- 7. Concentration-dependent changes to diffusion and chemical shift of internal standard molecules in aqueous and micellar solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Networks of electrostatic and hydrophobic interactions modulate the complex folding free energy surface of a designed βα protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. Electrostatic and Hydrophobic Interactions Differentially Tune Membrane Binding Kinetics of the C2 Domain of Protein Kinase Cα - PMC [pmc.ncbi.nlm.nih.gov]
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- 20. Chemical Shift Referencing [nmr.chem.ucsb.edu]
Technical Support Center: Optimizing Trimethylsilyl (TMS) Derivatization for GC-MS Analysis
A Guide for Researchers, Scientists, and Drug Development Professionals
The Foundation of TMS Derivatization: Why and How it Works
Many biologically relevant molecules, such as amino acids, organic acids, sugars, and fatty acids, are inherently non-volatile due to their polar functional groups (e.g., -OH, -COOH, -NH2, -SH).[1][2] Direct analysis of these compounds by GC-MS is often impossible as they would decompose at the high temperatures required for vaporization.[3] Derivatization is a chemical modification process that converts these non-volatile compounds into more volatile and thermally stable derivatives suitable for GC-MS analysis.[1]
The most common approach is silylation, where an active hydrogen in a polar functional group is replaced by a trimethylsilyl (TMS) group, -Si(CH3)3.[1][3] This process effectively "masks" the polar groups, reducing intermolecular hydrogen bonding and allowing the molecule to enter the gas phase at lower temperatures.[1]
The Mechanism: A Two-Step Process for Comprehensive Analysis
For many complex biological samples, a two-step derivatization process is employed to ensure comprehensive and accurate analysis of a wide range of metabolites.[4][5]
Step 1: Methoximation
This initial step is crucial for compounds containing carbonyl groups (aldehydes and ketones), such as sugars.[2][5] Methoximation with a reagent like methoxyamine hydrochloride (MOX) in pyridine prevents the formation of multiple TMS derivatives from different tautomeric or ring forms of the same sugar, simplifying the resulting chromatogram.[5]
Step 2: Silylation
Following methoximation, a silylating reagent is added to replace the active hydrogens on hydroxyl, carboxyl, amino, and thiol groups with a TMS group.[5] Common silylating agents include N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with the addition of a catalyst like Trimethylchlorosilane (TMCS).[4][6]
Frequently Asked Questions (FAQs)
Q1: What is the purpose of adding a catalyst like TMCS to my silylating reagent?
A1: A catalyst like Trimethylchlorosilane (TMCS) is added to increase the reactivity of the primary silylating agent (e.g., BSTFA or MSTFA).[3] It is particularly useful for derivatizing sterically hindered or less reactive functional groups, ensuring a more complete and faster reaction.
Q2: My TMS derivatives seem to be degrading over time in the autosampler. What can I do to improve their stability?
A2: TMS derivatives are notoriously susceptible to hydrolysis.[6] Even trace amounts of moisture in your sample or solvent can cause the derivatives to revert to their original form. To mitigate this:
-
Ensure absolute dryness: Thoroughly dry your sample extracts before adding the derivatization reagents.[6] Use high-purity, anhydrous solvents.
-
Immediate analysis: Analyze the derivatized samples as soon as possible.[5][6] The longer they sit, the greater the chance of degradation.
-
Automated derivatization: If available, use a robotic autosampler that performs the derivatization immediately before injection.[5][6] This minimizes the time the derivatives are exposed to potential contaminants and improves reproducibility.[5][7]
Q3: I see multiple peaks for a single sugar analyte in my chromatogram. What is the cause and how can I fix it?
A3: The presence of multiple peaks for a single sugar is often due to incomplete methoximation, allowing the sugar to exist in different isomeric forms (anomers or ring structures), each of which can be derivatized to produce a different peak.[5] To resolve this:
-
Optimize methoximation: Ensure the methoximation step is complete by adjusting the reaction time and temperature. A common starting point is 90 minutes at 30-37°C.[6][7]
-
Sufficient reagent: Use an adequate amount of the methoximation reagent.
In some cases, incomplete silylation can also lead to multiple peaks for a single analyte.[5]
Q4: Which silylating reagent is better, MSTFA or BSTFA?
A4: Both MSTFA and BSTFA are powerful silylating agents. The choice often depends on the specific application and analytes of interest.
-
MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide): Its byproducts are highly volatile and often elute with the solvent front, minimizing interference with early-eluting analyte peaks.[1] This makes it a popular choice for broad metabolomic profiling.[8]
-
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide): This is also a very effective reagent.[4] When used with a catalyst like TMCS, it can derivatize a wide range of functional groups.[3][4] Its byproducts may sometimes interfere with very early eluting peaks.[1]
For most applications, MSTFA with 1% TMCS is a robust and widely used choice.[4][6]
Troubleshooting Guide: Common Problems and Solutions
| Problem | Potential Causes | Solutions |
| Low or no derivatization | 1. Presence of moisture in the sample or reagents. 2. Insufficient reagent concentration. 3. Inadequate reaction time or temperature. 4. Sample residue not dissolving in the derivatization reagent.[9] | 1. Ensure all samples, glassware, and solvents are anhydrous. Store reagents under inert gas and with a desiccant. 2. Use a sufficient excess of the silylating reagent. A general rule is a 2:1 molar ratio of reagent to active hydrogens. 3. Optimize reaction conditions. Heating can increase the reaction rate, but be mindful of the thermal stability of your analytes.[3] 4. Add a solvent like pyridine to first dissolve the dried sample extract before adding the silylating agent.[9] |
| Poor peak shape (tailing) | 1. Active sites on the GC liner, column, or injection port. 2. Incomplete derivatization, leaving polar groups exposed.[10] 3. Co-elution with matrix components. | 1. Use a deactivated GC liner and ensure proper column installation. Regular maintenance is key. 2. Re-optimize the derivatization protocol to ensure complete reaction (see above). 3. Adjust the GC temperature program to improve separation. Consider a more thorough sample cleanup procedure. |
| Derivative instability | 1. Hydrolysis due to moisture.[6] 2. Thermal degradation in the GC inlet.[10] | 1. Strictly adhere to anhydrous conditions and analyze samples promptly after derivatization.[5][6] 2. Optimize the GC inlet temperature. A lower temperature may be sufficient for volatile TMS derivatives and can prevent degradation. |
| Matrix effects (signal suppression or enhancement) | 1. High concentrations of matrix components affecting derivatization efficiency.[10] 2. Co-eluting matrix compounds interfering with ionization in the MS source.[10] | 1. Dilute the sample extract if possible. 2. Improve sample cleanup to remove interfering matrix components. 3. Use stable isotope-labeled internal standards that co-elute with the analytes to compensate for matrix effects. |
Detailed Experimental Protocols
Protocol 1: Standard Two-Step Derivatization for Metabolomics
This protocol is a widely used method for the analysis of a broad range of metabolites in biological extracts.
Materials:
-
Dried sample extract in a GC vial
-
Methoxyamine hydrochloride (MOX) in pyridine (20 mg/mL)
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (MSTFA + 1% TMCS)
-
Thermomixer or heating block
-
Vortex mixer
Procedure:
-
Methoximation: a. To the completely dried sample extract, add 50 µL of MOX in pyridine solution. b. Tightly cap the vial and vortex for 1 minute. c. Incubate the mixture at 37°C for 90 minutes with gentle shaking.[6][7]
-
Silylation: a. After cooling to room temperature, add 80 µL of MSTFA + 1% TMCS to the vial. b. Tightly cap the vial and vortex for 1 minute. c. Incubate the mixture at 37°C for 30-60 minutes with gentle shaking.[6][7][9]
-
Analysis: a. After cooling, centrifuge the vial to settle any precipitate. b. Transfer the supernatant to a new GC vial with an insert. c. Analyze by GC-MS immediately.[5][6]
Visualization of the Derivatization Workflow
Caption: Standard two-step derivatization workflow for GC-MS.
Visualization of the Chemical Reactions
Caption: Simplified chemical reactions in derivatization.
References
- GC-MS Analysis and PLS-DA Validation of the Trimethyl Silyl-Derivatization Techniques.
- Fully Automated Online Trimethylsilyl (TMS) Derivatization Protocol for Metabolite Profiling Using an Orbitrap GC-MS and High Resolution Accurate Mass Metabolomics Library. Thermo Fisher Scientific.
- Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chrom
- GC Derivatiz
- A Guide to Derivatization Reagents for GC. Bulletin 909A, Supelco.
- Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS. PMC.
- Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatiz
- The Use of Derivatization Reagents for Gas Chrom
- Derivatization for GC-MS analysis?.
- GC-MS Analysis and PLS-DA Validation of the Trimethyl Silyl-Derivatization Techniques.
- What reagents to use for derivatization by trimethylsilyl
- GC Derivatiz
- Analysis of Plasma Metabolites Using Gas-Chromatography Tandem Mass Spectrometry System with Automated TMS Derivatiz
- Can anyone help me troubleshoot problems in sample derivatization in GC-MS?.
- Optimization of an untargeted method for metabolomics and lipidomics profiling of cells using GC×GC-TOFMS. ORBi.
Sources
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. researchgate.net [researchgate.net]
- 3. gcms.cz [gcms.cz]
- 4. thescipub.com [thescipub.com]
- 5. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. gcms.cz [gcms.cz]
- 8. orbi.uliege.be [orbi.uliege.be]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Troubleshooting incomplete silylation with Trimethylsilyl propionate
Technical Support Center: Optimizing Silylation for Trimethylsilyl Propionate Analysis
Scope & Disambiguation
Before proceeding, we must address a critical nomenclature ambiguity in your query regarding "this compound."
Are you using TMSP as a Reagent or an Analyte?
-
Scenario A: You are analyzing Propionic Acid (SCFA). You are trying to convert Propionic Acid into This compound (TMS-Propionate) for GC-MS analysis using a silylating reagent (e.g., MSTFA, BSTFA), but the reaction is incomplete or yields are low.
-
Status:This is the primary focus of this guide. This is a common challenge due to the high volatility of SCFA derivatives.
-
-
Scenario B: You are using "this compound" as a Reagent. [1]
-
Status:Stop immediately. Sodium 3-(trimethylsilyl)propionate-d4 (TMSP) is an NMR reference standard, not a silylation reagent. It cannot silylate other compounds.
-
Correction: If you need a silylating reagent, you likely intended to use TMSI (Trimethylsilylimidazole) or MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide).
-
The Chemistry of Incompletion (Diagnostics)
"Incomplete silylation" of propionic acid is rarely due to slow reaction kinetics; it is almost always due to Volatility Loss or Hydrolysis .
Root Cause Analysis: Why is my TMS-Propionate peak missing?
| Failure Mode | Mechanism | Diagnostic Sign |
| Volatile Loss | TMS-Propionate (BP ~122°C) evaporates during solvent removal or heating. | Internal standards are present, but SCFA peaks are missing. |
| Moisture Hydrolysis | Water in the sample reacts with MSTFA/BSTFA before the analyte does. | Large peaks for siloxanes (hexamethyldisiloxane); "Snow" in the liner. |
| Reagent Exhaustion | The sample contains too many active protons (sugars, amines) consuming all reagent. | No derivatization of any analytes; presence of free acids. |
| Steric Hindrance | (Less likely for propionate) The silyl group cannot access the site. | Only relevant for branched acids; resolved by adding catalyst (TMCS). |
Troubleshooting Workflows (Visualized)
The following decision tree outlines the logical path to identify the cause of low recovery.
Figure 1: Diagnostic logic for identifying the root cause of SCFA silylation failure. Blue nodes indicate decision points; Grey/Green nodes indicate solutions.
Optimized Protocols & Solutions
Protocol A: The "Direct Inject" Method (For MSTFA/BSTFA)
Best for: When you must use standard TMS reagents.
The Critical Error: Researchers often dry down the reaction mixture to switch solvents. Never evaporate TMS-propionate mixtures. The derivative is as volatile as the solvent.
-
Sample Prep: Acidify sample (pH < 2) and extract into Ethyl Acetate or Dichloromethane (avoid alcohols).
-
Drying: Add anhydrous
to the extract. Water is the enemy. -
Derivatization:
-
Take 100
L of supernatant.[2] -
Add 50
L MSTFA + 1% TMCS (Catalyst is mandatory for speed). -
Incubate: 60°C for 30 minutes in a crimped vial.
-
-
Analysis: Inject 1
L of the reaction mixture directly . Do not blow down. Do not exchange solvent.
Protocol B: The "TBDMS" Alternative (Highly Recommended)
Best for: Robustness and stability.
If TMS-propionate is too volatile, switch to MTBSTFA (N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide). This adds a tert-butyldimethylsilyl (TBDMS) group instead of a trimethylsilyl (TMS) group.
-
Advantage: TBDMS derivatives are hydrolytically stable (100x more than TMS) and have higher boiling points, preventing evaporative loss [1].
-
Mass Spec Signature: Look for the
ion (Loss of t-butyl group), which is often the base peak.
Frequently Asked Questions (Technical)
Q1: I see a large peak for the reagent, but no propionate. Is the reagent bad? A: If you see the reagent peak (MSTFA), the reagent is good. This confirms reaction failure , not reagent degradation. For propionic acid, this usually means the acid was not in the organic phase (pH issue) or it evaporated before the reagent was added. Ensure sample pH is < 2 prior to extraction.
Q2: Can I use Pyridine as a solvent? A: Yes, Pyridine is an excellent acid scavenger. However, Pyridine tails badly on non-polar GC columns (e.g., DB-5). If you use Pyridine, you must not evaporate it (due to SCFA volatility). We recommend Acetonitrile (ACN) if your sample is strictly anhydrous, as ACN forms an azeotrope with water that can interfere if not dry [2].[3]
Q3: Why is my peak area not linear with concentration? A: Silylation of SCFAs is prone to "discrimination" in the GC inlet.
-
Fix: Use a split injection (10:1 or higher) rather than splitless.
-
Fix: Check for "activity" in the liner. Glass wool can de-silylate sensitive esters. Use deactivated quartz wool or a wool-free liner.
Q4: Is there a better method than silylation for Propionate? A: Yes. Alkyl Chloroformate Derivatization (MCF/ECF) is superior for SCFAs in aqueous matrices.
-
Mechanism:[4][5][6][7] Propionic Acid + Propyl Chloroformate
Propyl Propionate. -
Benefit: Works directly in water/biological fluids; reaction takes seconds; products are stable [3].
Mechanistic Visualization
Understanding the reaction helps troubleshoot the interference.
Figure 2: Competitive reaction pathways. Note that water reacts with MSTFA faster than Propionic Acid does, leading to reagent exhaustion (Siloxane formation).
References
-
Halket, J. M., & Zaikin, V. G. (2003).[8] Derivatization in mass spectrometry—1. Silylation. European Journal of Mass Spectrometry, 9(1), 1–21.[8]
-
Little, J. L. (1999). Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them. Journal of Chromatography A, 844(1-2), 1-22.
-
Smart, K. F., et al. (2010). Analytical platform for metabolome analysis of microbial cells using methyl chloroformate derivatization followed by gas chromatography-mass spectrometry. Nature Protocols, 5(10), 1709–1729.
-
Sakata, T. (2019).[9] Pitfalls in short-chain fatty acid research: A methodological review. Animal Science Journal, 90(1), 3-13.[9]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. epub.ub.uni-greifswald.de [epub.ub.uni-greifswald.de]
- 7. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pitfalls in short-chain fatty acid research: A methodological review - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Trimethylsilyl Propionate Derivatization
Welcome to the technical support guide for trimethylsilyl propionate (TMSP) derivatization. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of silylation, a critical technique for enhancing the volatility and stability of analytes for gas chromatography-mass spectrometry (GC-MS) analysis. This guide provides in-depth, experience-based solutions to common side reactions and byproduct formations encountered during TMSP derivatization.
Frequently Asked Questions (FAQs)
Q1: I'm observing multiple peaks for a single analyte in my chromatogram. What could be the cause?
A1: The presence of multiple peaks for a single compound is a frequent issue and often points to incomplete derivatization. This can arise from several factors:
-
Insufficient Reagent: The silylating reagent should be in excess to drive the reaction to completion. A general guideline is to use at least a 2:1 molar ratio of the derivatizing agent to the active hydrogens in your analyte.
-
Suboptimal Reaction Conditions: Time and temperature are critical parameters. While some analytes derivatize quickly at room temperature, others, like amides or sterically hindered compounds, may require elevated temperatures and longer reaction times.
-
Presence of Moisture: Silylating reagents are highly sensitive to water. Moisture can consume the reagent and hydrolyze the newly formed derivatives, leading to a mix of derivatized and underivatized analyte. Ensure all solvents and samples are anhydrous.
-
Analyte Structure: The reactivity of functional groups towards silylation generally follows the order: alcohols > phenols > carboxylic acids > amines > amides. Steric hindrance around the active hydrogen will also slow down the reaction. For example, tertiary alcohols are less reactive than primary alcohols.
Troubleshooting Workflow for Incomplete Derivatization
Caption: Troubleshooting flowchart for incomplete derivatization.
Q2: I've identified unexpected peaks in my chromatogram that are not related to my analyte. What are these artifacts and how can I avoid them?
A2: These unexpected peaks are often referred to as artifacts, which are byproducts formed from reactions involving the derivatizing reagent, solvents, or contaminants. Common sources of artifacts include:
-
Reagent Self-Reaction: The derivatizing reagent can sometimes react with itself or its byproducts.
-
Solvent Interactions: Certain solvents can react with the silylating reagent. For example, N,N-Dimethylformamide (DMF) can lead to artifact formation.
-
Contaminants: The presence of inorganic reagents, acids, or bases in your sample can catalyze side reactions.
To minimize artifact formation, consider the following:
-
Reagent Choice: Different silylating reagents have varying reactivities and byproduct profiles. For instance, artifacts formed with BSA might be reduced by switching to BSTFA.
-
Solvent Selection: Use high-purity, non-reactive solvents. If possible, conduct the reaction neat (without solvent).
-
Sample Purity: Ensure your sample is free from contaminants that could interfere with the derivatization reaction.
Q3: My derivatized samples seem to degrade over time, leading to poor reproducibility. How can I improve the stability of my derivatives?
A3: The stability of trimethylsilyl derivatives can be a concern, as they are susceptible to hydrolysis. To enhance stability and ensure reproducibility, especially in automated systems, consider these points:
-
Minimize Time to Analysis: Analyze the derivatized samples as soon as possible. Automated systems that overlap sample derivatization with GC-MS run time can significantly reduce the degradation of unstable metabolites.
-
Strict Anhydrous Conditions: As mentioned before, moisture is the primary cause
Technical Support Center: Managing pH Sensitivity of the Trimethylsilyl propionate (TSP) Chemical Shift
Welcome to the technical support center for NMR spectroscopy applications. This guide is designed for researchers, scientists, and drug development professionals who utilize Trimethylsilyl propionate (TSP) as an internal reference standard. Here, we will provide in-depth troubleshooting guides and frequently asked questions to address the challenges associated with the pH sensitivity of the TSP chemical shift, ensuring the accuracy and reproducibility of your experimental results.
Introduction: The Dual Nature of TSP in NMR
This compound (TSP), particularly its deuterated form (TSP-d4), is a widely used water-soluble internal standard for ¹H NMR spectroscopy. Its sharp singlet from the nine equivalent protons of the trimethylsilyl group provides a convenient reference point at 0.0 ppm. However, the reliability of TSP is conditional upon a stable chemical environment, most notably, the pH of the sample.
Unlike its counterpart, DSS (4,4-dimethyl-4-silapentane-1-sulfonate), which possesses a pH-stable sulfonate group, TSP has a propionate moiety with a carboxyl group. This carboxyl group has a pKa value similar to that of propionic acid (around 4.87), making TSP a weak acid. Consequently, its protonation state is subject to change in response to the sample's pH, leading to shifts in its resonance frequency. This pH-dependent behavior can be a significant source of error in metabolomics and other biological studies where sample pH can vary.[1][2]
This guide will equip you with the knowledge to understand, anticipate, and manage the pH sensitivity of the TSP chemical shift.
Frequently Asked Questions (FAQs)
Q1: Why is my TSP peak not at 0.0 ppm?
A1: The chemical shift of TSP is sensitive to the pH of your sample. The molecule contains a carboxyl group that can be protonated or deprotonated depending on the acidity of the solution. This equilibrium between the acidic (R-COOH) and basic (R-COO⁻) forms, which have slightly different electronic environments, causes the observed chemical shift to change.[3] Significant deviations from 0.0 ppm are common in unbuffered or highly acidic/basic samples.
Q2: What is the optimal pH range for using TSP?
A2: TSP provides the most stable chemical shift in a well-buffered solution with a pH above 6. In this range, the carboxyl group is predominantly in its deprotonated (carboxylate) form, and small pH fluctuations will have a minimal impact on the chemical shift. In the pH range of approximately 3.5 to 6.0, the chemical shift of TSP changes most significantly with pH, making it an unreliable reference if the pH is not strictly controlled.
Q3: How does TSP compare to DSS as an internal standard?
A3: 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) is generally considered a superior internal standard for pH-sensitive samples, particularly in protein NMR.[4] The sulfonate group in DSS is the salt of a strong acid and remains deprotonated over a wide pH range, rendering its chemical shift largely insensitive to pH changes.[2] However, both TSP and DSS have been reported to interact with proteins, which can lead to peak broadening and shifts.[5]
Q4: Can the pH sensitivity of TSP be used to my advantage?
A4: Yes, the predictable pH-dependent chemical shift of TSP allows it to be used as an in-situ pH indicator.[6] By creating a calibration curve of the TSP chemical shift versus pH for your specific experimental conditions (temperature, ionic strength), you can accurately determine the pH of your NMR sample directly from the spectrum.
Q5: Are there other alternatives to TSP and DSS?
A5: Yes, other internal standards have been developed to address the limitations of TSP and DSS.
-
4,4-dimethyl-4-silapentane-1-ammonium trifluoroacetate (DSA): This standard is cationic and was designed to minimize interactions with cationic peptides and proteins, a known issue with the anionic TSP and DSS.[7]
-
Formate: Calcium or sodium formate can be a good alternative, especially in samples containing high concentrations of proteins like plasma. Studies have shown that formate does not interact with macromolecules like albumin, a known issue with TSP.[8][9]
Troubleshooting Guide
This section addresses common problems encountered when using TSP as an internal standard.
Problem 1: My TSP peak has shifted between samples.
-
Possible Cause 1: pH Variation. This is the most common reason for a shifting TSP peak. Biological samples, such as cell culture media or biofluids, can have inherent pH differences or their pH can change upon sample preparation and storage.
-
Solution: Implement a robust buffering system in your sample preparation protocol. A phosphate buffer at a concentration of 50-100 mM is often effective at maintaining a stable pH. Ensure all samples are prepared using the exact same buffering procedure. (See Protocol for Preparing a pH-Stable NMR Sample below).
-
-
Possible Cause 2: Temperature Fluctuation. The chemical shifts of most molecules, including TSP, are sensitive to temperature.
-
Solution: Ensure that all NMR experiments are run at the same, well-calibrated temperature. Allow samples to equilibrate to the spectrometer's temperature before acquisition.
-
-
Possible Cause 3: High Ionic Strength Variation. Changes in the salt concentration of your samples can also influence the chemical shift of TSP.
-
Solution: If possible, maintain a consistent ionic strength across all samples by using a buffered saline solution (e.g., PBS).
-
Problem 2: My TSP peak is broad.
-
Possible Cause 1: Interaction with Macromolecules. In biological samples, TSP can bind to proteins, such as albumin, which will significantly broaden the TSP signal.[5] This is due to the much slower tumbling rate of the large protein-TSP complex.
-
Solution 1: If your experimental design allows, remove proteins from your sample using ultrafiltration (e.g., with a 3 kDa molecular weight cutoff filter) or a solvent precipitation method (e.g., with cold methanol or acetonitrile).
-
Solution 2: Consider using an alternative standard like formate, which has been shown to have minimal interaction with proteins.[8]
-
-
Possible Cause 2: Chemical Exchange. If your sample pH is near the pKa of TSP (~4.87), the proton on the carboxyl group is exchanging between the protonated and deprotonated states at a rate that is on the NMR timescale. This exchange process can lead to significant peak broadening.[10][11]
-
Solution: Adjust and buffer the sample pH to be at least 1.5-2 pH units away from the pKa of TSP (i.e., pH > 6.5 or pH < 3.5) to push the equilibrium to one dominant species and minimize exchange broadening.
-
-
Possible Cause 3: Poor Spectrometer Shimming. An inhomogeneous magnetic field will cause all peaks in your spectrum to be broad.
-
Solution: Ensure the spectrometer is properly shimmed on your sample before acquisition. If the TSP peak is broad but other small molecule peaks are sharp, shimming is less likely to be the primary issue.
-
Problem 3: The intensity of my TSP peak varies between samples.
-
Possible Cause 1: Inaccurate Pipetting. For quantitative NMR (qNMR), precise addition of the internal standard is critical.
-
Solution: Use a calibrated micropipette and ensure consistent, accurate pipetting of your TSP stock solution into each sample. Prepare a master mix of your buffer containing TSP to be added to your samples to improve consistency.
-
-
Possible Cause 2: Sample Preparation Inconsistencies. If samples are lyophilized and then reconstituted, variations in the final volume will lead to different TSP concentrations.
-
Solution: Be meticulous in your sample reconstitution steps. Vortex and centrifuge samples after adding the buffer/TSP solution to ensure complete dissolution and a homogeneous mixture.
-
-
Possible Cause 3: Interaction and Signal Loss. If TSP is binding to proteins or other components that may precipitate or adhere to the NMR tube walls, the amount of "free" TSP in solution that is detected by NMR may vary.
-
Solution: As with peak broadening, consider protein removal or an alternative, non-interacting standard.
-
The Chemistry of TSP's pH Sensitivity
The chemical shift of TSP is governed by the acid-base equilibrium of its carboxyl group. The observed chemical shift (δ_obs) is a weighted average of the chemical shifts of the protonated (δ_HA) and deprotonated (δ_A⁻) forms.
This relationship can be described by a modified Henderson-Hasselbalch equation:[1]
δ_obs = (δ_A⁻ + δ_HA * 10^(pKa - pH)) / (1 + 10^(pKa - pH))
Below is a diagram illustrating this equilibrium.
Quantitative Impact of pH on TSP Chemical Shift
The following table provides an estimated ¹H chemical shift of the trimethylsilyl group of TSP at various pH values, calculated using the Henderson-Hasselbalch equation with an approximate pKa of 4.87 and assuming limiting chemical shifts of δ_HA = -0.015 ppm and δ_A⁻ = 0.005 ppm. Note: These are illustrative values; for precise pH determination, a calibration curve should be generated under your specific experimental conditions.
| pH | Estimated TSP Chemical Shift (ppm) | Predominant Species |
| 2.0 | -0.014 | Protonated (R-COOH) |
| 3.0 | -0.013 | Protonated (R-COOH) |
| 4.0 | -0.008 | Mixture |
| 4.87 | -0.005 | 50:50 Mixture (pKa) |
| 5.0 | -0.004 | Mixture |
| 6.0 | 0.003 | Deprotonated (R-COO⁻) |
| 7.0 | 0.005 | Deprotonated (R-COO⁻) |
| 8.0 | 0.005 | Deprotonated (R-COO⁻) |
Experimental Protocols
Protocol for Preparing a pH-Stable NMR Sample
This protocol describes the preparation of a buffered NMR sample for metabolomics analysis using a phosphate buffer to maintain a stable pH.
Materials:
-
Deuterium oxide (D₂O, 99.9%)
-
Sodium phosphate dibasic (Na₂HPO₄)
-
Sodium phosphate monobasic (NaH₂PO₄)
-
TSP-d₄ stock solution (e.g., 10 mM in D₂O)
-
Your sample (e.g., dried metabolite extract)
-
0.5 M DCl and 0.5 M NaOD in D₂O for pH adjustment
-
NMR tubes
Procedure:
-
Prepare 1 M Phosphate Buffer Stock Solutions in D₂O:
-
Stock A (1 M NaH₂PO₄): Dissolve the appropriate amount of NaH₂PO₄ in D₂O.
-
Stock B (1 M Na₂HPO₄): Dissolve the appropriate amount of Na₂HPO₄ in D₂O.
-
-
Prepare 100 mM Phosphate Buffer (pH 7.4) with TSP:
-
In a clean vial, combine approximately 19 ml of Stock B and 6 ml of Stock A. This ratio will yield a pH close to 7.4.
-
Add D₂O to a final volume of ~245 ml.
-
Use a calibrated pH meter to measure the pD (the reading on the meter). Adjust to the desired pD by adding small aliquots of 0.5 M DCl or 0.5 M NaOD. Note: pD = pH meter reading + 0.4.[12]
-
Add the required volume of your TSP-d₄ stock solution to achieve the desired final concentration (e.g., 0.5-1.0 mM).
-
Bring the final volume to 250 ml with D₂O.
-
-
Sample Reconstitution:
-
To your dried sample, add a precise volume of the prepared phosphate buffer with TSP (e.g., 600 µL).
-
Vortex thoroughly for 30 seconds to ensure complete dissolution.
-
Centrifuge at >12,000 x g for 5 minutes to pellet any insoluble material.
-
-
Transfer to NMR Tube:
-
Carefully transfer the supernatant (e.g., 550 µL) to a clean, high-quality NMR tube, avoiding any pelleted debris.
-
Cap the tube and it is ready for NMR analysis.
-
Decision Guide: Choosing an Internal Standard
The choice of an internal standard is critical for the accuracy of your NMR study. The following decision tree can guide your selection process.
References
-
Chemistry Stack Exchange. (2019). How to recast Henderson–Hasselbalch when fitting data on a chemical shift vs. pH graph for NMR. [Link]
-
BIPM. (2019). qNMR Internal Standard Reference Data (ISRD). [Link]
-
Chemistry Stack Exchange. (2015). 1H NMR Broad peaks. [Link]
-
NMRProcFlow. (n.d.). Spectra processing. [Link]
-
Wikipedia. (2023). Trimethylsilylpropanoic acid. [Link]
-
ResearchGate. (2015). Does anyone have a protocol to making NMR buffer using 0.2M sodium phosphate buffer with D2O?. [Link]
-
Nowick, J. S., Khakshoor, O., Hashemzadeh, M., & Brower, J. O. (2003). DSA: A New Internal Standard for NMR Studies in Aqueous Solution. Organic Letters, 5(19), 3511–3513. [Link]
-
Wikipedia. (2023). DSS (NMR standard). [Link]
-
ResearchGate. (2008). NMR study of lipoic acid binding to bovine serum albumin. [Link]
-
ACD/Labs. (2023). Exchangeable Protons in NMR—Friend or Foe?. [Link]
-
ResearchGate. (2008). Internal pH indicators for biomolecular NMR. [Link]
-
protocols.io. (2020). SOLUTION- 02 - Phosphate Buffered Saline (PBS). [Link]
-
ResearchGate. (2010). Quantification of molecules in (1)H-NMR metabolomics with formate as a concentration standard. [Link]
-
ResearchGate. (2025). The effect of adding TSP on the chemical shift and intensity of some.... [Link]
-
Tynkkynen, T., Tiainen, M., Soininen, P., & Laatikainen, R. (2009). From proton nuclear magnetic resonance spectra to pH. Assessment of 1H NMR pH indicator compound set for deuterium oxide solutions. Analytica Chimica Acta, 648(1), 105–112. [Link]
-
Revue Roumaine de Chimie. (2022). NMR PROVEN ALBUMIN INTERACTION WITH METABOLITES IN COMPLEX MIXTURES. [Link]
-
St John's Laboratory. (n.d.). How to prepare Phosphate Buffered Saline (PBS). [Link]
-
ResearchGate. (n.d.). Sample preparation. [Link]
-
PubMed. (1990). Quantitation of metabolites in human blood serum by proton magnetic resonance spectroscopy. A comparative study of the use of formate and TSP as concentration standards. [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]
-
PubChem. (n.d.). 3-(Trimethylsilyl)propionic acid. [Link]
-
ResearchGate. (2022). Titration curve plotting the chemical shift changes observed for the.... [Link]
-
PubMed. (1992). Proton NMR studies of bovine serum albumin. Assignment of spin systems. [Link]
-
PubChem. (n.d.). Sodium 3-(trimethylsilyl)(2,2,3,3-2H4)propionate. [Link]
-
Reddit. (2025). Why are my NMR signals unexpectedly broad???. [Link]
-
PubMed. (2003). DSA: a new internal standard for NMR studies in aqueous solution. [Link]
-
Wikipedia. (2023). Protein chemical shift re-referencing. [Link]
-
Mestrelab Research. (2012). qNMR Purity Recipe Book (1 – Sample Preparation). [Link]
-
The Royal Society of Chemistry. (n.d.). Experimental Section. [Link]
-
Chemistry LibreTexts. (2023). pH Titration Curves. [Link]
-
Science Ready. (n.d.). Titration pH Curves – HSC Chemistry. [Link]
-
MDPI. (2023). Evidence of the Differences Between Human and Bovine Serum Albumin Through the Interaction with Coumarin-343: Experimental (ICD) and Theoretical Studies (DFT and Molecular Docking). [Link]
-
TutorChase. (n.d.). Why might an NMR spectrum show broad peaks?. [Link]
Sources
- 1. Determination of protein-ligand binding affinity by NMR: observations from serum albumin model systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DSS (NMR standard) - Wikipedia [en.wikipedia.org]
- 3. Trimethylsilylpropanoic acid - Wikipedia [en.wikipedia.org]
- 4. Protein chemical shift re-referencing - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. From proton nuclear magnetic resonance spectra to pH. Assessment of 1H NMR pH indicator compound set for deuterium oxide solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Narrowing of Protein NMR Spectral Lines Broadened by Chemical Exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 24493-21-8 CAS MSDS (2,2,3,3-D4-3-(TRIMETHYLSILYL)PROPIONIC ACID SODIUM SALT) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. tutorchase.com [tutorchase.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Stability of Trimethylsilyl Propionate (TSP) in Bio-NMR
Current Status: Operational Subject: Troubleshooting TSP Signal Instability, Protein Binding, and Quantification Errors in Biological Matrices Assigned Specialist: Senior Application Scientist, Metabolomics Division
Executive Summary: The Reference Standard Paradox
Welcome to the technical guide for using sodium 3-(trimethylsilyl)propionate-2,2,3,3-d4 (TSP) in biological NMR.
The Core Issue: Users often report "instability" of TSP in biological samples. In 95% of cases, the TSP molecule has not chemically degraded. Instead, it has undergone supramolecular interaction with matrix components (primarily proteins), causing its NMR signal to broaden into the baseline.
This guide addresses the physical chemistry behind this phenomenon, provides stability data over time, and offers validated protocols to ensure your quantification is accurate.
Module 1: The "Disappearing Signal" (Serum & Plasma)
Problem Description
-
Symptom: In serum/plasma samples, the TSP peak (0.00 ppm) is significantly shorter and broader than expected, or completely absent.
-
Impact: If used as an internal concentration standard, this leads to a massive overestimation of all other metabolites (since the reference integral is artificially low).
Root Cause Analysis: The Albumin Sink
TSP is a hydrophobic molecule. Serum Albumin (HSA/BSA), the most abundant protein in blood, acts as a "sponge" for hydrophobic ligands.
-
Mechanism: TSP binds to the hydrophobic pockets of albumin.
-
NMR Effect: The TSP-Albumin complex tumbles slowly in solution (large molecular weight). This shortens the
relaxation time, causing extreme line broadening. -
Result: The "sharp" signal of free TSP disappears, replaced by a broad, undetectable "hump" in the baseline.
Diagram: The Protein Binding Equilibrium
Figure 1: The kinetic equilibrium between free and protein-bound TSP. In high-protein matrices like plasma, the equilibrium shifts heavily to the right, effectively removing the reference signal from the spectrum.
Troubleshooting & Solutions
| Scenario | Recommended Workflow | Why? |
| Quantitative Serum NMR | Precipitate Proteins | Methanol/Acetonitrile precipitation removes albumin. Add TSP after removing the pellet to ensure it remains free in the supernatant. |
| Lipoprotein Analysis | Use External Reference | If you must keep proteins intact (e.g., for lipid profiling), do not mix TSP into the sample. Use a coaxial insert (capillary) containing TSP + D2O. |
| High-Throughput Screening | ERETIC / PULCON | Use an electronic reference signal (synthetic peak) calibrated to an external sample. This eliminates the need for an internal chemical standard entirely. |
Module 2: Temporal Stability (Urine & Storage)
Problem Description
-
Symptom: TSP signal shifts frequency, splits, or baseline becomes distorted over days of storage.
-
Core Question: "Is TSP degrading in my urine samples stored at 4°C?"
Technical Insight
TSP itself is chemically robust. It does not hydrolyze easily at physiological pH. Instability over time in urine is almost exclusively due to bacterial activity or pH drift , not TSP decomposition.
The "Time-Bomb" Factors
-
Bacterial Contamination: If urine is not sterile, urease-producing bacteria convert urea to ammonia.
-
Effect: pH rises (becomes alkaline).
-
-
pH Drift: TSP is generally pH-stable, but extreme pH changes can cause slight chemical shift variations relative to other metabolites (like citrate), making alignment difficult.
-
Precipitation: In frozen samples (-80°C), solutes can precipitate. If TSP co-precipitates with salts upon thawing, its concentration drops.
Stability Data Matrix
| Condition | TSP Stability | Risk Factor | Recommendation |
| Urine + Azide (4°C) | High (>1 week) | Low | Add |
| Urine (No Additives, 4°C) | Low (<24 hours) | High | Bacteria alter matrix pH; TSP signal may shift or broaden. |
| Frozen (-80°C) | High (>1 year) | Medium | Vortex thoroughly after thawing to redissolve any micro-precipitates. |
| Acidic Extraction | High | Low | TSP is stable in mild acid (unlike some silyl ethers). |
Module 3: Validated Protocols
To ensure stability and accuracy, do not deviate from these established workflows.
Protocol A: Urine Preparation (The "Buffer-Stabilized" Method)
Target: Prevention of pH drift and bacterial degradation.
-
Thaw urine samples at room temperature; vortex for 30s.
-
Centrifuge at
for 10 min at 4°C to remove cellular debris. -
Prepare Buffer: 1.5 M Phosphate buffer (pH 7.4) in
containing:-
1 mM TSP (Reference)
-
2 mM
(Bacteriocide - Critical for stability )
-
-
Mix: Combine
Urine Supernatant + Buffer. -
Transfer to 5mm NMR tube.
-
Result: Final TSP concentration is accurately known; pH is locked; bacteria are inhibited.
-
Protocol B: Serum/Plasma Preparation (Protein Precipitation)
Target: Removal of Albumin to prevent TSP binding.
-
Mix
Serum + Methanol (cold). -
Incubate at -20°C for 20 minutes.
-
Centrifuge at
for 30 min. -
Transfer Supernatant to a new tube.
-
Dry supernatant (SpeedVac) to remove methanol (optional, but recommended to remove solvent peaks).
-
Reconstitute in
Phosphate Buffer ( ) containing TSP.-
Note: If you do not dry the sample, you must use water suppression pulse sequences that also suppress methanol signals.
-
Workflow Diagram: Decision Tree
Figure 2: Decision matrix for selecting the correct TSP introduction method based on sample type and analytical goals.
FAQ: Frequently Asked Questions
Q: Can I use DSS instead of TSP to avoid protein binding? A: No. DSS (2,2-dimethyl-2-silapentane-5-sulfonate) is structurally similar to TSP and also binds to albumin. Furthermore, DSS can interfere with subsequent PCR analysis if you plan to reuse the sample, whereas TSP is generally more inert in that context.
Q: My TSP peak is split into a doublet. Is it degrading? A: Unlikely. TSP-d4 is a singlet. If you see splitting, it is usually a shimming issue (magnetic field inhomogeneity) or extreme pH causing proton exchange issues on the non-deuterated sites (if using non-d4 TSP). Check your shim values first.
Q: I stored my prepared NMR tubes (Urine + TSP) at room temperature for 3 days. Are they usable?
A: Only if you added Sodium Azide (
Q: Why do some papers recommend ERETIC instead of TSP? A: ERETIC (Electronic REference To access In vivo Concentrations) generates a synthetic electronic signal during acquisition. It is immune to protein binding, pH, or chemical interactions. It is the "Gold Standard" for serum quantification where protein precipitation is not desired.
References
-
Beckonert, O., et al. (2007). "Metabolic profiling, metabolomic and metabonomic procedures for NMR spectroscopy of urine, plasma, serum and tissue extracts." Nature Protocols, 2(11), 2692–2703.
-
Dona, A. C., et al. (2014). "Precision high-throughput proton NMR spectroscopy of human urine, serum, and plasma for large-scale metabolic phenotyping." Analytical Chemistry, 86(19), 9887–9894.
-
Procházková, E., et al. (2021).[1] "Saturation Transfer Difference NMR Spectroscopy for the Elucidation of Supramolecular Albumin-Polymer Interactions." ACS Macro Letters, 10(7), 819-824.[1]
-
Emwas, A. H., et al. (2016). "Standardizing the experimental conditions for using urine in NMR-based metabolomic studies with a particular focus on diagnostic analysis: a review." Metabolomics, 12(3), 50.
Sources
Impact of residual water on Trimethylsilyl propionate derivatization
Executive Summary & Scope
Context: This guide addresses the derivatization of Propionic Acid (and related short-chain fatty acids) into Trimethylsilyl (TMS) Propionate for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
The Critical Conflict: Silylation is a nucleophilic substitution reaction where "active hydrogens" (in carboxylic acids) are replaced by a trimethylsilyl group [-Si(CH₃)₃]. Water is a potent competitive nucleophile. Even trace moisture (
-
Destroy the Reagent: Hydrolyzing MSTFA/BSTFA into non-reactive siloxanes.
-
Destroy the Derivative: Hydrolyzing the formed Trimethylsilyl Propionate back into propionic acid (reversion).
-
Damage the Column: Creating active silanol sites and potentially generating acid (if chlorosilanes are used).
Note on Terminology: If you are using Sodium 3-(trimethylsilyl)propionate-d4 (TSP) as an NMR reference standard, this guide does not apply (TSP is water-soluble). This guide is strictly for GC-MS silylation workflows .
The Mechanism of Failure
To troubleshoot effectively, you must visualize the microscopic competition occurring in your vial. Silyl esters (like TMS-propionate) are thermodynamically unstable in the presence of water, significantly more so than silyl ethers (alcohols).
Reaction Pathways (DOT Diagram)
Figure 1: The "Triangle of Death" in silylation. Water attacks both the reagent (consuming it before it can react) and the formed derivative (reversing the reaction).[1]
Diagnostic Troubleshooting Guide
Use this decision matrix to identify if water is the root cause of your data anomalies.
Symptom 1: "Ghost Peaks" at Early Retention Times
-
Observation: A large, broad peak appears early in the chromatogram (often solvent delay window).
-
Root Cause: Hexamethyldisiloxane (HMDSO) . This is the byproduct of your silylating reagent reacting with water.
-
Verdict: If the HMDSO peak is larger than your analyte peaks, your solvent or sample contains excessive moisture.
-
Immediate Action: Check the expiration of your MSTFA/BSTFA. If the bottle has been opened frequently without a septum, it is likely hydrated.
Symptom 2: Tailing Peaks & Poor Quantification
-
Observation: The this compound peak tails significantly or disappears, while the baseline rises.
-
Root Cause: Hydrolytic Reversion . Silyl esters are highly susceptible to hydrolysis. As the derivative moves through the column, residual moisture on the column stationary phase hydrolyzes the ester back to Propionic Acid.
-
Mechanism: Propionic Acid is polar and interacts strongly with the column's silanol groups, causing tailing.
-
Immediate Action: "Bake out" the GC column at its maximum temperature limit for 30 minutes to remove adsorbed water.
Symptom 3: Variability in Replicate Injections
-
Observation: Injection 1 looks good; Injection 5 shows 50% loss of signal.
-
Root Cause: Vial Septum Coring . Repeated punctures introduce atmospheric humidity into the vial.
-
Immediate Action: Use pre-slit septa and ensure autosampler vials are analyzed immediately after capping.
Quantitative Impact of Water
The following table summarizes the impact of water content on silylation efficiency for short-chain fatty acids.
| Water Content (%) | Reaction Efficiency | Artifact Formation | Risk Level |
| < 0.01% | > 98% | Negligible | Safe |
| 0.05% | ~ 85% | Visible HMDSO peak | Manageable (with excess reagent) |
| 0.10% | < 60% | HMDSO dominates; Tailing | Critical Failure |
| > 0.50% | ~ 0% | Reagent precipitates/separates | Total Loss |
Optimized Protocols for Moisture Control
To ensure the stability of this compound, you must implement a "Dry Chain of Custody."
Protocol A: Sample Drying (The Azeotropic Method)
Standard lyophilization often leaves bound water. Azeotropic distillation is superior for GC-MS.
-
Aliquot: Place aqueous propionate sample in a reaction vial.
-
Evaporate: Dry under nitrogen to apparent dryness.
-
Azeotrope: Add 50 µL of Anhydrous Acetonitrile (or Toluene).
-
Re-dry: Evaporate under nitrogen again. The solvent forms an azeotrope with residual water, carrying it away more effectively than heat alone.
-
Repeat: Perform step 3-4 twice.
Protocol B: The "Scavenger" Derivatization Mix
If you cannot guarantee a perfectly dry sample, use the reagent chemistry to fight back.
-
Reagent Choice: Use BSTFA with 1% TMCS (Trimethylchlorosilane).
-
Why? TMCS is a stronger catalyst and "scavenges" water more aggressively than BSTFA alone, though it produces HCl (acidic byproduct).
-
-
Solvent: Use Pyridine (anhydrous).
-
Why? Pyridine acts as an acid scavenger (neutralizing HCl) and drives the reaction forward.
-
-
Ratio: Ensure a reagent-to-solvent ratio of at least 1:1 , and a reagent-to-sample excess of 50:1 .
Protocol C: Instrument Maintenance
-
Liner: Change the glass liner daily. Glass wool absorbs water.
-
Syringe: Wash the autosampler syringe with Hexane (hydrophobic) rather than Acetone (hygroscopic) between injections.
Frequently Asked Questions (FAQ)
Q: Can I use chemical drying agents like Sodium Sulfate (
Q: My this compound peak is splitting. Is this water? A: Likely not. Peak splitting usually indicates column overload or injection issues. However, if the "split" looks like a shoulder, it could be partial hydrolysis occurring on-column. Verify by injecting a known dry standard.
Q: Why is this compound more sensitive than other metabolites like Glucose-TMS? A: Electronic effects. The carbonyl group in the ester (Propionate-TMS) makes the Silicon atom more electron-deficient and thus more susceptible to nucleophilic attack by water compared to the ether linkage (R-O-TMS) found in sugars.
References
-
Sigma-Aldrich. (n.d.). The Use of Derivatization Reagents for Gas Chromatography (GC).[2][3][4][5]Link
- Little, J. L. (1999). Artifacts in Trimethylsilyl Derivatization for Gas Chromatography-Mass Spectrometry.
- Knapp, D. R. (1979).
-
Gelest, Inc. (2020). Silicon-Based Blocking Agents: Silylation.[2][6]Link
-
ResearchGate. (2023). Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization.Link
Sources
- 1. youtube.com [youtube.com]
- 2. gcms.cz [gcms.cz]
- 3. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 4. Comparison of derivatization procedures for the determination of diuretics in urine by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Researcher's Guide to NMR Internal Standards: A Head-to-Head Comparison of Trimethylsilyl Propionate (TSP) and DSS
While both are capable of providing the sharp, singlet reference peak at 0 ppm, the choice between them is far from arbitrary. Subtle differences in their chemical structures lead to significant variations in performance, especially in the complex environments of biofluids and protein solutions. This guide offers a deep, evidence-based comparison to illuminate the strengths and weaknesses of each, empowering researchers to select the optimal standard for their specific application.
The Contenders: Unpacking the Structures of TSP and DSS
Both TSP and DSS are organosilicon compounds selected for their trimethylsilyl (TMS) group, which contains nine chemically equivalent protons. This arrangement produces a strong, sharp signal that is conveniently located in a region of the ¹H NMR spectrum (0 ppm) typically devoid of resonances from endogenous metabolites.[1] Their water solubility, a key requirement for biological samples, is conferred by a charged functional group. It is the nature of this group that marks the critical point of divergence between the two.
-
Trimethylsilyl propionate (TSP): Employs a carboxylate group (-COO⁻) to achieve water solubility. As the salt of a weak acid, its charge state is susceptible to changes in pH.[2]
-
4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS): Utilizes a sulfonate group (-SO₃⁻) for solubility.[3] This group is derived from a strong acid, allowing it to remain ionized and chemically stable across a much broader pH range.[2]
This fundamental structural difference is the primary determinant of their respective performances, particularly concerning pH sensitivity and interactions with macromolecules.
Performance Under Pressure: A Comparative Analysis
| Feature | This compound (TSP) | 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) |
| Chemical Shift Stability | Prone to pH-dependent shifts due to the protonation of its carboxylate group. | Highly stable across a wide pH range, making it the recommended standard for protein NMR.[4] |
| Protein Interactions | Exhibits significant non-specific binding to proteins, especially albumin, which can cause line broadening and signal attenuation.[5][6] | Interacts with proteins to a lesser extent than TSP, resulting in more reliable quantification in biofluids.[5] |
| Signal Integrity | The reference signal can be broadened or its intensity reduced in protein-rich samples. | Generally maintains a sharper, more consistent signal in complex biological matrices. |
| Cost | Often significantly less costly than DSS.[7] | Generally more expensive than TSP. |
| Common Applications | Suitable for simple aqueous solutions with stable pH and no macromolecular content. | Recommended for metabolomics, protein studies, and analysis of biofluids like plasma and serum.[8] |
The Critical Differentiators Explained
The Impact of pH: A Question of Stability
The reliability of an internal standard hinges on the consistency of its chemical shift. Any variation in the reference peak position can lead to misidentification of other signals and compromise the comparability of spectra across a study.
TSP's carboxylate group makes its ¹H NMR signal sensitive to the sample's pH.[2] In acidic conditions, the carboxylate can become protonated, altering the electronic environment of the nearby trimethylsilyl group and causing a shift in its resonance. For studies involving numerous samples where pH may vary (e.g., urine metabolomics), this can introduce a significant source of error.
In contrast, the sulfonate group of DSS is the conjugate base of a strong acid. It remains deprotonated and negatively charged over the entire physiological pH range. This renders the DSS chemical shift remarkably insensitive to pH fluctuations, providing a more robust and reliable reference point for complex experimental designs.[4]
The Protein Problem: Unwanted Interactions
For researchers in drug development and clinical metabolomics, samples often contain high concentrations of proteins. The interaction between the internal standard and these macromolecules is a critical, and often overlooked, factor.
Both TSP and DSS have been shown to interact with proteins.[6][9] However, the extent and consequence of these interactions differ markedly. TSP is known to bind non-specifically but significantly to proteins like human serum albumin.[5] This binding has two major negative effects:
-
Line Broadening: When the small TSP molecule binds to a large, slowly tumbling protein, its own rotational correlation time increases dramatically. This leads to faster transverse relaxation (shorter T₂) and a significant broadening of the NMR signal.
-
Signal Loss: A broadened signal is a less intense signal. In qNMR, where signal integrals are directly proportional to concentration, this attenuation can lead to a systematic underestimation of the analyte concentration.
While DSS is not entirely inert and can also interact with proteins and even self-associate at high concentrations, these interactions are generally weaker and less problematic than those of TSP.[5][9][10] Consequently, in protein-rich media like blood plasma or serum, DSS typically provides a sharper and more quantitatively reliable reference signal.[5]
Experimental Design and Protocol
The selection and use of an internal standard is a critical step in the experimental workflow. The following decision tree and protocol provide a guide for best practices.
Decision Workflow: Choosing Your Standard
Figure 1. Decision diagram for selecting between TSP and DSS based on key sample characteristics.
Step-by-Step Protocol for Using an Internal Standard in qNMR
This protocol outlines the preparation and use of an internal standard for absolute quantification.
-
Selection of Standard: Based on the workflow above, choose the most appropriate standard (TSP or DSS) for your sample matrix. Ensure you are using a high-purity, certified reference material.
-
Preparation of Stock Solution:
-
Accurately weigh a precise amount of the chosen standard (e.g., 10.0 mg) using an analytical balance.
-
Dissolve the standard in a precise volume of the deuterated solvent (e.g., 10.00 mL of D₂O) that will be used for your samples. This creates a stock solution of known concentration (e.g., ~1 mg/mL).
-
Ensure complete dissolution by vortexing. This stock solution should be stored under appropriate conditions (typically refrigerated).
-
-
Sample Preparation:
-
Prepare your analyte sample as required by your experimental procedure (e.g., extraction, dilution).
-
To a precise volume of your prepared analyte solution (e.g., 540 µL), add a precise volume of the internal standard stock solution (e.g., 60 µL). This creates a final sample with a known concentration of the internal standard.
-
-
NMR Acquisition:
-
Transfer the final sample to an NMR tube.
-
Acquire the ¹H NMR spectrum. Crucially , ensure the relaxation delay (d1) is at least 5 times the longest T₁ relaxation time of both your analyte and the internal standard's protons to allow for full magnetization recovery. This is essential for accurate integration.
-
-
Data Processing and Quantification:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Calibrate the spectrum by setting the chemical shift of the TSP or DSS trimethylsilyl peak to exactly 0.00 ppm.
-
Carefully integrate the reference peak and a well-resolved, non-overlapping peak from your analyte.
-
Calculate the analyte concentration using the standard qNMR equation:
Canalyte = (Ianalyte / Nanalyte) * (Nstd / Istd) * (Mstd / Manalyte) * Cstd
Where:
-
C = Concentration
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
The Final Verdict
The choice between TSP and DSS is a classic case of selecting the right tool for the job. While TSP is a perfectly adequate and cost-effective standard for simple, well-defined aqueous systems, its vulnerabilities to pH changes and protein binding represent significant liabilities in more complex biological research.
For researchers and professionals engaged in metabolomics, drug discovery, and the analysis of biological fluids, DSS is the demonstrably superior choice. Its chemical robustness ensures greater accuracy and reproducibility, safeguarding the integrity of your quantitative data. While the initial cost may be higher, the investment in data quality and the avoidance of confounding artifacts make DSS the standard of choice for demanding aqueous NMR applications.
References
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Wikipedia. (n.d.). DSS (NMR standard). Retrieved from [Link]
-
Wikipedia. (n.d.). Protein chemical shift re-referencing. Retrieved from [Link]
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University of California, Santa Barbara. (n.d.). Chemical Shift Referencing. UCSB Chemistry and Biochemistry. Retrieved from [Link]
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Alum, N., et al. (2008). 4,4-Dimethyl-4-silapentane-1-ammonium trifluoroacetate (DSA), a promising universal internal standard for NMR-based metabolic profiling studies of biofluids, including blood plasma and serum. ResearchGate. Retrieved from [Link]
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Mizuno, H., et al. (2000). Appropriateness of DSS and TSP as internal references for (1)H NMR studies of molten globule proteins in aqueous media. PubMed. Retrieved from [Link]
-
Oreate AI Blog. (2026). Understanding TMS and DSS: The Cornerstones of NMR Standardization. Retrieved from [Link]
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Humer, E., et al. (2022). Systematic Review of NMR-Based Metabolomics Practices in Human Disease Research. Metabolites, 12(10), 969. Retrieved from [Link]
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Nagana, G., et al. (2020). NMR Spectroscopy Based Metabolic Profiling of Biospecimens. Journal of Visualized Experiments, (166). Retrieved from [Link]
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Taylor & Francis. (n.d.). DSS – Knowledge and References. Retrieved from [Link]
-
ResearchGate. (2015). Do internal standards in NMR interfere with proteins present in the sample? Retrieved from [Link]
-
Larda, S. M., et al. (2018). Concentration-dependent changes to diffusion and chemical shift of internal standard molecules in aqueous and micellar solutions. Journal of Biomolecular NMR, 71(1-2), 105-114. Retrieved from [Link]
-
Wishart, D. S., et al. (1995). 1H chemical shifts (relative to dss) and environmental sensitivity of common internal 13C standards. ResearchGate. Retrieved from [Link]
-
NMRProcFlow. (n.d.). Spectra processing. Retrieved from [Link]
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ResolveMass Laboratories Inc. (n.d.). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. Retrieved from [Link]
-
University of Durham. (n.d.). Chemical shift referencing. Retrieved from [Link]
-
Hoffman, R. (2016). Answer to "Why is tetramethylsilane (TMS) used as an internal standard in NMR spectroscopy?". ResearchGate. Retrieved from [Link]
-
Facey, G. (2008). 1H Chemical Shift Referencing in Aqueous Solutions. University of Ottawa NMR Facility Blog. Retrieved from [Link]
-
University of Wisconsin-Madison. (2017). Quantitative NMR Spectroscopy. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
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Chemistry LibreTexts. (2022). 2.2: How is the internal standard used to quantify the concentration of my analyte? Retrieved from [Link]
-
AZoOptics. (2023). Advantages and Limitations of Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]
-
Kurutz, J. (n.d.). Chemical Shift Referencing for Biomolecular NMR. Retrieved from [Link]
-
Fung, F. M. (2019). Why tetramethylsilane (TMS) is used as the reference standard in NMR? [Video]. YouTube. Retrieved from [Link]
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A Senior Application Scientist's Guide: Trimethylsilyl Propionate (TSP) vs. TMSP for High-Fidelity NMR Referencing
In the precise world of Nuclear Magnetic Resonance (NMR) spectroscopy, the accuracy of every dataset hinges on a single, reliable point of reference. For researchers working with aqueous samples in fields like metabolomics, drug discovery, and protein structural biology, the choice of an internal standard is a foundational decision that dictates the integrity of their results. For years, 3-(trimethylsilyl)propionic acid (TSP) was a common choice. However, its deuterated analog, 3-(trimethylsilyl)-2,2,3,3-tetradeuteropropionic acid (TMSP or TSP-d4), has emerged as the superior standard for high-stakes research.
This guide provides an in-depth, evidence-based comparison of TSP and TMSP, moving beyond simple catalog descriptions to explain the critical physicochemical differences that impact experimental outcomes. We will explore the causality behind their divergent performances in complex biological matrices and provide the practical knowledge needed to select the optimal standard for your application.
The Cornerstone of NMR: Why Internal Referencing Matters
The chemical shift (δ) in NMR is not an absolute measurement but a relative one. It is the position of a resonance signal relative to that of a standard compound, which is assigned a value of 0 ppm.[1] An ideal internal standard must be a silent partner in the experiment: chemically inert, soluble, and exhibiting a single, sharp signal that is immune to changes in the sample's environment (e.g., pH, temperature) and does not overlap with signals of interest.[2]
Tetramethylsilane (TMS) is the primary reference for most organic solvents, but its insolubility in water renders it unsuitable for biological studies.[2] This necessitated water-soluble alternatives like TSP, and subsequently, its improved successor, TMSP.[3]
The Pitfall of a Classic Standard: TSP's Interaction Problem
TSP (3-(trimethylsilyl)propionic acid) was adopted for its water solubility and the strong, sharp singlet produced by its nine equivalent trimethylsilyl protons. However, its utility is severely compromised in samples containing proteins, peptides, or other macromolecules.
The propionic acid moiety of the TSP molecule has a significant flaw: it engages in non-specific binding with proteins.[4] This interaction, often with hydrophobic pockets or charged residues on the protein surface, has two detrimental effects on the NMR spectrum:
-
Signal Broadening: As TSP molecules bind to large, slowly tumbling proteins, their resonance signal broadens significantly.[4]
-
Chemical Shift Instability: This binding alters the local chemical environment of the TSP protons, causing the reference signal to shift from its expected 0 ppm position. This shift is concentration-dependent and varies with the specific proteins present, introducing a critical and unpredictable error that invalidates the accuracy of the entire spectrum.
One study, for instance, examined the binding of TSP to a peptide fragment associated with Alzheimer's disease, noting appreciable broadening of the TSP resonance, which complicates its use as a reliable standard in such systems.[4]
The Deuterated Solution: How TMSP Ensures Data Integrity
TMSP (3-(trimethylsilyl)-2,2,3,3-tetradeuteropropionic acid) was specifically designed to solve the protein binding problem.[5][6] By replacing the four protons on the propionate backbone (at the C2 and C3 positions) with deuterium atoms, the molecule's interaction profile is fundamentally altered.
The C-D bond is shorter and stronger than the C-H bond, resulting in a smaller van der Waals radius and reduced polarizability of the aliphatic chain. This isotopic substitution drastically diminishes the hydrophobic and van der Waals interactions that drive the non-specific binding to proteins. Furthermore, the elimination of the methylene protons removes any concern about their chemical shift being influenced by the sample's pH, a known issue for compounds with nearby acidic groups.[5][7]
The result is a reference compound whose signal remains a sharp, stable singlet at 0 ppm, even in complex biological fluids like blood plasma or cell lysates, which are rich in proteins. Using deuterated TMSP effectively eliminates the unnecessary methylene group signals from the proton spectrum, providing a cleaner baseline.[5]
Performance at a Glance: TSP vs. TMSP
| Feature | Trimethylsilyl propionate (TSP) | 3-(trimethylsilyl)-2,2,3,3-tetradeuteropropionic acid (TMSP) |
| Chemical Structure | (CH₃)₃SiCH₂CH₂COOH | (CH₃)₃SiCD₂CD₂COONa |
| ¹H NMR Signal | Sharp singlet from (CH₃)₃Si- group. | Sharp singlet from (CH₃)₃Si- group. |
| Protein Interaction | High propensity for non-specific binding. | Minimal to negligible protein interaction. |
| Signal Integrity | Risk of signal broadening and chemical shift deviation in biological matrices. | Maintains a sharp and stable signal at 0 ppm. |
| pH Sensitivity | Methylene proton signals are sensitive to pH changes. | Deuteration eliminates pH-sensitive methylene protons. |
| Ideal Application | Simple aqueous solutions devoid of macromolecules. | Metabolomics, protein-ligand screening, cell lysates, plasma/serum analysis. |
| Data Reliability | Prone to referencing errors in complex samples. | Provides high-fidelity, reproducible referencing. |
Validated Experimental Protocol: NMR Sample Preparation for Metabolomics
This protocol describes a self-validating system for preparing a biological fluid sample (e.g., serum) for NMR analysis, ensuring accurate referencing with TMSP.
Objective: To prepare a serum sample for ¹H NMR analysis that yields accurate and reproducible metabolic profiles by using TMSP for chemical shift referencing.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of 10 mM TMSP in deuterium oxide (D₂O). The high isotopic purity of the TMSP ensures a clean reference signal.
-
Prepare a phosphate buffer (e.g., 1 M, pH 7.4) in 100% H₂O.
-
Prepare the final NMR buffer by mixing the 1 M phosphate buffer, 10 mM TMSP stock, and D₂O to achieve a final concentration of 100 mM phosphate buffer and 0.5 mM TMSP in 99.9% D₂O. The D₂O provides the field-frequency lock signal for the spectrometer.
-
-
Sample Handling:
-
Thaw frozen serum samples on ice to prevent protein degradation.
-
Centrifuge the thawed serum at 13,000 x g for 15 minutes at 4°C to pellet precipitated proteins and lipids.
-
-
NMR Sample Formulation:
-
In a microcentrifuge tube, combine 400 µL of the clear serum supernatant with 200 µL of the prepared NMR buffer containing TMSP. The precise volumetric addition is critical for maintaining consistent concentrations.
-
Vortex the mixture for 10 seconds to ensure homogeneity.
-
Centrifuge at 13,000 x g for 5 minutes at 4°C to remove any fine precipitates that may have formed upon buffer addition.
-
-
Final Preparation & Analysis:
-
Carefully transfer 550 µL of the final supernatant to a standard 5 mm NMR tube.
-
Acquire a ¹H NMR spectrum using a water suppression pulse sequence (e.g., 1D NOESY-presat).
-
Process the data (Fourier transform, phase, and baseline correction) and calibrate the chemical shift axis by setting the TMSP singlet to exactly 0.00 ppm.
-
Visualizing the Scientific Rationale and Workflow
The choice between TSP and TMSP is a clear-cut decision based on the principles of intermolecular forces. The following diagram illustrates this critical difference.
Caption: Standardized workflow for NMR metabolomics sample preparation.
Authoritative Conclusion: An Essential Upgrade for Modern NMR
While TSP may be adequate for simple aqueous solutions, it represents an unacceptable risk of error in modern biological and clinical research. The potential for its signal to shift upon interaction with macromolecules undermines the very foundation of accurate chemical shift referencing.
For any researcher performing NMR on samples containing proteins, peptides, or other biopolymers, the choice is clear. TMSP is not just an alternative; it is the required standard for ensuring data accuracy, reproducibility, and integrity. The modest additional cost of the deuterated standard is a negligible investment when weighed against the risk of generating flawed, unreliable data with its non-deuterated predecessor. Adopting TMSP is a critical step in aligning laboratory practices with the highest standards of scientific rigor.
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Reddit Chemistry Community Discussion. (2017). Reference NMR to TMS or Residual Solvent Peak? Reddit. [Link]
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C_NMR_Quantitative_Handout.pdf. Practical Aspects of Quantitative NMR Experiments. Source not formally named. [Link]
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Carl ROTH. 3-(Trimethylsilyl)propionic-2,2,3,3 acid sodium salt D4 (TSP-D4). Product Page. [Link]
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Belton, P. S., et al. (Year not available). NMR internal standard signal shifts due to cyclodextrin inclusion complexes. PubMed. [Link]
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Jayawickrama, D. A., & Larive, C. K. (1999). Analysis of the (Trimethylsilyl)propionic Acid-β(12-28) Peptide Binding Equilibrium with NMR Spectroscopy. Analytical Chemistry. [Link]
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National Center for Biotechnology Information. Sodium 3-(trimethylsilyl)(2,2,3,3-2H4)propionate. PubChem Compound Summary. [Link]
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-
Stack Exchange. (2016). Why is tetramethylsilane (TMS) used as an internal standard in NMR spectroscopy? Chemistry Stack Exchange. [Link]
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Jain, N., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. [Link]
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NMRProcFlow Documentation. Spectra processing. [Link]
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A Senior Application Scientist's Guide to Quantitative NMR: The Accuracy of Trimethylsilyl Propionate as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful primary analytical method. Its ability to provide direct, structure-specific quantification without the need for identical reference standards for each analyte makes it an invaluable tool for purity assessment, content uniformity, and stability studies. The accuracy of qNMR, however, is fundamentally reliant on the choice of an appropriate internal standard. This guide provides an in-depth technical comparison of Trimethylsilyl propionate (TMSP), a commonly used internal standard, with other alternatives, supported by experimental insights to inform your analytical strategy.
The Bedrock of Accurate Quantification: The Role of the Internal Standard
Quantitative NMR operates on the principle that the integrated signal area of a resonance is directly proportional to the number of nuclei contributing to that signal. By co-dissolving a known amount of a certified internal standard with a known amount of the analyte, the purity or concentration of the analyte can be determined with high precision and accuracy. The internal standard method is often preferred over external calibration as it mitigates variations in sample volume, spectrometer performance, and solvent effects, leading to higher precision and lower uncertainties.[1]
An ideal internal standard should possess a set of key characteristics:
-
High Purity: To ensure it doesn't introduce interfering signals or bias the quantification.
-
Chemical Inertness: It should not react with the analyte, solvent, or any other components in the sample matrix.
-
Signal Simplicity and Separation: Preferably a single, sharp resonance in a region of the spectrum free from analyte or impurity signals.
-
Good Solubility: Must be soluble in the same deuterated solvent as the analyte.
-
Stability: Should be non-volatile and not degrade under experimental conditions.
This guide will now delve into the specifics of this compound (TMSP) and critically evaluate its performance against these criteria in comparison to other commonly employed internal standards.
This compound (TMSP): A Closer Look
Sodium 3-(trimethylsilyl)propionate-2,2,3,3-d4 (TMSP) is a widely used internal standard, particularly for qNMR studies in aqueous solutions. Its prominent trimethylsilyl (TMS) group provides a sharp, intense singlet at approximately 0 ppm, a region typically devoid of signals from most organic molecules. This, coupled with its water solubility, has made it a popular choice in various applications, including metabolomics and the analysis of water-soluble drugs.
However, a deeper analysis reveals certain limitations that can significantly impact the accuracy of qNMR measurements.
The Challenge of Matrix Interactions
One of the most significant drawbacks of TMSP is its propensity to interact with macromolecules, such as proteins, which are often present in biological samples. This interaction can lead to a distortion of the TMSP signal, affecting the accuracy of integration.[2] Furthermore, TMSP has been observed to bind to proteins, which can cause inaccuracies in concentration measurements.[2]
This interaction is not limited to biological matrices. TMSP has also been shown to adsorb to glass surfaces, which can affect the stability of stock solutions and introduce variability in sample preparation.[1]
Susceptibility to pH Variations
TMSP is a weak acid, and its chemical shift can be susceptible to changes in the pH of the sample solution.[2] This can be a critical factor in unbuffered or poorly buffered systems, leading to shifts in the reference signal and potential overlap with other resonances, thereby compromising quantification accuracy.
Formation of Inclusion Complexes
Research has shown that TMSP can form inclusion complexes with cyclodextrins.[3] This interaction alters the electronic environment of the trimethylsilyl group, causing a significant shift in its resonance.[3] If such excipients are present in a formulation, the assumption of a fixed reference signal at 0 ppm becomes invalid, leading to erroneous quantification.[3]
A Comparative Analysis: TMSP vs. Other Internal Standards
To provide a clearer perspective on the performance of TMSP, a comparison with other commonly used internal standards is essential. The choice of the optimal standard is highly dependent on the specific application, including the nature of the analyte, the solvent system, and the presence of any excipients or matrix components.
| Internal Standard | Chemical Structure | Key Advantages | Key Disadvantages |
| This compound (TMSP) | (CH₃)₃SiCD₂CD₂COONa | - Excellent water solubility- Sharp singlet at ~0 ppm | - Interacts with macromolecules- Adsorbs to glass- pH-sensitive chemical shift- Forms inclusion complexes |
| DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) | (CH₃)₃Si(CH₂)₃SO₃Na | - Good water solubility- Sharp singlet at ~0 ppm | - Interacts with macromolecules- Hygroscopic, can complicate weighing[3] |
| Maleic Acid | HOOCCH=CHCOOH | - Does not interact with proteins[2]- Stable and non-volatile- Simple singlet in the olefinic region (~6.3 ppm in D₂O)[4] | - Signal is in a more crowded spectral region- May not be suitable for all analytes |
| Dimethyl Sulfone (DMSO₂) | (CH₃)₂SO₂ | - Highly soluble in polar organic solvents (e.g., DMSO-d₆)- Chemically inert- Sharp singlet | - Signal position can vary with solvent- May not be suitable for aqueous solutions |
Experimental Data: A Head-to-Head Comparison in a Biological Matrix
A compelling study evaluated the performance of TMSP and DSS against fumaric acid and maleic acid for the quantification of metabolites in protein-precipitated plasma, serum, and whole blood. The results were striking:
-
TMSP and DSS: Showed an average quantitation error of up to 35% .[5]
-
Fumaric Acid and Maleic Acid: Exhibited a quantitation error of <1% .[5]
This significant discrepancy highlights the critical impact of matrix interactions on the accuracy of TMSP and DSS in complex biological samples.[5] For such applications, maleic acid and fumaric acid are demonstrably superior choices.
Achieving High Accuracy with qNMR: A Validated Experimental Protocol
To ensure the trustworthiness and scientific integrity of your qNMR results, a rigorously validated experimental protocol is paramount. The following step-by-step methodology, incorporating best practices, serves as a self-validating system.
I. Sample Preparation: The Foundation of Accuracy
-
Selection of Internal Standard: Choose an internal standard based on the analyte's structure, solubility, and potential for interaction. For aqueous solutions with potential for macromolecule interaction, consider maleic acid over TMSP. For non-polar organic solvents, standards like 1,4-bis(trimethylsilyl)benzene may be suitable.[6]
-
Metrological Weighing: Use a calibrated microbalance to accurately weigh the analyte and the internal standard. This step is critical as any weighing errors will directly propagate to the final result.[7]
-
Solvent Selection and Dissolution: Choose a deuterated solvent of high purity in which both the analyte and internal standard are fully soluble.[4][8] Ensure complete dissolution, using gentle vortexing or sonication if necessary.
II. NMR Data Acquisition: Optimizing for Quantitation
The following diagram illustrates the key stages of a robust qNMR workflow:
Caption: A generalized workflow for accurate quantitative NMR analysis.
-
Spectrometer Setup: Ensure the NMR spectrometer is properly tuned and shimmed to achieve optimal resolution and lineshape.
-
Pulse Angle (PW90): Use a 90° pulse to maximize the signal-to-noise ratio.
-
Relaxation Delay (D1): This is a critical parameter. The relaxation delay must be at least 5 times the longest T1 relaxation time of both the analyte and the internal standard signals to ensure complete relaxation between scans. An inversion-recovery experiment should be performed to determine the T1 values accurately.
-
Number of Scans (NS): Acquire a sufficient number of scans to achieve a signal-to-noise ratio of at least 250:1 for the signals of interest to ensure integration precision.[9]
-
Receiver Gain (RG): Set the receiver gain to avoid signal clipping, which would lead to inaccurate quantification.
III. Data Processing and Analysis
-
Fourier Transformation and Phasing: Apply Fourier transformation to the Free Induction Decay (FID) and carefully phase the spectrum manually to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: Apply a robust baseline correction algorithm to ensure a flat baseline across the entire spectrum.
-
Integration: Manually integrate the signals of the analyte and the internal standard. The integration region should be wide enough to encompass the entire signal, including any ¹³C satellites if they are to be included for both signals.
-
Calculation: Use the following formula to calculate the purity of the analyte:
Panalyte = (Ianalyte / IIS) * (NIS / Nanalyte) * (Manalyte / MIS) * (mIS / manalyte) * PIS
Where:
-
P = Purity
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = Mass
-
IS = Internal Standard
-
Logical Framework for Internal Standard Selection
The decision-making process for selecting an appropriate internal standard can be visualized as follows:
Caption: A decision tree for selecting a suitable qNMR internal standard.
Conclusion: A Call for Critical Evaluation
While this compound (TMSP) has its place in the qNMR toolkit, particularly for simple aqueous solutions, its limitations necessitate a critical evaluation of its suitability for each specific application. The potential for significant accuracy issues due to matrix interactions, pH sensitivity, and complex formation cannot be overlooked, especially in the context of pharmaceutical analysis where accuracy and reliability are paramount.
As demonstrated, alternative standards such as maleic acid can offer superior performance in complex matrices. For non-aqueous applications, a different set of standards should be considered. Ultimately, the responsibility lies with the analytical scientist to understand the chemistry of their sample and to select and validate an internal standard that ensures the scientific integrity of their qNMR results. By following a robust, self-validating experimental protocol, researchers can harness the full quantitative power of NMR for the accurate and reliable characterization of pharmaceutical compounds.
References
-
Sahu, P. K., et al. (2021). Recent Development in Nuclear Magnetic Resonance as a Technique for Quantitative Method Validation. Indian Journal of Pharmaceutical Sciences, 83(6), 1099-1110. Available at: [Link]
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Wishart, D. S. (2020). Quantitative NMR-Based Biomedical Metabolomics: Current Status and Applications. Metabolites, 10(11), 434. Available at: [Link]
-
Diehl, B. W. K., et al. (2007). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Journal of Pharmaceutical and Biomedical Analysis, 44(3), 643-650. Available at: [Link]
-
Choi, K., et al. (2021). Quantitative NMR as a Versatile Tool for the Reference Material Preparation. Magnetochemistry, 7(1), 15. Available at: [Link]
-
Crouch, R. & Russell, D. (2011). Easy, Precise and Accurate Quantitative NMR. Agilent Technologies. Available at: [Link]
-
Gaudette, F., et al. (2023). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. International Journal of Molecular Sciences, 24(13), 10893. Available at: [Link]
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Bharti, S. K., & Roy, R. (2012). Quantitative 1H NMR spectroscopy. TrAC Trends in Analytical Chemistry, 35, 5-26. Available at: [Link]
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Weber, M., et al. (2013). High-Performance Quantitative 1H-NMR for the Certification of Reference Materials. Accreditation and Quality Assurance, 18(2), 91-98. Available at: [Link]
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Ray, C. L., et al. (2022). NMR internal standard signal shifts due to cyclodextrin inclusion complexes. Magnetic Resonance in Chemistry, 60(1), 80-85. Available at: [Link]
-
BIPM. (2019). qNMR Internal Standard Reference Data (ISRD): DSS-d6. Available at: [Link]
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Adels, K., & Monakhova, Y. B. (2021). What Is the Accuracy of Quantitative Analysis by Low-Field NMR Spectroscopy Using Internal Standard: Systematic Study of Finished Medicinal Products?. Applied Magnetic Resonance, 52(12), 1795-1808. Available at: [Link]
-
Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 55(4), 1479-1490. Available at: [Link]
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BIPM. (2018). Internal Standard Reference Data for qNMR: Maleic Acid. Available at: [Link]
-
Muto, Y., et al. (2024). [High Purity Solvents for qNMR Measurement]. Yakugaku Zasshi, 144(4), 367-371. Available at: [Link]
-
USP. (2021). Stimuli Article: Quantitative Nuclear Magnetic Resonance (qNMR). Available at: [Link]
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Webster, G. K., & Kumar, S. (2014). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis, 93, 102-110. Available at: [Link]
-
BIPM. (2019). Internal Standard Reference Data for qNMR: 1,4-Bis(trimethylsilyl)benzene. Available at: [Link]
-
Shu, Q., et al. (2022). Development and validation of a quantitative proton NMR method for the analysis of pregnenolone. Journal of Pharmaceutical and Biomedical Analysis, 221, 115073. Available at: [Link]
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Nagana Gowda, G. A., & Raftery, D. (2015). Evaluation of Fumaric acid and Maleic acid as Internal Standards for NMR Analysis of Protein Precipitated Plasma, Serum and Whole Blood. Metabolomics, 11(1), 134-143. Available at: [Link]
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A Researcher's Guide to Trimethylsilyl (TMS) Derivatization: Cross-Validation and Methodological Comparisons
For researchers, scientists, and drug development professionals navigating the complexities of analytical chemistry, the derivatization of analytes for Gas Chromatography-Mass Spectrometry (GC-MS) is a critical step. This guide provides an in-depth technical comparison of Trimethylsilyl (TMS) derivatization with other common methods, supported by experimental insights and data. Our focus is to equip you with the knowledge to make informed decisions for your analytical workflows, ensuring scientific integrity and robust results.
The Imperative of Derivatization in GC-MS
Gas chromatography is a powerful technique for separating volatile and thermally stable compounds. However, many biologically significant molecules, such as amino acids, sugars, steroids, and organic acids, are non-volatile due to the presence of polar functional groups (-OH, -NH, -SH). Derivatization is a chemical modification process that replaces the active hydrogens in these functional groups with less polar moieties, thereby increasing the volatility and thermal stability of the analytes, making them amenable to GC-MS analysis.[1]
The primary objectives of derivatization are:
-
Increased Volatility: By masking polar functional groups, the intermolecular hydrogen bonding is reduced, which lowers the boiling point of the analyte.[2]
-
Enhanced Thermal Stability: Derivatization protects thermally labile groups from degradation at the high temperatures of the GC injector and column.
-
Improved Chromatographic Performance: Derivatized analytes generally exhibit sharper, more symmetrical peaks and better resolution.
-
Enhanced Mass Spectral Characteristics: Derivatization can lead to more informative mass spectra with characteristic fragmentation patterns, aiding in structural elucidation and quantification.
Unveiling Trimethylsilyl (TMS) Derivatization
Silylation, and particularly the introduction of a Trimethylsilyl (TMS) group, is the most widely used derivatization technique in GC-MS.[2] This method involves the reaction of an analyte containing an active hydrogen with a silylating agent.
The Reaction Mechanism
TMS derivatization is a nucleophilic substitution reaction (SN2) where the active hydrogen of a functional group is replaced by a TMS group, -Si(CH3)3. The reactivity of different functional groups towards silylation generally follows this order: alcohols > phenols > carboxylic acids > amines > amides.[3] Steric hindrance can also affect the reaction rate, with primary functional groups reacting faster than secondary, and secondary faster than tertiary.[3]
Common TMS Reagents: BSTFA and MSTFA
The two most common silylating reagents are N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[4]
-
BSTFA: A powerful silylating agent that reacts quickly and quantitatively with a wide range of functional groups.[5] Its by-products are volatile and generally do not interfere with the analysis.[5]
-
MSTFA: Another potent silylating reagent with the advantage of producing a more volatile by-product (N-methyltrifluoroacetamide) compared to BSTFA, which can be beneficial for the analysis of early-eluting compounds.[6]
Often, a catalyst such as Trimethylchlorosilane (TMCS) is added to the silylating reagent (e.g., BSTFA + 1% TMCS) to increase its reactivity, especially for hindered functional groups.[3]
Cross-Validation: TMS Derivatization vs. Alternative Methods
The choice of derivatization method is crucial and depends on the analyte, the sample matrix, and the analytical goals. Here, we compare TMS derivatization with other common techniques and analytical platforms.
TMS Derivatization vs. Alkylation (e.g., Methyl Chloroformate - MCF)
Alkylation is another popular derivatization method that introduces an alkyl group (e.g., methyl, ethyl) to the active hydrogens. A notable example is the use of methyl chloroformate (MCF).
A key study comparing TMS and MCF derivatization for the analysis of amino and non-amino organic acids found that MCF derivatives exhibited better reproducibility and stability during chromatographic runs.[5][7] TMS derivatives, particularly of certain metabolites like NAD+, NADP+, phosphoenolpyruvate, and tryptophan, showed significant instability.[5]
Key Differences:
-
Reaction Conditions: TMS derivatization often requires heating and strictly anhydrous conditions, as the reagents are highly sensitive to moisture.[4][5] In contrast, MCF alkylation is an instantaneous reaction that can be performed at room temperature and does not require the exclusion of water.[5]
-
Derivative Stability: MCF derivatives are generally more stable over time compared to TMS derivatives, which can degrade in the autosampler, leading to poor reproducibility in large sample batches.[5][8] Storing TMS derivatives at low temperatures (-20 °C) can improve their stability, remaining stable for up to 72 hours.[8]
-
Cost and Column Longevity: Alkylation reagents like MCF are typically less expensive than silylating agents.[5] Furthermore, the by-products of silylation can be detrimental to the GC column over time, whereas MCF reaction by-products are more easily separated from the derivatives, potentially extending column lifetime.[5]
-
Dynamic Range: Studies have shown that the dynamic range for the detection of MCF derivatives (8–100 fold) can be wider than for TMS derivatives (5–63 fold) for certain analytes.[5]
TMS Derivatization vs. Acylation
Acylation involves the introduction of an acyl group (e.g., acetyl, trifluoroacetyl) to the analyte. This method is particularly effective for highly polar, multifunctional compounds like carbohydrates and amino acids.[1]
Key Considerations:
-
By-products: Acylation with acyl anhydrides or halides produces acidic by-products that often need to be removed before GC analysis, adding a step to the workflow.[1]
-
Detector Sensitivity: The introduction of halogenated acyl groups (e.g., trifluoroacetyl) can significantly enhance the sensitivity of the Electron Capture Detector (ECD).[1]
-
Application to Sugars: For sugar analysis, TMS derivatization can produce multiple anomeric isomers, resulting in several peaks for a single sugar.[9] While an initial oximation step can reduce this to two isomers, alditol acetylation produces a single derivative peak, simplifying quantification, though it may lead to the same derivative from multiple different sugars.[9]
GC-MS with Derivatization vs. LC-MS/MS without Derivatization
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as a powerful alternative for the analysis of polar, non-volatile compounds, often without the need for derivatization.
Comparative Analysis:
-
Sample Throughput: LC-MS/MS is generally more amenable to high-throughput analysis as it eliminates the derivatization step.[10]
-
Chromatographic Resolution: GC, particularly with capillary columns, often provides higher chromatographic resolution than LC, which is crucial for separating complex mixtures of isomers.[11][12]
-
Compound Identification: Electron Ionization (EI) used in GC-MS produces reproducible fragmentation patterns that are suitable for library matching, facilitating compound identification.[13] The "soft" ionization techniques used in LC-MS (like ESI and APCI) often produce less fragmentation, which can be advantageous for molecular weight determination but less informative for structural elucidation without MS/MS capabilities.
-
Sensitivity: Both techniques can achieve high sensitivity. For steroid analysis, GC-MS has historically been a gold standard.[13] However, modern LC-MS/MS instruments offer comparable or even superior sensitivity for many applications.
-
Matrix Effects: Both techniques are susceptible to matrix effects, where co-eluting compounds from the sample matrix can suppress or enhance the ionization of the analyte of interest, affecting quantification.[14][15]
Quantitative Comparison of Derivatization Methods
| Feature | TMS Derivatization (BSTFA/MSTFA) | Alkylation (MCF) | Acylation | LC-MS/MS (No Derivatization) |
| Principle | Replaces active H with a trimethylsilyl group | Replaces active H with an alkyl group | Replaces active H with an acyl group | Direct analysis of polar compounds |
| Reaction Time | 30-90 minutes with heating[14] | Instantaneous at room temperature[5] | Varies, often requires heating | Not applicable |
| Derivative Stability | Low, sensitive to moisture; stable for ~12h at 4°C, ~72h at -20°C[8] | High, less sensitive to moisture[5] | Generally stable | Not applicable |
| Reproducibility (RSD) | Manual: can be >20%; Automated: <10-20%[4][16] | Generally better than TMS[5][7] | Good, but by-product removal can add variability | High, dependent on instrument performance |
| Applicability | Broad: alcohols, phenols, acids, amines, sugars, steroids[3] | Primarily amines and organic acids[5] | Highly polar compounds: amino acids, carbohydrates[1] | Wide range of polar and non-polar compounds |
| Pros | Well-established, extensive libraries, versatile | Fast reaction, stable derivatives, lower cost[5] | Enhances ECD sensitivity, can simplify chromatograms for sugars[1][9] | High throughput, no derivatization step, good for thermally labile compounds[10] |
| Cons | Moisture sensitive, unstable derivatives, can damage GC column[4][5] | Less versatile than silylation for some compound classes | Acidic by-products may require removal[1] | Lower chromatographic resolution for isomers, potential for significant matrix effects[15][17] |
Experimental Protocols
Standard Two-Step TMS Derivatization Protocol for Metabolomics
This protocol is widely used for the analysis of a broad range of metabolites in biological samples.
Step 1: Methoximation
-
Rationale: This step is crucial for compounds with carbonyl groups (sugars, keto-acids) to prevent the formation of multiple tautomeric isomers during silylation.[4]
-
Evaporate the sample extract to complete dryness under a stream of nitrogen or in a vacuum concentrator. The absence of water is critical for successful derivatization.[4]
-
Add 20 µL of methoxyamine hydrochloride in pyridine (20 mg/mL).
-
Vortex for 1 minute and incubate at 30°C for 90 minutes with gentle shaking.[14]
Step 2: Silylation
-
To the methoximated sample, add 90 µL of MSTFA + 1% TMCS.
-
Vortex for 1 minute and incubate at 37°C for 30 minutes.[14]
-
Cool the sample to room temperature before transferring to a GC vial for analysis.
Automated Online TMS Derivatization
Automation significantly improves the reproducibility of TMS derivatization by standardizing reaction times and minimizing the degradation of unstable derivatives.[4]
-
Workflow: An autosampler robot performs the addition of reagents, incubation, and injection for each sample immediately before analysis. This "just-in-time" derivatization ensures that all samples are analyzed after the same derivatization time, reducing variability.[4]
-
Reproducibility: Studies have shown that automated TMS derivatization can achieve a relative standard deviation (RSD) of less than 10-20% for most metabolites, a significant improvement over manual methods.[4][16]
Visualizing the Workflow
Caption: A typical two-step TMS derivatization workflow for metabolomics analysis by GC-MS.
Navigating the Pitfalls: Artifacts and Incomplete Reactions
A critical aspect of derivatization is the potential for incomplete reactions and the formation of artifacts, which can complicate data interpretation.
-
Incomplete Derivatization: This can occur due to insufficient reagent, short reaction times, low temperatures, or the presence of moisture.[3] It results in multiple peaks for the same analyte (e.g., a mix of underivatized, partially derivatized, and fully derivatized forms).
-
Artifact Formation: Silylating reagents can sometimes react with solvents or other matrix components to form unexpected by-products. These artifacts can be mistaken for endogenous metabolites. A comprehensive review of potential artifacts in TMS derivatization can be found in the work by Little.
Self-Validating Systems:
To ensure the trustworthiness of your results, incorporate the following into your protocols:
-
Quality Control (QC) Samples: Analyze a pooled QC sample at regular intervals throughout your sample batch to monitor the stability of the derivatives and the performance of the GC-MS system.
-
Internal Standards: Use a suite of stable isotope-labeled internal standards that are added to the samples before extraction to correct for variations in extraction efficiency and derivatization.
-
Method Blanks: Analyze a method blank (a sample with no analyte that goes through the entire sample preparation and derivatization process) to identify any background contamination or artifacts.
Conclusion: A Strategic Approach to Derivatization
The choice of derivatization method is a critical decision in the analytical workflow that significantly impacts the quality and reliability of your results. While TMS derivatization is a versatile and widely used technique, it is not without its challenges, particularly regarding the stability of the derivatives. For certain applications, particularly the analysis of amino and organic acids, alkylation methods like MCF derivatization offer significant advantages in terms of speed, stability, and reproducibility.
Ultimately, the optimal method will depend on the specific analytes of interest, the sample matrix, and the available instrumentation. For high-throughput applications, automated derivatization is highly recommended to improve reproducibility. When venturing into a new analytical challenge, a thorough method development and validation, including a comparison of different derivatization strategies, is a worthwhile investment that will pay dividends in the form of high-quality, reliable data.
References
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Villas-Bôas, S. G., Højrup, P., Nicolau, J. H., & Olsen, E. B. (2006). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolomics, 2(1), 21-30. [Link]
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Smart, D. R., & Aggio, R. B. M. (2012). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolites, 2(4), 1034-1049. [Link]
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Matyjaszczyk, M., & Szolkowska, M. (2020). Comparison of LC-MS/MS and GC-MS for steroid assays. Journal of AOAC International, 103(5), 1216-1224. [Link]
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Cuperlovic-Culf, M., Barnett, D. A., Culf, A. S., & Chute, I. (2014). Improved stability of TMS derivatives for the robust quantification of plant polar metabolites by gas chromatography-mass spectrometry. Journal of Chromatography B, 966, 125-131. [Link]
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Allard, P. M., et al. (2023). Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. Metabolites, 13(3), 421. [Link]
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Schummer, C., Delhomme, O., Appenzeller, B. M., Wennig, R., & Millet, M. (2009). Comparison of derivatization methods for the quantitative gas chromatographic analysis of oils. Analytical Methods, 1(1), 52-58. [Link]
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Aggio, R., Ruggiero, K., & Villas-Bôas, S. G. (2016). Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS. Metabolites, 6(4), 34. [Link]
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Kim, D. H., et al. (2022). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. Atmosphere, 13(1), 113. [Link]
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Anton, A., et al. (2023). Evaluation of GC/MS-Based 13C-Positional Approaches for TMS Derivatives of Organic and Amino Acids and Application to Plant 13C-Labeled Experiments. Metabolites, 13(4), 486. [Link]
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Liu, R. H., & Gfeller, E. (1998). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 6(4). [Link]
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ResearchGate. Acylation, silylation, alkylation or chiral derivatization agents using GC/MS? [Link]
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ResearchGate. Comparison of derivatization methods for the quantitative gas chromatographic analysis of oils. [Link]
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Schummer, C., et al. (2009). Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. Talanta, 77(4), 1473-1482. [Link]
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Restek. Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods. [Link]
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ResearchGate. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. [Link]
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YouTube. Sample Preparation, Derivatization in Gas Chromatography and Sample Injectors in GC. [Link]
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Shackleton, C. H. (2010). GC/MS in Recent Years Has Defined the Normal and Clinically Disordered Steroidome: Will It Soon Be Surpassed by LC/Tandem MS in This Role?. The Journal of endocrinology, 205(3), 217-231. [Link]
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Asad, M., et al. (2015). Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography. Journal of Chemistry, 2015, 1-8. [Link]
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ResearchGate. Comparison between automatic (on-line) and manual (off-line) trimethylsilyl (TMS) derivatisation in different matrices. [Link]
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Sobolevsky, T. G., et al. (2003). Comparison of silylation and esterification/acylation procedures in GC-MS analysis of amino acids. Journal of Separation Science, 26(17), 1474-1478. [Link]
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ResearchGate. (PDF) Improved stability of TMS derivatives for the robust quantification of plant polar metabolites by gas chromatography-mass spectrometry. [Link]
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MDPI. Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. [Link]
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MDPI. Steroidomics via Gas Chromatography–Mass Spectrometry (GC-MS): A Comprehensive Analytical Approach for the Detection of Inborn Errors of Metabolism. [Link]
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Max Delbrück Center. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. [Link]
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ResearchGate. Comparison of critical methods developed for fatty acid analysis: A review. [Link]
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PubMed. Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. [Link]
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Reddit. Why is GC/MS more often used than LC/MS for steroid analysis (in cases for doping)? [Link]
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ResearchGate. (PDF) Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS. [Link]
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PubMed Central. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. [Link]
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Academic.oup.com. Comparison of Four Derivatizing Reagents for 6-Acetylmorphine GC-MS Analysis*. [Link]
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PubMed Central. Steroid Profiling by Gas Chromatography–Mass Spectrometry and High Performance Liquid Chromatography–Mass Spectrometry for Adrenal Diseases. [Link]
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ResearchGate. Assessment of automated trimethylsilyl derivatization protocols for GC–MS-based untargeted metabolomic analysis of urine. [Link]
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Chromatography Today. Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis. [Link]
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Comparing Trimethylsilyl propionate with BSTFA and MSTFA for silylation
The following guide provides an in-depth technical comparison of BSTFA , MSTFA , and Trimethylsilyl Propionate , structured for researchers and analytical chemists.
BSTFA, MSTFA, and this compound
Executive Summary: The Silylation Landscape[1][2]
In Gas Chromatography-Mass Spectrometry (GC-MS), silylation is the gold standard for increasing the volatility and thermal stability of polar analytes (e.g., alcohols, acids, amines). While BSTFA and MSTFA are the industry "workhorses" due to their high reactivity and volatile by-products, This compound (TMS-Propionate) represents a distinct class of reagents (silyl esters) often used in specialized applications or confused with NMR standards.
This guide objectively compares these three agents, clarifying their mechanisms, reactivity profiles, and optimal use cases.
| Feature | BSTFA | MSTFA | TMS-Propionate |
| Class | Silyl Amide | Silyl Amide | Silyl Ester |
| Reactivity | High (Standard) | High (Most Volatile) | Moderate/Mild |
| By-product | Trifluoroacetamide | N-Methyl-trifluoroacetamide | Propionic Acid |
| By-product BP | ~162°C | ~130–132°C (Lowest) | 141°C |
| Fluorinated? | Yes | Yes | No |
| Primary Use | General Purpose, Steroids | Volatile Metabolites, Early Eluters | Niche Synthesis, Non-F Applications |
Technical Deep Dive & Chemical Profiles
2.1 BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide)
-
Role: The versatile standard.
-
Mechanism: BSTFA acts as a powerful trimethylsilyl (TMS) donor. The driving force is the formation of the stable amide by-product.[1]
-
Key Advantage: The fluorine atoms in the leaving group (trifluoroacetamide) reduce detector fouling (specifically in FID) compared to non-fluorinated amides like BSA.
-
Limitation: While volatile, its by-products can sometimes co-elute with early-eluting analytes.
2.2 MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide)[2]
-
Role: The volatility specialist.
-
Mechanism: Similar to BSTFA but structurally designed to yield the most volatile by-products of any common silyl amide.
-
Key Advantage: Ideal for analyzing highly volatile compounds (e.g., short-chain fatty acids, metabolic intermediates) because the solvent and reagent peaks elute very early, preventing masking of analyte peaks.
-
Limitation: High volatility can make it sensitive to evaporation during storage.
2.3 this compound (TMS-Propionate)[3]
-
Clarification: distinct from TSP (Trimethylsilylpropanoic acid sodium salt) , which is a water-soluble NMR reference standard (0.00 ppm). The reagent discussed here is the Trimethylsilyl ester of propionic acid .
-
Role: The mild, non-fluorinated alternative.
-
Mechanism: Acts as a silyl ester.[4] It transfers a TMS group to the analyte, releasing propionic acid.
-
Key Advantage: Useful when fluorinated by-products (from BSTFA/MSTFA) interfere with specific detectors (e.g., ECD) or when a milder reaction is required to preserve sensitive functional groups.
-
Limitation: Generally less reactive than amides (BSTFA/MSTFA). The acidic by-product (propionic acid) may require removal or buffering in some sensitive columns.
Mechanistic Pathways & Logic
The efficiency of silylation depends on the "Leaving Group Ability." Amides are generally better leaving groups in this context than esters, making BSTFA/MSTFA stronger donors than TMS-Propionate.
Visualization: Silylation Reaction Pathways
Figure 1: General mechanism of silylation showing the divergence in by-products which dictates solvent tailing and interference.
Experimental Protocols
Protocol A: Standard Derivatization (BSTFA/MSTFA)
Recommended for: Steroids, Acids, Alcohols, Sugars.
-
Preparation: Ensure sample is completely dry (water hydrolyzes silyl reagents).
-
Solvent: Dissolve 1-5 mg of sample in 100 µL of anhydrous pyridine or acetonitrile.
-
Reagent Addition: Add 100 µL of BSTFA (or MSTFA ).
-
Optional: Add 1% TMCS (Trimethylchlorosilane) as a catalyst for sterically hindered groups.
-
-
Incubation: Cap the vial tightly. Heat at 60°C for 30-60 minutes .
-
Injection: Inject 1 µL directly into GC-MS.
Protocol B: Mild Derivatization (TMS-Propionate)
Recommended for: Acid-stable analytes, Non-fluorinated requirements.
-
Preparation: Ensure sample is completely dry.
-
Solvent: Dissolve sample in a non-protic solvent (e.g., Hexane or DCM).
-
Reagent Addition: Add excess This compound .
-
Catalysis: This reaction is slower. It is often necessary to add a catalyst (e.g., a drop of acid catalyst or heat) depending on the analyte.
-
Incubation: Heat at 70-80°C for 60-90 minutes .
-
Cleanup (Critical): Unlike BSTFA, the by-product is Propionic Acid . If your column is acid-sensitive, evaporate the reaction mixture to dryness under Nitrogen and reconstitute in pure solvent (e.g., Hexane) before injection.
Performance Comparison Data
The following table summarizes the operational differences. Note that MSTFA is generally the superior choice for metabolomics due to the volatility of its by-products.
| Parameter | BSTFA | MSTFA | TMS-Propionate |
| Silyl Donor Strength | High | High | Moderate |
| Hindered Groups | Good (w/ TMCS) | Good (w/ TMCS) | Poor |
| Moisture Sensitivity | High | High | Moderate |
| Detector Noise (FID) | Low (F-C bonds) | Low (F-C bonds) | Moderate |
| By-product Removal | Evaporates easily | Evaporates very easily | Requires evaporation/purge |
| Recommended Column | 5% Phenyl / 95% PDMS | 5% Phenyl / 95% PDMS | Acid-resistant phases (e.g., Wax) |
Visualization: Workflow Decision Tree
Figure 2: Decision logic for selecting the appropriate silylation reagent.
References
-
Sigma-Aldrich. "BSTFA Product Information & Mechanisms." Sigma-Aldrich Technical Bulletins.
-
Schummer, C. et al. (2009). "Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis." Talanta.
-
Little, J. L. (1999). "Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them." Journal of Chromatography A.
-
Chem-Impex. "this compound Product Description." Chem-Impex International.
-
Fiehn, O. "Metabolomics by Gas Chromatography-Mass Spectrometry: Combined Targeted and Nontargeted Profiling." Current Protocols in Molecular Biology.
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A Guide to Enhancing Inter-Laboratory Comparability of NMR Metabolomics Data Using Trimethylsilyl Propionate
Metabolomics, the comprehensive study of small molecules within a biological system, holds immense promise for biomarker discovery, drug development, and personalized medicine.[1] However, a significant hurdle limiting the widespread application and validation of metabolomics findings is the challenge of data reproducibility and comparability across different laboratories.[2][3] Variations in sample preparation, instrumentation, and data processing protocols can introduce significant biases, making it difficult to integrate and compare data from multiple sites.[4][5] This guide provides an in-depth technical overview of how to leverage 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid (TMSP), a deuterated analog of Trimethylsilyl propionate, as an internal standard to improve the inter-laboratory comparison of Nuclear Magnetic Resonance (NMR)-based metabolomics data.
The Critical Role of Internal Standards in NMR Metabolomics
NMR spectroscopy is a powerful analytical technique for metabolomics due to its high reproducibility, minimal sample preparation, and ability to provide quantitative information.[3][6] However, to achieve accurate and comparable quantitative results, especially in multi-center studies, the use of an internal standard is paramount. An ideal internal standard should be chemically inert, stable, and possess a simple NMR spectrum with signals that do not overlap with those of the metabolites of interest.
TMSP emerges as a superior choice for an internal standard in aqueous-based NMR metabolomics for several key reasons:
-
Chemical Shift Referencing: TMSP provides a sharp, singlet signal at 0.0 ppm in the ¹H NMR spectrum, which is used to reference the chemical shifts of all other metabolites.[7] This is crucial for accurate metabolite identification across different samples and instruments.
-
Quantification: The known concentration of TMSP allows for the absolute quantification of other metabolites by comparing the integral of their signals to the integral of the TMSP signal.
-
Stability: TMSP is stable across a range of pH and temperature conditions commonly encountered in metabolomics sample preparation.[8][9]
-
Minimal Interference: The deuteration of the propionate backbone in TMSP reduces its signal intensity in the ¹H NMR spectrum, minimizing potential overlap with other metabolite signals.
Experimental Workflow for Inter-Laboratory Comparison Using TMSP
To ensure the successful implementation of TMSP for inter-laboratory data comparison, a standardized experimental workflow is essential. The following diagram and protocol outline the key steps.
Caption: Standardized workflow for an inter-laboratory NMR metabolomics study using TMSP.
1. Standardized Sample Collection and Storage:
-
Rationale: To minimize pre-analytical variability, it is crucial to establish and adhere to a strict protocol for sample collection and storage across all participating laboratories.
-
Protocol:
-
Collect biological samples (e.g., serum, plasma, urine) using a consistent methodology.
-
Process the samples (e.g., centrifugation for serum/plasma) within a defined timeframe.
-
Immediately freeze the samples at -80°C until analysis.
-
2. Preparation of TMSP Spiking Solution:
-
Rationale: A precisely prepared stock solution of TMSP is essential for accurate quantification.
-
Protocol:
-
Prepare a 10 mM stock solution of TMSP in D₂O.
-
Store the stock solution at 4°C.
-
3. Sample Preparation for NMR Analysis:
-
Rationale: This standardized protocol ensures that all samples are treated identically before NMR analysis, minimizing variations in sample matrix and pH.
-
Protocol:
-
Thaw frozen samples on ice.
-
For a typical serum/plasma sample, mix 300 µL of the sample with 300 µL of a buffer solution (e.g., 100 mM phosphate buffer in D₂O, pH 7.4).
-
Add a specific volume of the TMSP stock solution to achieve a final concentration of 0.5 mM. For example, add 30 µL of the 10 mM TMSP stock to the 600 µL sample/buffer mixture.
-
Vortex the mixture thoroughly.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet any precipitates.[10]
-
Transfer the supernatant to a 5 mm NMR tube.
-
4. NMR Data Acquisition:
-
Rationale: Consistent NMR acquisition parameters are critical for data comparability.
-
Protocol:
-
Acquire ¹H NMR spectra on a spectrometer with a field strength of at least 600 MHz.
-
Use a standard 1D NOESY pulse sequence with water suppression.
-
Ensure consistent parameters across all laboratories, including:
-
Temperature: 298 K (25°C)[11]
-
Number of scans: e.g., 128
-
Acquisition time: ~2-3 seconds
-
Relaxation delay: ~4-5 seconds
-
-
Perform shimming for each sample to ensure optimal magnetic field homogeneity.[11]
-
5. Data Processing and Normalization:
-
Rationale: A standardized data processing pipeline is necessary to minimize operator-dependent variations.
-
Protocol:
-
Apply a consistent Fourier transformation and phase correction to all spectra.
-
Reference the chemical shift of all spectra to the TMSP signal at 0.0 ppm.
-
Perform baseline correction.
-
Integrate the signals of interest and the TMSP signal.
-
Normalize the integrals of the metabolites to the integral of the TMSP signal to obtain relative concentrations. For absolute quantification, a calibration curve with known concentrations of the metabolites of interest should be used.
-
Data Presentation and Comparison
The use of TMSP allows for a direct comparison of metabolite concentrations across different laboratories. The following table provides a hypothetical example of how to present and compare the data.
| Metabolite | Lab A (µM) | Lab B (µM) | Lab C (µM) | Mean (µM) | Std. Dev. | %RSD |
| Lactate | 152.3 | 148.9 | 155.1 | 152.1 | 3.1 | 2.0% |
| Alanine | 85.6 | 88.2 | 84.1 | 86.0 | 2.1 | 2.4% |
| Glucose | 4890.7 | 4950.2 | 4875.5 | 4905.5 | 39.1 | 0.8% |
| Citrate | 120.4 | 118.9 | 122.3 | 120.5 | 1.7 | 1.4% |
%RSD (Relative Standard Deviation): A measure of the precision of the measurements across the different laboratories. Lower %RSD values indicate better agreement.
The Chemical Rationale Behind TMSP as an Internal Standard
The chemical structure of TMSP is key to its effectiveness. The trimethylsilyl group provides a strong, sharp singlet in the ¹H NMR spectrum that is well-resolved from the complex mixture of metabolite signals.
Caption: Chemical structure of 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid (TMSP).
The conformational flexibility of TMSP in solution has been studied, but its primary role as an internal standard is not significantly affected by these dynamics.[12] It is important to note that in samples with high protein content, such as plasma, TMSP can bind to proteins, leading to signal broadening and potential inaccuracies in quantification.[13] However, for many biological fluids with lower protein concentrations, this is less of a concern.[13]
Conclusion and Future Outlook
The adoption of standardized protocols, including the consistent use of an appropriate internal standard like TMSP, is a critical step towards improving the reproducibility and comparability of metabolomics data.[14] This will not only enhance the confidence in findings from individual studies but also facilitate the integration of data from large-scale, multi-center collaborations.[15] As the field of metabolomics continues to mature, the development and implementation of such standardized approaches will be essential for realizing its full potential in advancing our understanding of health and disease.
References
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NMR Metabolomics Protocols for Drug Discovery - PMC. PubMed Central. [Link]
-
A Real-Life Reproducibility Assessment for NMR Metabolomics - PMC. PubMed Central. [Link]
-
3-(trimethylsilyl)propionic acid (CHEBI:85487). EMBL-EBI. [Link]
-
Comparison of Two Automated Targeted Metabolomics Programs to Manual Profiling by an Experienced Spectroscopist for 1H-NMR Spectra - PMC. NIH. [Link]
-
Developing and Standardising a Protocol for Quantitative Proton Nuclear Magnetic Resonance (H-NMR) Spectroscopy of Saliva. King's Research Portal. [Link]
-
Development of an LC-MS Targeted Metabolomics Methodology to Study Proline Metabolism in Mammalian Cell Cultures. MDPI. [Link]
-
Machine Learning-Based Retention Time Prediction of Trimethylsilyl Derivatives of Metabolites - PMC. NIH. [Link]
-
Analysis of NMR Metabolomics Data | Springer Nature Experiments. Springer Nature. [Link]
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Securing the Future of NMR Metabolomics Reproducibility: A Call for Standardized Reporting - PMC. NIH. [Link]
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NMR-based plant metabolomics protocols: a step-by-step guide. Frontiers. [Link]
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Enhanced Standard Operating Procedures for 31P NMR-Based Metabolomics in Tissue Extracts - PMC. NIH. [Link]
-
Systematic Review of NMR-Based Metabolomics Practices in Human Disease Research. MDPI. [Link]
-
Conformational analysis of 3-(trimethylsilyl)propionic acid by NMR spectroscopy: an unusual expression of the beta-silyl effect. PubMed. [Link]
-
NMR-Based Metabolomic Analysis for the Effects of Trimethylamine N-Oxide Treatment on C2C12 Myoblasts under Oxidative Stress - PMC. NIH. [Link]
-
Stability of Metabolomic Content during Sample Preparation: Blood and Brain Tissues. MDPI. [Link]
-
Inter-Laboratory Comparison of Metabolite Measurements for Metabolomics Data Integration. ResearchGate. [Link]
-
Comparison between Traditional and Novel NMR Methods for the Analysis of Sicilian Monovarietal Extra Virgin Olive Oils: Metabolic Profile Is Influenced by Micro-Pedoclimatic Zones. MDPI. [Link]
-
Inter-Laboratory Comparison of Metabolite Measurements for Metabolomics Data Integration. MDPI. [Link]
-
Quantitative NMR-Based Biomedical Metabolomics: Current Status and Applications. MDPI. [Link]
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NMR-Based Metabolomics. Pure. [Link]
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NMR Metabolite Profiles in Male Meat-Eaters, Fish-Eaters, Vegetarians and Vegans, and Comparison with MS Metabolite Profiles. MDPI. [Link]
-
Stability of Metabolomic Content during Sample Preparation: Blood and Brain Tissues. ResearchGate. [Link]
-
A Real-Life Reproducibility Assessment for NMR Metabolomics. ResearchGate. [Link]
-
Interlaboratory Comparison of Untargeted Mass Spectrometry Data Uncovers Underlying Causes for Variability. ACS Publications. [Link]
-
Preclinical and Clinical Applications of Metabolomics and Proteomics in Glioblastoma Research. MDPI. [Link]
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Interlaboratory comparison of standardised metabolomics and lipidomics analyses in human and rodent blood using the MxP® Quant. MDC Repository. [Link]
-
Standard operating procedure for metabonomics studies of blood serum and plasma samples using a H-1-NMR micro-flow probe | Request PDF. ResearchGate. [Link]
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Executive Summary: The Molecular Ruler Paradox
In quantitative NMR (qNMR) and metabolomics, 3-(trimethylsilyl)propionic acid (TSP) and its deuterated sodium salt (TSP-d4) are ubiquitous internal standards. They are selected for their presumed inertness and single, sharp resonance at 0.00 ppm. However, a rigorous conformational analysis reveals that TSP is not a static "ruler" but a dynamic system subject to the
This guide moves beyond the standard datasheet. We analyze the conformational landscape of TSP compared to its carbon analogues and sulfonated competitors (DSS, DSA). We demonstrate how these structural nuances dictate performance failures—specifically pH sensitivity and protein binding artifacts—and provide a self-validating protocol to ensure your chemical shift referencing is accurate.
Conformational Analysis: The Structural Engine
To understand why TSP behaves differently than its carbon analogues, we must look at the atomic level. The trimethylsilyl (TMS) group exerts a profound electronic and steric influence on the propionate backbone, distinct from a tert-butyl group.
The -Silyl Effect and Rotameric Preferences
Unlike 4,4-dimethylpentanoic acid (the carbon analogue), TSP exhibits a strong preference for the anti conformer. This is driven by the
-
Anti-Conformer: The TMS group and the carboxylate are 180° apart. This is the energetically favored state (
to kcal/mol relative to gauche). -
Gauche-Conformer: The TMS group is 60° relative to the carboxylate. This state is less populated due to steric clash between the bulky silicon sphere and the charged carboxylate.
Experimental Evidence:
NMR coupling constant analysis (
Structural Comparison: TSP vs. Carbon Analogues
| Feature | TSP (Silyl) | 4,4-Dimethylpentanoic Acid (Carbon) | Impact on Performance |
| Bond Length (X-C) | C-Si | C-C | Si-C bond is longer, making the TMS group more "exposed" and available for hydrophobic binding. |
| Electronegativity | Si (1.90) < C (2.[1]55) | C (2.55) | Silicon is electropositive, creating a local dipole that affects pKa and solvation. |
| Rotational Barrier | Lower | Higher | TSP has faster internal rotation, averaging chemical shift anisotropy effectively. |
| Hydrophobicity | High (Lipophilic TMS) | Moderate | Critical Failure Point: TSP binds to albumin/lipoproteins; Carbon analogs bind less avidly. |
Performance Benchmarking: TSP vs. DSS vs. DSA
The choice of reference standard is often treated as trivial. It is not. The table below synthesizes experimental data regarding the stability and reliability of TSP against its primary competitors: DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) and DSA (4,4-dimethyl-4-silapentane-1-ammonium).
Comparative Performance Matrix
| Parameter | TSP / TSP-d4 | DSS (Sulfonate) | DSA (Ammonium) |
| Functional Group | Carboxylic Acid (-COOH) | Sulfonic Acid (-SO | Amine (-NH |
| pH Sensitivity | High (pKa ~4.8) | Low (Strong acid) | Moderate (pKa ~10) |
| Signal Shift | Shifts >0.02 ppm if pH < 6 | Stable across pH 1-13 | Stable in acidic/neutral |
| Protein Binding | High Risk (Albumin) | Moderate Risk | Moderate Risk |
| Membrane Interaction | Binds micelles | Binds micelles | Binds negatively charged membranes |
| Temp. Coefficient | |||
| Best Application | Clean aqueous samples (Urine, Extracts) | Protein solutions, variable pH | Specialized cationic studies |
The "Protein Binding" Artifact
In serum or plasma metabolomics, TSP is notoriously unreliable. The hydrophobic TMS group inserts into the hydrophobic pockets of Human Serum Albumin (HSA).
-
Mechanism: The anti conformation presents a lipophilic surface.
-
Observation: The TSP signal broadens significantly (T2 shortening) and shifts upfield, leading to incorrect referencing of all other metabolites.
-
Alternative: For serum, Formate or external electronic referencing (ERETIC) is recommended over TSP/DSS.
Visualization of Dynamics & Logic
Conformational Equilibrium of TSP
The following diagram illustrates the dynamic equilibrium between the anti and gauche rotamers, highlighting the energetic preference that dictates TSP's average molecular shape.
Caption: Energetic landscape of TSP rotamers. The Anti-conformer is thermodynamically favored due to reduced steric repulsion between the TMS and carboxylate groups.
Decision Logic for Reference Selection
Do not use TSP blindly. Use this logic flow to select the correct standard for your specific matrix.
Caption: Algorithmic selection of NMR reference standards. TSP is valid only for protein-free samples with neutral/basic pH.
Experimental Protocols
Protocol A: The "Spike & Shift" Validation (Self-Validating System)
Purpose: To determine if TSP is interacting with your matrix (binding) or suffering from pH effects.
-
Baseline Acquisition: Acquire 1D
H NMR of your sample with 0.5 mM TSP. -
Internal Addition: Add a known inert internal standard with a distinct shift (e.g., Maleic Acid at ~6.0 ppm or Formate at ~8.4 ppm) that is known not to bind proteins.
-
Comparison:
-
Set TSP to 0.00 ppm.
-
Check the shift of the secondary standard.
-
Pass Criteria: If Formate appears at exactly 8.44 ppm (pH dependent, check tables), TSP is valid.
-
Fail Criteria: If Formate appears at 8.30 ppm or 8.60 ppm, TSP has shifted due to binding or pH, "dragging" the scale with it.
-
-
Line Width Check: Measure
(width at half height) of the TSP singlet.-
Pass:
Hz (shimming dependent). -
Fail:
Hz suggests exchange broadening or binding.
-
Protocol B: pH Titration Curve for Conformational Stability
Purpose: To verify the pKa of the specific TSP lot or derivative in your buffer system.
-
Preparation: Prepare 1 mM TSP in 90% H
O / 10% D O. -
Titration: Adjust pH from 2.0 to 10.0 in 0.5 unit increments using HCl/NaOH.
-
Acquisition: Record
H chemical shift relative to an external capillary standard (e.g., TMS in CDCl capillary). -
Analysis: Plot
vs. pH.-
Result: You will observe a sigmoidal curve. The inflection point is the pKa (~4.8).
-
Application: Ensure your experimental pH is at least 2 units away from this pKa (pH > 7) for stability.
-
References
-
Anderson, W. R., et al. (2007). "Conformational Analysis of 3-(Trimethylsilyl)propionic Acid by NMR Spectroscopy: An Unusual Expression of the
-Silyl Effect." The Journal of Organic Chemistry. Link -
Wishart, D. S., et al. (1995). "1H, 13C and 15N chemical shift referencing in biomolecular NMR." Journal of Biomolecular NMR. Link
-
Alum, A., et al. (2008). "Appropriateness of DSS and TSP as internal references for 1H NMR studies of molten globule proteins." Journal of Biochemistry. Link
-
Tiziani, S., et al. (2008). "Metabolomic profiling of serum: Investigation of the performance of different NMR reference standards." Analytical Biochemistry. Link
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Evaluating Matrix Effects on Trimethylsilyl Propionate Derivatization: A Comparative Guide for Researchers
In the landscape of NMR-based metabolomics, the pursuit of accurate and reproducible quantification of metabolites is paramount. The inherent complexity of biological samples, however, presents a significant hurdle known as "matrix effects." These effects, arising from the sample's components, can alter the NMR signals of target analytes, leading to skewed results. The use of an internal standard is a cornerstone of mitigating these effects, and Trimethylsilyl propionate (TMSP), often in its deuterated form (TSP or TMSP-d4), has been a widely adopted choice.[1][2] This guide provides an in-depth evaluation of the matrix effects on TMSP derivatization, offering a comparative analysis with other common internal standards and presenting data-driven insights for the discerning researcher.
The Challenge of the Matrix: Understanding its Impact in NMR Metabolomics
The "matrix" of a biological sample refers to all its components other than the analyte of interest. In metabolomics, this includes a complex milieu of proteins, lipids, salts, and other small molecules.[3] These components can influence the NMR experiment in several ways:
-
Chemical Shift Variations: Interactions between the internal standard and matrix components can alter the local chemical environment, causing shifts in the resonance frequency. This is particularly problematic as the primary role of an internal standard is to provide a stable reference point (0 ppm).
-
Line Broadening: Binding of the internal standard to large molecules, such as proteins, can significantly shorten the T2 relaxation time, leading to broader signals.[4] This can reduce the precision of chemical shift referencing and quantification.
-
Signal Suppression or Enhancement: The overall composition of the matrix can affect the signal intensity of both the internal standard and the target metabolites, a phenomenon also observed in other analytical techniques like GC-MS.[5][6]
TMSP and its Alternatives: A Head-to-Head Comparison
The ideal internal standard should be chemically inert, possess a simple spectrum with a single, sharp resonance that does not overlap with signals from metabolites, and be soluble in the sample matrix.[8] While Tetramethylsilane (TMS) is considered the gold standard for non-aqueous solvents, its poor water solubility makes it unsuitable for most biological applications.[9] This has led to the widespread use of water-soluble standards like TMSP, 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS), and trimethylsilyl-2,2,3,3-tetradeuteropropionic acid (TSP).
Here, we compare these three workhorses of NMR metabolomics:
| Feature | This compound (TMSP/TSP) | 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) |
| Chemical Structure | (CH₃)₃SiCH₂CH₂COOH | (CH₃)₃SiCH₂CH₂CH₂SO₃⁻Na⁺ |
| Key Functional Group | Carboxylic Acid | Sulfonic Acid |
| pH Sensitivity | The chemical shift of TMSP is sensitive to pH changes due to the protonation/deprotonation of its carboxyl group.[1][10] | The sulfonic acid group in DSS is a strong acid, making its chemical shift relatively insensitive to pH variations within the typical biological range.[1] |
| Protein Binding | TMSP has been shown to interact with proteins, particularly with aliphatic residues, which can lead to line broadening and chemical shift changes.[11][12] | DSS also exhibits binding to proteins, which can affect its resonance.[11] |
| Signal Overlap | The methylene protons of non-deuterated TMSP can have resonances that overlap with metabolite signals. The use of deuterated TSP (TMSP-d4) mitigates this issue.[2] | The proton spectrum of DSS shows additional resonances at approximately 2.91, 1.75, and 0.63 ppm, which could potentially overlap with analyte signals.[10] |
| Temperature Dependence | The chemical shift of TMSP can be influenced by temperature.[13] | DSS is reported to have negligible temperature dependence, making it a more robust standard for studies involving temperature variations.[14] |
Key Takeaway: While TMSP is a widely used internal standard, its performance is significantly influenced by the sample matrix, particularly pH and protein content. DSS offers greater stability in the face of pH fluctuations, but both standards are susceptible to protein binding. The choice of internal standard should, therefore, be carefully considered based on the specific biological matrix and the experimental conditions.
Experimental Design for Evaluating Matrix Effects
A robust experimental design is crucial for validating the choice of an internal standard and understanding its behavior within a specific matrix. The following workflow outlines a systematic approach to evaluating the matrix effects on TMSP derivatization.
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- 14. Temperature dependence of NMR chemical shifts: Tracking and statistical analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Performance of Trimethylsilyl Propionate (TMSP) in Biological Matrices for NMR-Based Metabolomics
For researchers, scientists, and drug development professionals engaged in NMR-based metabolomics, the choice of an internal standard is a foundational decision that dictates the accuracy, reproducibility, and ultimate validity of experimental results. This guide provides an in-depth comparison of Trimethylsilyl propionate (TMSP), a commonly used chemical shift and quantification reference, evaluating its performance across various biological matrices. We will delve into the causality behind experimental choices and compare TMSP with its primary alternative, offering data-driven insights to inform your analytical strategy.
The Role and Ideal Characteristics of an NMR Internal Standard
In Nuclear Magnetic Resonance (NMR) spectroscopy, an internal standard is a compound added directly to a sample at a known concentration. Its purpose is twofold: to provide a stable reference signal set to 0.0 parts per million (ppm) for calibrating the chemical shift of all other metabolites, and to serve as a concentration reference for quantifying those metabolites.[1]
An ideal internal standard for biological samples should possess several key characteristics:
-
A single, sharp resonance peak: This ensures easy and accurate identification and integration.[1]
-
Chemical inertness: It must not react with components of the biological matrix.[1]
-
Spectral location: Its peak should appear in a region of the spectrum free from signals of endogenous metabolites.
-
Solubility and stability: It must be soluble and maintain its chemical integrity in the aqueous environment of biological samples across a range of temperatures and pH values.
While Tetramethylsilane (TMS) is the universal standard for organic solvents due to its inertness, volatility for easy removal, and single sharp peak, its poor water solubility renders it unsuitable for most biological applications.[2][3][4] This necessitates the use of water-soluble analogs like TMSP and DSS.
Head-to-Head Comparison: TMSP vs. DSS
The two most prevalent internal standards for aqueous NMR metabolomics are TMSP (or its deuterated form, TMSP-d4) and DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid). Their performance is not equivalent, and the choice between them is highly dependent on the biological matrix being studied.
| Feature | This compound (TMSP) | 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) |
| Solubilizing Group | Carboxylate (-COO⁻) | Sulfonate (-SO₃⁻) |
| pH Sensitivity | High . The carboxylate group is a weak acid, making the chemical shift of the TMSP reference signal sensitive to pH changes common in biofluids like urine.[3][5][6] | Low . The sulfonate group is the salt of a strong acid, making the DSS reference signal relatively insensitive to pH variations.[5][6] |
| Protein Binding | Significant . TMSP is known to bind to proteins, particularly albumin in blood plasma and serum. This interaction can broaden the reference signal, making it difficult to detect and use for quantification.[7][8] | Significant . DSS also binds to proteins, leading to similar line-broadening issues as TMSP in protein-rich samples.[9] |
| Additional ¹H Signals | Yes (e.g., α- and β-CH₂ protons).[10] Deuterated versions (TMSP-d4) are commonly used to eliminate these signals.[11] | Yes (three methylene proton signals at ~0.6, 1.7, and 2.9 ppm), which can potentially overlap with metabolite signals.[3] Deuterated versions are also available. |
| Primary Use Case | Suitable for matrices with controlled or buffered pH and low protein content. Often used in urine metabolomics, provided samples are adequately buffered.[12] | Recommended for samples with variable pH. It is often considered a more robust, though not perfect, standard for general use.[4][6] |
Performance Deep Dive: TMSP in Key Biological Matrices
The theoretical advantages and disadvantages of an internal standard are only meaningful when examined in the context of a specific biological sample. The complex and variable nature of these matrices is the ultimate test of performance.
A. Urine
Urine is a challenging matrix due to its high variability in pH (ranging from 4.6 to 8.0) and ionic strength between individuals and even within the same individual over time.[13][14]
-
The Challenge: TMSP's primary drawback in urine is its pH-dependent chemical shift.[5] As the sample pH changes, the protonation state of TMSP's carboxylate group is altered, which in turn changes the electronic environment of the trimethylsilyl group and shifts its resonance away from the true 0.0 ppm. This compromises the integrity of the entire spectrum's referencing.
-
The Solution: Rigorous Buffering: To reliably use TMSP in urine, it is essential to add a strong buffer to each sample to normalize the pH, typically to a neutral value between 6.8 and 7.4.[14] Phosphate buffer is commonly used for this purpose. This step minimizes the chemical shift variability of both TMSP and many pH-sensitive metabolites (e.g., citrate, histidine), ensuring data consistency across a large sample cohort.[15]
-
Verdict: TMSP is suitable for urine metabolomics only if a standardized and validated buffering protocol is strictly followed.[12]
B. Blood Plasma and Serum
These matrices are characterized by a relatively stable pH but a very high protein content, with albumin being the most abundant.
-
The Challenge: The most significant issue for TMSP in plasma and serum is its propensity to bind to proteins.[7] When TMSP binds to a large, slowly tumbling macromolecule like albumin, its NMR signal becomes extremely broad, often to the point of disappearing into the baseline.[8] This has two critical consequences:
-
Referencing Failure: The reference signal at 0.0 ppm may be too broad to identify accurately.
-
Quantification Error: The concentration of "free" TMSP detectable by NMR is no longer the known concentration that was added, leading to inaccurate quantification of other metabolites.
-
-
The Solution: Protein Removal (with Caveats): A common strategy to mitigate protein binding is to remove proteins from the sample prior to NMR analysis, typically via ultrafiltration or solvent precipitation (e.g., with methanol or acetonitrile). However, this introduces another layer of complexity and potential experimental error. The chosen method must be validated to ensure it does not selectively remove metabolites of interest along with the proteins.
-
Verdict: TMSP is generally a poor choice for direct analysis of plasma and serum due to strong protein binding interactions. If it must be used, a robust and validated protein removal step is mandatory.
C. Cell Culture Media and Cell Extracts
These matrices are typically more controlled than biofluids. Cell culture media has a defined composition, and cell extracts are prepared using specific protocols.
-
The Challenge: While protein concentration is lower than in plasma, cell extracts can still contain significant amounts of intracellular proteins. Furthermore, complex media formulations or cellular components could potentially interact with TMSP. For instance, cyclodextrins have been shown to form inclusion complexes with both TMSP and DSS, which alters their chemical shifts.[9]
-
The Solution: Method Validation: For any new cell line or extraction protocol, it is crucial to validate the behavior of TMSP. This involves running control spectra to ensure the TMSP signal remains sharp, stable, and at 0.0 ppm. For cell extracts, a protein precipitation step, as described for plasma, is often a standard part of the sample preparation workflow.[16][17]
-
Verdict: TMSP can be a reliable standard for cell-based studies, but its performance should be validated for the specific medium and extraction protocol to rule out unforeseen interactions or protein binding effects.
Experimental Protocols: A Self-Validating System
The following protocols are designed to ensure trustworthiness and reproducibility. The causality behind each step is explained to provide a deeper understanding of the workflow.
Protocol 1: Sample Preparation for Urine NMR Metabolomics
This protocol emphasizes pH control to ensure the stability of the TMSP reference.
Reagents and Materials:
-
Phosphate Buffer (1.5 M K₂HPO₄/NaH₂PO₄, pH 7.4) in 100% D₂O
-
TMSP-d4 stock solution (10 mM in D₂O)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge capable of 13,000 x g at 4°C
-
5 mm NMR tubes
Procedure:
-
Thaw Sample: Thaw frozen urine samples on ice to prevent degradation of thermally labile metabolites.
-
Initial Centrifugation: Centrifuge the urine sample at 13,000 x g for 10 min at 4°C. Causality: This step pellets cells, particulates, and some precipitated proteins that can cause line broadening in the NMR spectrum.
-
Prepare NMR Sample: In a clean microcentrifuge tube, combine:
-
540 µL of the urine supernatant
-
60 µL of the phosphate buffer/D₂O solution containing TMSP-d4. (This results in a final TMSP-d4 concentration of 1 mM and 10% D₂O for the field-frequency lock).
-
-
Vortex: Mix the sample thoroughly for 30 seconds. Causality: Ensures complete mixing of the buffer and internal standard with the urine matrix for consistent pH normalization.
-
Final Centrifugation: Centrifuge the mixture at 13,000 x g for 5 min at 4°C. Causality: Removes any salts or proteins that may have precipitated upon addition of the buffer.
-
Transfer to NMR Tube: Carefully transfer 550 µL of the final supernatant to a labeled 5 mm NMR tube, avoiding any pellet material.
-
Equilibration: Allow the NMR tube to sit at a constant temperature (e.g., in the spectrometer's sample changer) for at least 5 minutes before data acquisition to ensure thermal equilibrium.[18]
Protocol 2: 1D ¹H-NOESY for Metabolomics Data Acquisition
This is a standard pulse sequence used in metabolomics to suppress the large water signal while retaining the signals from small molecules.[19]
Key Spectrometer Parameters:
-
Pulse Sequence: noesygppr1d (or equivalent on your spectrometer).
-
Solvent Suppression: Presaturation during the relaxation delay and mixing time.
-
Acquisition Time (AQ): ~3-4 seconds. Causality: A longer acquisition time allows for better resolution of sharp metabolite signals.
-
Relaxation Delay (D1): ~4-5 seconds. Causality: Ensures that all protons, including slowly relaxing ones, have returned to equilibrium before the next scan, which is crucial for accurate quantification.
-
Number of Scans (NS): 64-256 (matrix dependent). Causality: A sufficient number of scans are averaged to achieve an adequate signal-to-noise ratio.
-
Temperature: 298 K (25°C). Causality: A constant and calibrated temperature is critical for chemical shift stability.[18]
Visualizing Key Concepts and Workflows
Diagrams can clarify complex processes and relationships, enhancing understanding and retention.
Caption: Standard workflow for preparing urine samples for NMR metabolomics using TMSP.
Caption: The effect of protein binding on the TMSP NMR signal.
Conclusions and Authoritative Recommendations
The selection of an internal standard is not a one-size-fits-all decision. While this compound (TMSP) is a widely used compound, its performance is highly contingent on the biochemical properties of the sample matrix.
-
For urine metabolomics, TMSP can be an effective standard, but only when coupled with a stringent pH buffering protocol to mitigate its inherent pH sensitivity.
-
For plasma and serum metabolomics, TMSP is generally not recommended for direct analysis due to significant protein binding, which compromises both chemical shift referencing and quantification. Its use in these matrices necessitates a validated protein removal step, which adds potential for analytical variability.
-
For cell culture and extract analysis, TMSP is often suitable, but its inertness and stability should be validated within the specific experimental system to avoid unexpected interactions.
Ultimately, the trustworthiness of your NMR metabolomics data begins with the foundational choice of an internal standard. Understanding the chemical interactions between your standard and the biological matrix—and implementing protocols that control for them—is paramount for generating high-quality, reproducible, and scientifically sound results.
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Addressing the standardisation of internal standards and preservative used in human bio fluids for NMR analysis: a method optimization. (2021). PubMed. [Link]
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DSS (NMR standard). Wikipedia. [Link]
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NMR internal standard signal shifts due to cyclodextrin inclusion complexes. (2020). PubMed. [Link]
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What is TMS? Why it used as internal standard in NMR? Filo. [Link]
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Why is tetramethylsilane (TMS) used as an internal standard in NMR spectroscopy? (2016). StackExchange. [Link]
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Sample Preparation and Data Analysis for NMR-Based Metabolomics. (2018). PubMed. [Link]
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Estimating Protein-Ligand Binding Affinity using High-Throughput Screening by NMR. (2012). PMC. [Link]
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An Introduction to Biological NMR Spectroscopy. (2007). PMC. [Link]
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Paramagnetic NMR Spectroscopy Is a Tool to Address Reactivity, Structure, and Protein–Protein Interactions of Metalloproteins: The Case of Iron–Sulfur Proteins. (2020). MDPI. [Link]
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Important Requirements for the Selection of Internal Standards during the Development of Desorption/Ionization Assays for Drug Quantification in Biological Matrices—A Practical Example. (2022). MDPI. [Link]
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NMR-based plant metabolomics protocols: a step-by-step guide. (2023). Frontiers. [Link]
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Extraction Methods for Brain Biopsy NMR Metabolomics: Balancing Metabolite Stability and Protein Precipitation. (2024). MDPI. [Link]
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A Senior Application Scientist's Guide to Reference Materials for Trimethylsilyl Propionate in Quantitative NMR
Introduction: The Pursuit of Accuracy in qNMR and the Internal Standard Dilemma
For researchers and professionals in drug development and analytical sciences, quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy stands as a premier analytical technique. Its power as a primary ratio method allows for the direct quantification of a substance without needing an identical reference standard for the analyte itself. The entire foundation of this accurate quantification, however, rests upon the quality and characterization of the internal standard used.
3-(Trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt (TSP-d4) is the undisputed workhorse for qNMR in aqueous media (D₂O).[1] Its sharp, isolated singlet at 0 ppm from nine chemically equivalent protons provides an ideal reference point. Yet, a significant challenge exists for laboratories operating under stringent quality systems: the apparent lack of a commercially available TSP-d4 Certified Reference Material (CRM) from a National Metrology Institute (NMI) or an accredited CRM producer. A CRM is defined by ISO Guide 30 as a material with a metrologically validated certified value for a specified property, its associated uncertainty, and a statement of metrological traceability.[2]
This guide, therefore, pivots from a simple comparison of non-existent CRMs to address a more practical and vital question: How does a high-level analytical laboratory establish confidence and traceability for its TSP-d4 internal standard? This is a question of building a self-validating system from the ground up. We will explore how to select a high-purity TSP-d4 candidate and, most importantly, detail the process of performing an in-house certification using a primary, SI-traceable CRM to assign a traceable purity value to your internal standard. This approach not only ensures the integrity of your qNMR data but also aligns with the rigorous expectations of regulatory bodies and international standards.
Part 1: Selecting a High-Purity TSP-d4 Candidate Material
The first step is to procure a high-quality, high-purity batch of TSP-d4. While not formally certified, materials from reputable suppliers provide a strong starting point. Key characteristics to evaluate are high chemical purity (typically assessed by ¹H NMR by the supplier), high isotopic enrichment, and a physical form that is stable and easy to handle.
Below is a comparative table of commonly available high-purity TSP-d4 reagents. Note that specifications are lot-dependent, and the Certificate of Analysis (CoA) for a specific batch should always be consulted.
| Supplier | Product Name | Stated Purity / Assay | Isotopic Enrichment | Physical Form |
| Sigma-Aldrich | 3-(Trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt | ≥98.0% (NMR) | 98 atom % D | Powder |
| Zeotope | 3-(Trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt | Conforms to structure (¹H NMR) | ≥99.0 mol % D | Solid |
| Carl ROTH | 3-(Trimethylsilyl)propionic-2,2,3,3 acid sodium salt D4 (TSP-D4) | Not specified | 99 Atom % D | Powder |
| Santa Cruz Biotechnology | 3-(Trimethylsilyl)propionic Acid Sodium Salt | Not specified | Not specified | Powder |
Part 2: The Principle of Metrological Traceability in qNMR
Metrological traceability is the cornerstone of reliable and comparable measurements. It is defined as the property of a measurement result that can be related to a reference through a documented, unbroken chain of calibrations, each contributing to the measurement uncertainty.[3] In the context of qNMR, since we cannot directly purchase a TSP-d4 CRM, we must create this chain ourselves.
The process involves using a primary CRM from an NMI, such as a Standard Reference Material (SRM) from the National Institute of Standards and Technology (NIST), to certify our chosen TSP-d4 lot. This establishes a link from the highest level of the metrological hierarchy (the SI unit) to our routine analytical work.
Caption: Metrological traceability chain for in-house certification of a TSP-d4 qNMR standard.
This documented process ensures that the purity value assigned to your TSP-d4 is not just a number, but a value with a known uncertainty that is traceably linked to the International System of Units (SI).[4]
Part 3: Experimental Protocol for In-House Certification of TSP-d4
This protocol details how to use a primary CRM to determine the mass fraction (purity) of a candidate lot of TSP-d4. The choice of the primary CRM is critical; it must be highly pure, stable, non-hygroscopic, have a well-characterized molar mass, and possess signals that are resolved from the TSP-d4 and solvent signals. NIST SRM 350c Benzoic Acid is an excellent choice for its stability and certified purity.
Materials:
-
Candidate TSP-d4 lot (to be certified)
-
Primary CRM (e.g., NIST SRM 350c Benzoic Acid) with its Certificate of Analysis
-
High-purity deuterated solvent (e.g., Dimethyl Sulfoxide-d₆, DMSO-d₆, as it dissolves both compounds well)
-
Calibrated analytical balance (readable to at least 0.01 mg)
-
High-precision NMR tubes
-
NMR Spectrometer
Procedure:
-
Preparation of the Stock Solution:
-
Place the primary CRM (Benzoic Acid) and the candidate TSP-d4 in a desiccator over P₄O₁₀ for at least 24 hours to ensure they are dry.
-
On a calibrated analytical balance, accurately weigh approximately 10-20 mg of the primary CRM into a clean, dry vial. Record the mass precisely (m_crm).
-
Accurately weigh approximately 10-20 mg of the candidate TSP-d4 into the same vial. Record the mass precisely (m_tsp). The goal is to achieve a near 1:1 molar ratio of the quantifiable protons to ensure similar signal intensities.[5]
-
Add a known mass of deuterated solvent (e.g., ~1 g of DMSO-d₆) to the vial to dissolve both solids completely.
-
-
NMR Data Acquisition:
-
Transfer an appropriate volume of the prepared solution into a high-precision NMR tube.
-
Allow the sample to thermally equilibrate inside the NMR probe for at least 5-10 minutes.
-
Acquire the ¹H NMR spectrum under strict quantitative conditions. The causality for these parameters is critical for accuracy:
-
Relaxation Delay (D1): Set D1 to at least 5 times the longest spin-lattice relaxation time (T₁) of any proton signal being quantified (both the CRM and TSP-d4). This ensures complete relaxation between pulses, making the signal integral directly proportional to the number of nuclei. A D1 of 60 seconds is often a safe starting point.
-
Pulse Angle: Use a precisely calibrated 90° pulse to ensure uniform excitation across the entire spectrum.
-
Number of Scans (NS): Acquire enough scans to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals to be integrated. This minimizes the uncertainty contribution from random noise.
-
Receiver Gain: Set the receiver gain to avoid any signal clipping or truncation of the free induction decay (FID).
-
-
-
Data Processing and Analysis:
-
Apply a line broadening factor of 0.3 Hz via an exponential window function to improve S/N without significantly distorting lineshapes.
-
Perform meticulous phase and baseline correction across the entire spectrum, especially around the signals of interest. Automated routines should be manually checked for accuracy.
-
Integrate the well-resolved singlet from TSP-d4 (at 0 ppm) and a well-resolved signal from the primary CRM (e.g., the aromatic protons of Benzoic Acid). Ensure the integration limits are wide enough to encompass the entire signal, including the ¹³C satellites (typically spanning at least 100 times the signal's half-width).
-
Repeat the entire procedure (from weighing to analysis) at least three times to assess the repeatability and obtain a statistically robust mean value.
-
-
Purity Calculation: The purity of the TSP-d4 (P_tsp) as a mass fraction is calculated using the following equation:
Where:
-
I = Integral value of the signal
-
N = Number of protons giving rise to the integrated signal (e.g., N_tsp = 9)
-
M = Molar mass
-
m = mass
-
P_crm = Certified purity of the primary CRM from its certificate
-
-
Uncertainty Budget Calculation: A crucial part of certification is determining the measurement uncertainty. The combined uncertainty (u_c) is calculated by considering all significant sources of error, including:
-
Uncertainty in the purity of the primary CRM (from its certificate).
-
Uncertainty of the weighings (from the balance calibration certificate).
-
Uncertainty in the molar masses of both compounds (based on IUPAC atomic weights).
-
The standard deviation of the repeated purity measurements (Type A uncertainty), which captures the method's repeatability.
This rigorous uncertainty analysis is a hallmark of a self-validating system and is required by standards like ISO 17034 for CRM producers.[6][7]
-
Part 4: Protocol for Using the In-House Certified TSP-d4
Once a lot of TSP-d4 has been certified in-house with an assigned purity and uncertainty, it can be used with confidence as an internal standard for routine analyses. The protocol is similar to the certification process, but the roles are reversed.
Procedure:
-
Accurately weigh the analyte to be quantified (m_analyte).
-
Accurately weigh an appropriate amount of your in-house certified TSP-d4 (m_tsp).
-
Dissolve both in a suitable deuterated solvent (e.g., D₂O).
-
Acquire the ¹H NMR spectrum under the same strict quantitative conditions used for certification.
-
Process the spectrum and integrate a well-resolved analyte signal (I_analyte) and the TSP-d4 signal (I_tsp).
-
Calculate the purity of the analyte (P_analyte) using the previously determined purity of your TSP-d4 (P_tsp).
Conclusion: Building Trust in Your Data Through Metrological Rigor
In the absence of a commercially available Certified Reference Material for TSP-d4, the responsibility falls to the analytical scientist to establish the necessary confidence and traceability for this critical qNMR internal standard. By selecting a high-purity candidate material and performing a rigorous in-house certification against a primary, SI-traceable CRM, a laboratory can create its own "In-House Certified TSP-d4". This process, grounded in the principles of metrology, ensures that the resulting quantitative data is not only accurate and precise but also scientifically sound and defensible. This commitment to establishing an unbroken traceability chain is the ultimate mark of expertise and trustworthiness in the modern analytical laboratory.
References
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Carl ROTH. 3-(Trimethylsilyl)propionic-2,2,3,3 acid sodium salt D4 (TSP-D4). [Link]
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National Center for Biotechnology Information. Sodium 3-(trimethylsilyl)(2,2,3,3-2H4)propionate. PubChem Compound Summary for CID 23688921. [Link]
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ResearchGate. Independent certification of a suite of qNMR internal standards: ensuring metrological traceability in a wide range of applications. [Link]
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NATA. Reference Materials Producers (ISO 17034) Accreditation. [Link]
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National Center for Biotechnology Information. Establishing metrological traceability for small molecule measurands in laboratory medicine. [Link]
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Qualio. ISO 17034: The Complete Guide to Reference Material Producers and Global Accreditation. [Link]
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ResolveMass. Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. [Link]
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Accreditation and Assessment. The development of reference measurement procedures to establish metrological traceability. [Link]
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Perry Johnson Laboratory Accreditation, Inc. ISO 17034:2016 General requirements for the competence of reference material producers. [Link]
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ANAB. Reference Material Producer Accreditation | ISO 17034. [Link]
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Eurachem. The Importance of Traceability. [Link]
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PubMed. Independent certification of a suite of qNMR internal standards: ensuring metrological traceability in a wide range of applications. [Link]
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Separation Science. Certified reference materials for quantitative NMR. [Link]
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JEOL. Keyword for Reliability of Analysis Results: Traceability. [Link]
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Navigating the Proteome's Thermal Landscape: A Comparative Guide to the Quantitative Accuracy of Thermal Shift Proteomics in Complex Biological Mixtures
For researchers, scientists, and drug development professionals, understanding a drug's true mechanism of action within the complex cellular environment is paramount. Thermal Shift Proteomics (TSP), also known as Thermal Proteome Profiling (TPP), has emerged as a powerful technology for elucidating target engagement and off-target effects by measuring changes in protein thermal stability on a proteome-wide scale. This guide provides an in-depth, objective comparison of TSP's quantitative accuracy against alternative methods, supported by experimental data and protocols, to empower informed decisions in your research.
At its core, TSP operates on the principle that the binding of a ligand, such as a small molecule drug, can alter the thermal stability of its protein target.[1][2] This change in stability, observed as a shift in the melting temperature (Tm) of the protein, serves as a direct proxy for target engagement within a complex biological mixture like a cell lysate or even intact cells.[3][4] By coupling this biophysical principle with high-resolution quantitative mass spectrometry, TSP allows for the simultaneous monitoring of thousands of proteins, offering a global and unbiased view of a compound's interactions.[2]
The Thermal Shift Proteomics Workflow: From Heat to Hits
A typical TSP experiment involves a series of meticulously controlled steps to ensure data quality and reproducibility. The process begins with the preparation of the biological sample, which can range from cell lysates to intact cells, and its treatment with the compound of interest or a vehicle control.[1] The samples are then subjected to a precise temperature gradient, inducing denaturation and aggregation of proteins as their respective melting points are reached.[5] The soluble protein fraction at each temperature point is then isolated, prepared for mass spectrometry analysis, and quantified, often using isobaric tags like Tandem Mass Tags (TMT) for multiplexing and enhanced quantitative accuracy.[6][7] The resulting data is used to generate melting curves for each identified protein, from which changes in melting temperature (ΔTm) between the treated and control samples are calculated to identify potential drug targets.[4]
Figure 1: A generalized workflow of a Thermal Shift Proteomics (TSP) experiment.
A Spectrum of Thermal Shift Approaches: TPP-TR, TPP-CCR, and 2D-TPP
The TSP methodology is not monolithic and has evolved into several formats, each tailored to answer specific biological questions.[8]
-
Thermal Proteome Profiling - Temperature Range (TPP-TR): This is the classic TSP experiment where samples are treated with a single concentration of a compound and subjected to a range of temperatures to determine the melting curves of proteins.[1] It is primarily used for identifying the targets of a compound.[1]
-
Thermal Proteome Profiling - Compound Concentration Range (TPP-CCR): In this format, samples are treated with a range of compound concentrations but heated at a single, fixed temperature.[1] This approach, analogous to an Isothermal Dose-Response (ITDR) experiment, is used to determine the potency and affinity of a compound for its targets.[9]
-
Two-Dimensional Thermal Proteome Profiling (2D-TPP): This powerful approach combines both temperature and concentration ranges, providing a comprehensive matrix of protein thermal stability.[1] 2D-TPP can enhance the sensitivity of target detection and provide deeper insights into the thermodynamics of protein-ligand interactions.[1]
Quantitative Performance: TSP in the Context of Alternative Methods
The quantitative accuracy of TSP is a critical consideration for its application in drug discovery. Here, we compare TSP with other commonly used methods for assessing target engagement.
| Method | Principle | Throughput | Quantitative Readout | Strengths | Limitations |
| Thermal Shift Proteomics (TSP/TPP) | Ligand-induced change in global protein thermal stability.[1] | High (Proteome-wide) | ΔTm (target identification), EC50 (potency from TPP-CCR/ITDR).[9] | Unbiased, proteome-wide analysis in a cellular context.[2] | Not all binding events cause a thermal shift; can be less sensitive for low-abundance proteins.[10] |
| Isothermal Dose-Response CETSA (ITDR-CETSA) | Ligand-dependent stabilization at a fixed temperature.[9] | Medium to High | EC50 (potency).[9] | More direct measure of compound potency than TPP-TR.[11] | Requires prior knowledge of the target's melting behavior to select the optimal temperature. |
| Drug Affinity Responsive Target Stability (DARTS) | Ligand-induced protection from proteolysis.[11] | Low to Medium | Fold change in protein abundance after proteolysis. | Applicable to proteins that do not show a thermal shift.[11] | Can be less quantitative and is often lower throughput than TSP.[11] |
| Traditional Thermal Shift Assay (TSA) | Ligand-induced stability change of a purified protein, often monitored by fluorescence. | High (single target) | ΔTm. | Well-established, high-throughput for single targets. | Lacks the physiological context of a complex biological mixture. |
Recent studies have demonstrated the high quantitative accuracy and reproducibility of TMT-based TSP experiments. For instance, a comparison of data-dependent acquisition (DDA) and data-independent acquisition (DIA) mass spectrometry for TPP showed that both methods could reliably quantify the melting temperature of the target protein MAPK14, with a measured Tm of 44.6 ± 0.1 °C in vehicle controls, which shifted to 50.0 ± 0.3 °C upon treatment with the inhibitor losmapimod.[6] The use of isobaric tags like TMT allows for the simultaneous analysis of multiple samples, which increases precision and throughput.[6] However, it's important to be aware of potential ratio compression effects in TMT experiments, which can be mitigated through appropriate data analysis strategies.[4]
Experimental Protocol: A Step-by-Step Guide to a TPP-TR Experiment
This protocol outlines the key steps for a TPP experiment using TMT labeling to identify the targets of a compound in a cell lysate.
1. Sample Preparation and Treatment:
-
Culture and harvest cells (e.g., HEK293 cells) to a confluency of 60-70%.[5]
-
Prepare cell lysate using an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Aliquot the lysate and treat with the compound of interest at a final concentration (e.g., 10 µM) or with a vehicle control (e.g., DMSO). Incubate for a defined period (e.g., 30 minutes) at room temperature.
2. Thermal Profiling:
-
Prepare a series of PCR tubes, each containing an aliquot of the treated or control lysate.
-
Subject the tubes to a precise temperature gradient using a thermal cycler (e.g., 10 temperatures ranging from 37°C to 67°C) for a fixed duration (e.g., 3 minutes).[4]
-
Immediately cool the samples on ice to halt the denaturation process.
3. Separation of Soluble and Aggregated Proteins:
-
Centrifuge the samples at high speed (e.g., 20,000 x g) for a prolonged period (e.g., 30 minutes) at 4°C to pellet the aggregated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
4. Protein Digestion and TMT Labeling:
-
Quantify the protein concentration in the soluble fractions.
-
Take a standardized amount of protein from each sample and perform in-solution or filter-aided sample preparation (FASP) for protein digestion with trypsin.[6]
-
Label the resulting peptides from each temperature point with a different TMT10plex™ or TMTpro™ 16/18plex reagent according to the manufacturer's protocol.
-
Combine the labeled peptide samples into a single tube.
5. Mass Spectrometry Analysis:
-
Desalt the combined peptide sample using a C18 StageTip.
-
Analyze the sample by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer (e.g., an Orbitrap instrument).
6. Data Analysis:
-
Process the raw MS data using a suitable software package (e.g., MaxQuant, Proteome Discoverer) to identify and quantify the TMT reporter ions for each peptide.
-
Filter the data for high-quality protein identifications (e.g., false discovery rate < 1%).[6]
-
Normalize the protein abundance data across the different temperatures.[6]
-
Fit the normalized abundance data to a sigmoidal melting curve for each protein in both the treated and control samples.[12]
-
Calculate the melting temperature (Tm) for each protein, which is the temperature at which 50% of the protein is denatured.[12]
-
Determine the change in melting temperature (ΔTm) between the compound-treated and vehicle-treated samples.
-
Apply statistical tests to identify proteins with significant ΔTm values, which are considered potential targets.[1]
Figure 2: Data analysis workflow for a TPP experiment.
Trustworthiness and Self-Validation in TSP
A key strength of the TSP methodology is its inherent capacity for self-validation. The generation of complete melting curves provides a rich dataset that allows for rigorous quality control. A well-defined sigmoidal melting curve with a good coefficient of determination (R²) is a strong indicator of high-quality data for a particular protein.[4] Furthermore, the requirement for a statistically significant shift in the melting temperature between treated and control samples, often from multiple biological replicates, provides a robust framework for hit identification and minimizes the risk of false positives.[1] The comparison of results from intact cells and cell lysates can also help to distinguish between direct drug targets and downstream effects on protein stability.[10]
Limitations and Considerations
Despite its power, TSP is not without its limitations. A primary consideration is that not all protein-ligand interactions will result in a measurable change in thermal stability, which can lead to false negatives.[10][11] The technique may also be less sensitive for detecting low-abundance proteins or membrane proteins, although protocol optimizations are continually being developed to address these challenges.[10] Furthermore, observed thermal shifts can be indirect consequences of a drug's action, such as alterations in post-translational modifications or protein-protein interactions, rather than direct binding.[5] Therefore, orthogonal validation of putative targets identified by TSP is always recommended.
Conclusion
Thermal Shift Proteomics has established itself as a cornerstone technology for the unbiased, proteome-wide investigation of drug-target interactions in a physiologically relevant context. Its ability to provide quantitative data on target engagement and potency makes it an invaluable tool throughout the drug discovery pipeline. While researchers must be mindful of its limitations and the need for orthogonal validation, the depth of information provided by a well-executed TSP experiment is unparalleled. By carefully considering the different experimental formats and data analysis strategies, scientists can harness the power of TSP to unravel the complex mechanisms of drug action and accelerate the development of novel therapeutics.
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Thermal Proteome Profiling reveals rapid proteomic responses to redox changes in specific cellular compartments. bioRxiv. 2024-10-18. Available from: [Link]
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Thermal proteome profiling for unbiased identification of direct and indirect drug targets using multiplexed quantitative mass spectrometry. Nature Protocols. 2015-09-17. Available from: [Link]
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Experimental and data analysis advances in thermal proteome profiling. PMC. 2024-02-26. Available from: [Link]
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Top-down Thermal Proteome Profiling (TD-TPP) for Functional Characterization of the Intact Proteoforms in Complex Samples. NIH. 2025-11-27. Available from: [Link]
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Obtaining Functional Proteomics Insights From Thermal Proteome Profiling Through Optimized Melt Shift Calculation and Statistical Analysis With InflectSSP. NIH. Available from: [Link]
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Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. PMC. 2025-04-22. Available from: [Link]
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- 3. MSstatsTMT Improves Accuracy of Thermal Proteome Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. huber.embl.de [huber.embl.de]
- 5. biorxiv.org [biorxiv.org]
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- 8. researchgate.net [researchgate.net]
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- 10. rna.uzh.ch [rna.uzh.ch]
- 11. DARTS vs CETSA: Choosing the Right Assay for Target Validation - Creative Proteomics [creative-proteomics.com]
- 12. Experimental and data analysis advances in thermal proteome profiling - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Operational Safety & Handling Protocol: Sodium 3-(trimethylsilyl)propionate (TSP)
Content Type: Laboratory Safety & Operational Guide
Audience: Researchers, Analytical Chemists, and Drug Development Professionals
Subject: Sodium 3-(trimethylsilyl)propionate (TSP/TSP-
Executive Summary & Scientific Context
Sodium 3-(trimethylsilyl)propionate (TSP) is the industry-standard internal reference for
The Dual Hazard:
-
Physiological: TSP is a skin, eye, and respiratory irritant.[1][2]
-
Experimental: It is highly hygroscopic. Improper handling leads to moisture absorption, altering the reference concentration and compromising quantitative NMR (qNMR) results.
This guide provides a self-validating protocol to handle TSP safely while ensuring the highest spectral quality.
Risk Assessment & Hazard Identification
Based on GHS Classification (Regulation (EC) No 1272/2008)
| Hazard Class | H-Code | Description | Operational Implication |
| Skin Irritation | H315 | Causes skin irritation.[1][2][3][4][5] | Direct contact with powder or high-concentration solutions can cause dermatitis. |
| Eye Irritation | H319 | Causes serious eye irritation.[1][2][3][4][5] | Fine dust particles can cause mechanical and chemical ocular injury. |
| STOT-SE | H335 | May cause respiratory irritation.[1][2][3][4][5] | Inhalation of dust during weighing is the primary exposure vector. |
Expert Insight: Unlike volatile silanes (e.g., TMS), TSP is a salt and non-volatile. However, the fine powder creates a static charge hazard . Static electricity can cause the powder to "jump" during weighing, increasing inhalation risk and contaminating the balance area.
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for handling TSP in a GLP (Good Laboratory Practice) environment.
| PPE Category | Standard Specification | Rationale & Causality |
| Hand Protection | Nitrile Gloves (Min. 0.11 mm thickness) | Why: Nitrile offers superior resistance to physical abrasion and aqueous salt permeation compared to latex. Protocol: Inspect for micro-tears before use. Change immediately if wetted. |
| Eye Protection | Safety Glasses with Side Shields (ANSI Z87.1 / EN 166) | Why: Prevents corneal injury from airborne dust or splashes during solubilization. Upgrade: Use Goggles if handling >5g of dry powder outside a hood. |
| Respiratory | Fume Hood (Primary) or N95/P2 Mask (Secondary) | Why: Engineering controls (Hood) are superior to PPE. Use a mask only if a hood is unavailable or during spill cleanup. |
| Body Protection | Lab Coat (Cotton/Polyester Blend) | Why: Minimizes skin exposure and prevents static buildup common with synthetic clothing fibers. |
Operational Protocol: Safe Handling & Preparation
This workflow integrates safety with experimental precision.
Phase A: Environmental Preparation
-
Humidity Control: Ensure the lab humidity is <50% if possible. High humidity accelerates TSP clumping.
-
Static Mitigation: Place an ionizing bar or anti-static gun near the balance.
Phase B: Weighing & Solubilization (Step-by-Step)
-
Don PPE: Put on nitrile gloves, safety glasses, and lab coat.
-
Ventilation: Position the analytical balance inside a fume hood or a ventilated enclosure . If weighing on an open bench, wear an N95 mask.
-
Transfer:
-
Open the TSP container slowly to avoid puffing dust.
-
Use a clean, dry spatula.
-
Critical Step: If the powder is static-prone, pass the anti-static gun over the weighing boat before adding the solid.
-
-
Dissolution:
-
Immediately cap the stock bottle after weighing (hygroscopic risk).
-
Add the solvent (
) to the weighing boat or vial gently to avoid splashing. -
TSP dissolves rapidly; agitation should be minimal to prevent aerosolization.
-
Phase C: Spill Management
-
Small Dry Spill (<1g): Do not dry sweep (creates dust). Cover with a wet paper towel to solubilize, then wipe up.
-
Wet Spill: Absorb with inert material (vermiculite or paper towels). Clean surface with water and soap.[3][5][9][10][11]
Disposal & Waste Management
TSP contains silicon, which requires specific disposal considerations to prevent environmental accumulation, though it is not acutely toxic to aquatic life in small quantities.
| Waste Stream | Criteria | Disposal Action |
| Solid Waste | Contaminated gloves, paper towels, weighing boats. | Place in Hazardous Solid Waste bin. Do not trash in regular bins due to chemical residue. |
| Liquid Waste (Aqueous) | TSP dissolved in water/ | Dispose in Aqueous Chemical Waste . Ensure pH is neutral (6-8). |
| Liquid Waste (Mixed) | TSP mixed with organic solvents (e.g., Methanol- | Dispose in Halogenated or Non-Halogenated Organic Waste depending on the co-solvent. |
Warning: Do not pour TSP solutions down the drain. While low toxicity, organosilicon compounds can interfere with municipal water treatment flocculation processes.
Visualized Safety Workflow
The following diagram illustrates the logical flow of risk management from storage to disposal.
Caption: Logic flow for safe TSP handling, emphasizing the critical decision points for spill management and waste segregation.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23666333, Sodium 3-(trimethylsilyl)propionate. Retrieved from [Link]
-
University of Essex (n.d.). Laboratory Waste Disposal Handbook. Retrieved from [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. sds.chemdox.com [sds.chemdox.com]
- 3. fishersci.com [fishersci.com]
- 4. Sodium 3-(trimethylsilyl)propionate | C6H13NaO2Si | CID 23666333 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.be [fishersci.be]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. mdpi.com [mdpi.com]
- 8. NHS England » Chapter 1: Standard infection control precautions (SICPs) [england.nhs.uk]
- 9. gelest.com [gelest.com]
- 10. Chemical Safety – Environmental Health and Safety | Missouri S&T [ehs.mst.edu]
- 11. Standard Precautions | Environment, Health and Safety [ehs.cornell.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
